molecular formula C21H29N6O5P B2423890 (Rac)-Tenofovir alafenamide-d5 CAS No. 2131003-68-2

(Rac)-Tenofovir alafenamide-d5

Cat. No.: B2423890
CAS No.: 2131003-68-2
M. Wt: 481.504
InChI Key: LDEKQSIMHVQZJK-UZFIYRAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenofovir Alafenamide-D5 (diastereomers), with a molecular weight of 481.5 g/mol and CAS Registry Number 2131003-68-2, is a chemical reference substance featuring five deuterium atoms incorporated on the phenoxy ring of the molecule . This stable isotope-labeled analog is specifically designed for use as an internal standard in the quantitative analysis of Tenofovir Alafenamide (TAF) by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) . The addition of five deuterium atoms increases its molecular mass by five units, creating a distinct mass spectrometric signature that can be differentiated from the non-labeled analyte. Because its chemical behavior during sample preparation, chromatography, and ionization is virtually identical to that of Tenofovir Alafenamide, it enables highly accurate correction for sample loss and matrix effects, leading to precise and reliable quantification in complex biological matrices like plasma, serum, and tissues . Tenofovir Alafenamide (TAF) is a phosphonoamidate prodrug of the nucleotide analog reverse transcriptase inhibitor Tenofovir, developed to enhance targeted delivery into lymphocytes and hepatocytes . Its primary research value lies in its mechanism of action: TAF is more stable in plasma than its predecessor, Tenofovir Disoproxil Fumarate (TDF), allowing a greater proportion of the intact prodrug to enter target cells . Intracellularly, TAF is hydrolyzed by cathepsin A (CatA) to release the active parent drug, Tenofovir, which is subsequently phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-DP) . TFV-DP acts as a competitive inhibitor and chain terminator of viral RNA- and DNA-directed DNA polymerases (reverse transcriptases), thereby halting the replication of HIV-1 and Hepatitis B Virus (HBV) . A key advantage of TAF is its ability to achieve high intracellular concentrations of the active TFV-DP while maintaining significantly lower systemic exposure to tenofovir, which is associated with an improved renal and bone safety profile compared to TDF . The presence of diastereomers in this product is a critical feature that mirrors the stereochemical complexity of the non-labeled pharmaceutical. The Tenofovir Alafenamide molecule possesses multiple chiral centers, leading to the existence of several stereoisomers with potentially different biological activities and metabolic pathways . The availability of Tenofovir Alafenamide-D5 as a mixture of diastereomers ensures that it accurately represents the isomeric composition of the clinical material, making it an essential tool for comprehensive pharmacokinetic, metabolic stability, and bioequivalence studies during antiviral drug development . Intended Application Domains: - Bioanalytical Method Development & Validation: Serving as a critical internal standard for the accurate quantification of Tenofovir Alafenamide and its metabolites in biological samples . - Pharmacokinetic (PK) Studies: Enabling precise measurement of drug concentration-time profiles to understand absorption, distribution, metabolism, and excretion . - Metabolite Profiling: Assisting in the identification and quantification of TAF-derived metabolites . Important Notice: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, human, or veterinary use . Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable local and national safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEKQSIMHVQZJK-UZFIYRAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(CO[C@H](C)CN2C=NC3=C(N=CN=C32)N)N[C@@H](C)C(=O)OC(C)C)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N6O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-Tenofovir alafenamide-d5 chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (Rac)-Tenofovir alafenamide-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, a deuterated isotopologue of Tenofovir (B777) alafenamide. This document is intended for researchers and professionals in drug development, offering detailed data, experimental protocols, and visual pathways to support further investigation and application of this compound. Key information is summarized in structured tables, and experimental and biological pathways are illustrated using diagrams for clarity.

Chemical Properties and Identification

This compound is a stable, isotope-labeled version of Tenofovir alafenamide (TAF), a nucleotide reverse transcriptase inhibitor (NRTI) and a prodrug of tenofovir. The "d5" designation indicates that five hydrogen atoms on the phenoxy group have been replaced with deuterium.[1] This labeling is primarily used for pharmacokinetic and metabolic studies, allowing the compound to be distinguished from its non-deuterated counterpart in biological matrices.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₂₄D₅N₆O₅P
Molecular Weight 481.50 g/mol [2][]
CAS Number 2131003-68-2[4]
Appearance Beige solid[5]
Purity (Typical) ≥98% by HPLC[5]
Solubility Slightly soluble in DMSO and Methanol[]
Storage Conditions -20°C, under inert atmosphere, hygroscopic[]

Chemical Structure

The chemical structure of this compound consists of a tenofovir core linked to an L-alanine isopropyl ester and a pentadeuteriophenoxy group through a phosphonamidate linkage. This prodrug design enhances cell permeability and targeted intracellular delivery.

Table 2: Structural Identifiers

IdentifierValue
IUPAC Name propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate[4]
Synonyms (Rac)-GS-7340-d5, GS 7171-d5[2][4]
SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(CO--INVALID-LINK--CN2C=NC3=C(N=CN=C32)N)N--INVALID-LINK--C(=O)OC(C)C)[2H])[2H][4]
InChI InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33?/m1/s1/i5D,6D,7D,8D,9D[4]
InChIKey LDEKQSIMHVQZJK-UZFIYRAASA-N[4]

Mechanism of Action and Intracellular Activation

Tenofovir alafenamide is a prodrug designed for efficient delivery of the active antiviral agent, tenofovir, into target cells such as lymphocytes.[6] Its stability in plasma allows it to circulate and enter cells largely intact.[6] The intracellular activation is a multi-step process initiated by enzymatic hydrolysis.

Once inside the cell, TAF-d5 is hydrolyzed by the lysosomal enzyme Cathepsin A (CatA) or, in hepatocytes, by Carboxylesterase 1 (CES1).[7][8][9] This initial step cleaves the carboxyester bond, releasing the tenofovir-alanine conjugate. This intermediate is then converted to tenofovir. Subsequently, cellular kinases phosphorylate tenofovir twice: first to tenofovir monophosphate (TFV-MP) and then to the active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[6] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and, when incorporated into the growing viral DNA strand, causes chain termination, thus halting viral replication.[6]

G cluster_0 Extracellular Space cluster_1 Intracellular Space (e.g., Lymphocyte) cluster_2 Viral Replication Cycle TAF_ext (Rac)-TAF-d5 TAF_int (Rac)-TAF-d5 TAF_ext->TAF_int Cellular Uptake TFV Tenofovir-d5 TAF_int->TFV Hydrolysis (Cathepsin A / CES1) TFVMP Tenofovir Monophosphate-d5 (TFV-MP-d5) TFV->TFVMP Phosphorylation (Cellular Kinases) TFVDP Tenofovir Diphosphate-d5 (TFV-DP-d5) TFVMP->TFVDP Phosphorylation (Cellular Kinases) RT Reverse Transcriptase (Viral DNA Synthesis) TFVDP->RT Competitive Inhibition Term Chain Termination

Intracellular activation pathway of this compound.

Experimental Protocols

Synthesis

The synthesis of this compound strategically incorporates a pentadeuterated phenoxy group. The primary route involves the preparation of a phenol-d5 (B121304) precursor, which is then coupled to a phosphonochloridate intermediate.[1] A common "one-pot" method is employed for efficiency.

The process begins with the chlorination of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA) to create a reactive PMPA-dichloride (PMPA-2Cl) intermediate. This intermediate is then reacted sequentially, first with phenol-d5 and subsequently with L-alanine isopropyl ester, in an organic solvent with an organic base at low temperatures to yield the final product.[10]

G cluster_0 One-Pot Reaction PMPA PMPA (Starting Material) Intermediate PMPA-2Cl (Reactive Intermediate) PMPA->Intermediate Heating Chlorination Chlorinating Agent (e.g., SOCl₂) Chlorination->Intermediate CrudeProduct (Rac)-TAF-d5 (Crude) Intermediate->CrudeProduct 1. Add Phenol-d5 2. Add Alanine Ester (-30 to -20 °C, Organic Base) PhenolD5 Phenol-d5 PhenolD5->CrudeProduct AlanineEster L-alanine isopropyl ester AlanineEster->CrudeProduct Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification FinalProduct (Rac)-TAF-d5 (Pure) Purification->FinalProduct

General synthesis workflow for this compound.
Purification and Analysis by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of Tenofovir alafenamide and its related substances, including its deuterated analogues. A validated, stability-indicating method is crucial for quality control.

Table 3: Example RP-HPLC Method for Tenofovir Alafenamide Analysis

ParameterDescription
Method Reverse-Phase HPLC (RP-HPLC)[11][12]
Column Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent[11][12]
Mobile Phase A Buffer solution : Acetonitrile : Purified water (e.g., 20:02:78 v/v/v)[11][12]
Mobile Phase B Solvent Mixture (e.g., Acetonitrile/Methanol) and Purified water (e.g., 75:25 v/v)[11][12]
Flow Rate 1.0 mL/min[11][12]
Detection Wavelength 260 nm or 262 nm[11][12][13]
Column Temperature 40 °C[11][12]
Injection Volume 20 µL[11][12]

Note: This protocol is an example based on published methods for the non-deuterated compound and may require optimization for this compound. The method is used to separate the active pharmaceutical ingredient from potential impurities and degradation products.

References

Synthesis and Purification of Deuterated Tenofovir Alafenamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated tenofovir (B777) alafenamide (D-TAF). The methodologies outlined herein are based on established principles of organic synthesis and purification techniques adapted for isotopically labeled compounds. This document is intended to serve as a foundational resource for researchers engaged in the development of deuterated pharmaceuticals.

Introduction

Tenofovir alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir, widely used in the treatment of HIV-1 and chronic hepatitis B virus (HBV) infections. Deuterium-labeled compounds, wherein one or more hydrogen atoms are replaced by deuterium (B1214612), have garnered significant interest in pharmaceutical development. This isotopic substitution can lead to a kinetic isotope effect, potentially altering the drug's metabolic profile, enhancing its pharmacokinetic properties, and reducing toxicity. This guide details a potential synthetic pathway and purification strategy for deuterated tenofovir alafenamide.

Synthesis of Deuterated Tenofovir Alafenamide

The synthesis of deuterated tenofovir alafenamide can be approached by incorporating deuterium at a key intermediate stage, specifically in the (R)-9-(2-hydroxypropyl)adenine ((R)-HPA) moiety. This deuterated intermediate is then carried through the synthetic sequence to yield the final deuterated product.

Synthesis of Deuterated (R)-9-(2-hydroxypropyl)adenine (D-(R)-HPA)

The introduction of deuterium can be achieved via an enzymatic reduction of a ketone precursor using a ketoreductase enzyme in the presence of a deuterium source.

Experimental Protocol:

  • Preparation of Precursor: Synthesize 1-(6-amino-9H-purin-9-yl)propan-2-one.

  • Enzymatic Reduction: In a suitable buffer (e.g., potassium phosphate (B84403) buffer), dissolve the ketone precursor.

  • Add a ketoreductase enzyme and a deuterium source (e.g., deuterated isopropanol (B130326) or a glucose/glucose dehydrogenase system with D₂O).

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH until completion, monitoring by HPLC or TLC.

  • Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Purify the crude product by column chromatography on silica (B1680970) gel to obtain deuterated (R)-9-(2-hydroxypropyl)adenine (D-(R)-HPA).

Synthesis of Deuterated (R)-9-[2-(phosphonomethoxy)propyl]adenine (D-PMPA)

The next step involves the phosphonylation of the deuterated alcohol.

Experimental Protocol:

  • Reaction Setup: In an anhydrous aprotic solvent (e.g., DMF or NMP) under an inert atmosphere, dissolve D-(R)-HPA.

  • Deprotonation: Add a strong base, such as magnesium tert-butoxide, to deprotonate the hydroxyl group.

  • Phosphonylation: Add diethyl p-toluenesulfonyloxymethylphosphonate (DESMP) and heat the reaction mixture (e.g., 70-80 °C).

  • Hydrolysis: After the reaction is complete, cool the mixture and hydrolyze the phosphonate (B1237965) esters using bromotrimethylsilane (B50905) (TMSBr).

  • Isolation: Adjust the pH to precipitate the product, which is then filtered, washed, and dried to yield deuterated (R)-9-[2-(phosphonomethoxy)propyl]adenine (D-PMPA).

Synthesis of Deuterated Tenofovir Alafenamide (D-TAF)

The final step involves the coupling of D-PMPA with L-alanine isopropyl ester and phenol (B47542).

Experimental Protocol:

  • Esterification with Phenol: React D-PMPA with phenol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as 1-methyl-2-pyrrolidinone (B7775990) (NMP) at elevated temperature (e.g., 100 °C) to form the phenyl ester intermediate.

  • Chlorination: Treat the resulting phenyl ester with a chlorinating agent, such as thionyl chloride, in a suitable solvent like toluene.

  • Coupling with L-Alanine Isopropyl Ester: React the activated phosphonochloridate with L-alanine isopropyl ester hydrochloride to yield a diastereomeric mixture of deuterated tenofovir alafenamide (D-TAF).

Purification of Deuterated Tenofovir Alafenamide

The purification of D-TAF is a critical step to isolate the desired diastereomer and achieve high purity. This process typically involves diastereomeric resolution and salt formation.

Diastereomeric Resolution

The crude D-TAF, a mixture of diastereomers, can be separated by forming diastereomeric salts with a chiral acid.

Experimental Protocol:

  • Salt Formation: Dissolve the crude D-TAF mixture in a suitable solvent (e.g., acetone).

  • Add a chiral resolving agent, such as (R)-(-)-mandelic acid.

  • Allow the mixture to stir, promoting the selective crystallization of one diastereomeric salt.

  • Isolation: Filter the precipitated salt and wash with a cold solvent.

  • Liberation of Free Base: Treat the isolated salt with a base to liberate the single diastereomer of D-TAF.

Formation of the Fumarate (B1241708) Salt

The final step is the formation of the fumarate salt to enhance stability and facilitate formulation.

Experimental Protocol:

  • Reaction: Dissolve the purified D-TAF free base in a suitable solvent (e.g., acetonitrile (B52724) or ethanol).

  • Add fumaric acid (typically 0.5 equivalents for the hemifumarate salt).

  • Crystallization: Heat the mixture to ensure complete dissolution, then cool slowly to induce crystallization. Seeding with existing crystals can aid this process.[1]

  • Isolation and Drying: Filter the crystalline product, wash with a cold solvent, and dry under vacuum to obtain pure deuterated tenofovir alafenamide fumarate.

Data Presentation

Table 1: Summary of Potential Yields and Purity at Each Synthetic Step

StepProductStarting MaterialPotential Yield (%)Potential Purity (%)
2.1D-(R)-HPA1-(6-amino-9H-purin-9-yl)propan-2-one70-85>98
2.2D-PMPAD-(R)-HPA60-75>97
2.3Crude D-TAFD-PMPA50-70Diastereomeric Mixture
3.1Pure D-TAF DiastereomerCrude D-TAF80-95 (after resolution)>99 (diastereomeric excess)
3.2D-TAF FumaratePure D-TAF Diastereomer90-98>99.5

Note: The yields and purities are estimates based on analogous non-deuterated syntheses and may require optimization for the deuterated compounds.

Table 2: Analytical Methods for Purity Assessment

Analytical TechniquePurposeKey Parameters
HPLC (High-Performance Liquid Chromatography)Purity assessment, diastereomeric ratioChiral column for diastereomer separation, UV detection
UPLC (Ultra-Performance Liquid Chromatography)Impurity profilingHigh-resolution separation of related substances
NMR (Nuclear Magnetic Resonance) SpectroscopyStructural confirmation, deuterium incorporation¹H, ¹³C, ³¹P, and ²H NMR
Mass SpectrometryMolecular weight confirmationHigh-resolution mass spectrometry (HRMS)

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A 1-(6-amino-9H-purin-9-yl)propan-2-one B D-(R)-HPA A->B Enzymatic Reduction (D source) C D-PMPA B->C Phosphonylation & Hydrolysis D Crude D-TAF (Diastereomeric Mixture) C->D Esterification & Coupling E Pure D-TAF Diastereomer D->E Diastereomeric Resolution F D-TAF Fumarate E->F Fumarate Salt Formation Purification_Logic Crude Crude D-TAF (Diastereomeric Mixture) SaltFormation Diastereomeric Salt Formation (with Chiral Acid) Crude->SaltFormation Crystallization Selective Crystallization SaltFormation->Crystallization Isolation Filtration of Desired Diastereomeric Salt Crystallization->Isolation Liberation Liberation of Free Base Isolation->Liberation FumarateFormation Fumarate Salt Formation Liberation->FumarateFormation FinalProduct Pure D-TAF Fumarate FumarateFormation->FinalProduct

References

The Mechanism of Action of Tenofovir Alafenamide (TAF) as a Prodrug: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir (B777) alafenamide (TAF) is a novel phosphonamidate prodrug of the nucleotide reverse transcriptase inhibitor tenofovir. Engineered for enhanced plasma stability and targeted intracellular delivery, TAF offers a significantly improved safety profile compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). This technical guide provides an in-depth exploration of TAF's mechanism of action, detailing its intracellular activation pathway, comparative pharmacokinetics, and the experimental methodologies used for its characterization.

Introduction: The Evolution of Tenofovir Prodrugs

Tenofovir (TFV) is a potent acyclic nucleotide analog with broad activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][2] However, its clinical utility in its parent form is limited by low oral bioavailability due to the presence of a negatively charged phosphonate (B1237965) group.[1] To overcome this, prodrug strategies have been employed. The first-generation prodrug, tenofovir disoproxil fumarate (TDF), enhances oral absorption but is rapidly converted to tenofovir in the plasma. This leads to high systemic levels of tenofovir, which have been associated with renal and bone toxicity.[3][4][5]

Tenofovir alafenamide (TAF) was designed to circumvent these limitations. As a phosphonamidate prodrug, TAF is more stable in plasma and is primarily activated intracellularly, leading to higher concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), in target cells such as lymphocytes and hepatocytes, and significantly lower plasma tenofovir concentrations.[3][4][6][7]

The Intracellular Activation Pathway of Tenofovir Alafenamide

The unique activation mechanism of TAF is central to its pharmacological advantages. Unlike TDF, which undergoes rapid hydrolysis in the plasma, TAF is designed to be stable in circulation and efficiently permeate target cells.[4][6] Once inside the cell, TAF undergoes a multi-step enzymatic conversion to the active antiviral agent, tenofovir diphosphate (TFV-DP).

The key steps in the intracellular activation of TAF are:

  • Cellular Uptake: TAF passively diffuses across the cell membrane into target cells like peripheral blood mononuclear cells (PBMCs) and hepatocytes.[8] In hepatocytes, uptake is also facilitated by the organic anion transporting polypeptides OATP1B1 and OATP1B3.[8]

  • Initial Hydrolysis: The first and rate-limiting step in TAF's intracellular activation is the hydrolysis of the carboxy ester bond of the alanyl-isopropyl ester moiety. This reaction is primarily catalyzed by the lysosomal serine protease Cathepsin A (CatA) in lymphoid cells.[1][6][9] In hepatocytes, Carboxylesterase 1 (CES1) is the predominant enzyme responsible for this initial hydrolysis.[1][8][9]

  • Intermediate Formation and Conversion to Tenofovir: The hydrolysis by CatA or CES1 yields an unstable intermediate, which then undergoes intramolecular cyclization and hydrolysis to release tenofovir-alanine (TFV-Ala). This intermediate subsequently undergoes further processing to yield the parent molecule, tenofovir (TFV).[1]

  • Phosphorylation to the Active Metabolite: Intracellular tenofovir is then phosphorylated by cellular kinases in two successive steps. First, AMP kinase phosphorylates tenofovir to tenofovir monophosphate (TFV-MP). This is followed by a second phosphorylation by nucleoside diphosphate kinase to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP) .[1]

  • Mechanism of Antiviral Action: TFV-DP, as an analog of deoxyadenosine (B7792050) triphosphate (dATP), acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV).[1][2][4] Its incorporation into the growing viral DNA chain leads to chain termination, thereby halting viral replication.[1][2]

Comparative Pharmacology: TAF vs. TDF

The distinct activation pathways of TAF and TDF result in significant differences in their pharmacokinetic profiles and, consequently, their clinical efficacy and safety.

Plasma Stability and Tenofovir Exposure

TAF exhibits significantly greater stability in human plasma compared to TDF.[4][6] TDF is rapidly hydrolyzed by plasma esterases, leading to high systemic concentrations of tenofovir.[4][10] In contrast, TAF remains largely intact in the plasma, allowing for more efficient delivery to target cells.[4] This results in approximately 90% lower plasma tenofovir exposure for TAF compared to TDF at clinically effective doses.[11][12][13]

Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations

Due to its targeted intracellular activation, TAF achieves significantly higher concentrations of the active metabolite, TFV-DP, within target cells compared to TDF.[7][14] Studies have shown that switching from a TDF-containing regimen to a TAF-containing regimen can result in a 2.4 to 4-fold increase in intracellular TFV-DP levels in PBMCs.[11][12]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic differences between TAF and TDF.

Table 1: Comparative Pharmacokinetics of TAF and TDF

ParameterTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Reference(s)
Plasma Half-life of Prodrug ~0.51 hoursRapidly cleared[15]
Plasma Tenofovir (TFV) Cmax Significantly lowerSignificantly higher[6][15]
Plasma Tenofovir (TFV) AUC ~90% lower~10-fold higher[10][11][12]
Intracellular TFV-DP in PBMCs ~2.4 to 4-fold higherLower[11][12]
Primary Site of Activation Intracellular (Lymphocytes, Hepatocytes)Plasma and Gut[3][4]

Table 2: Antiviral Activity

ParameterTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Reference(s)
In vitro Anti-HIV-1 EC50 Potent (nM range)Less potent than TAF[8]
Clinical Dose (for HIV treatment) 10 mg or 25 mg once daily300 mg once daily[13]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the characterization of tenofovir alafenamide.

In Vitro Plasma Stability Assay

Objective: To determine the stability of TAF in plasma and compare it to TDF.

Methodology:

  • TAF and TDF are incubated in human plasma at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • The reaction is quenched by the addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentrations of the prodrug and the appearance of tenofovir.

  • The half-life of each prodrug in plasma is then calculated.

Measurement of Intracellular Tenofovir Diphosphate (TFV-DP)

Objective: To quantify the intracellular concentrations of the active metabolite, TFV-DP, in target cells.

Methodology:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • The isolated PBMCs are incubated with TAF or TDF at clinically relevant concentrations for a specified period (e.g., 24 hours) to allow for drug uptake and metabolism.

  • After incubation, the cells are washed to remove any extracellular drug.

  • The cells are then lysed to release the intracellular contents.

  • The cell lysates are analyzed by a validated LC-MS/MS method to determine the concentration of TFV-DP.

  • Intracellular concentrations are typically normalized to the cell count and expressed as fmol/10^6 cells.

Antiviral Activity Assay

Objective: To determine the in vitro antiviral efficacy of TAF.

Methodology:

  • Target cells (e.g., MT-2 cells or PBMCs) are infected with a laboratory-adapted or clinical isolate of HIV-1.

  • The infected cells are then treated with serial dilutions of TAF.

  • After a period of incubation (typically 3-5 days), the level of viral replication is assessed. This can be done by measuring the activity of reverse transcriptase in the cell culture supernatant or by quantifying the level of a viral protein such as p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

  • The 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%, is then calculated.

Visualizations

Diagram 1: Intracellular Activation Pathway of Tenofovir Alafenamide

TAF_Activation_Pathway cluster_extracellular Extracellular Space (Plasma) cluster_intracellular Intracellular Space (e.g., Lymphocyte) TAF_plasma Tenofovir Alafenamide (TAF) TAF_cell TAF TAF_plasma->TAF_cell Passive Diffusion & OATP1B1/3 (Hepatocytes) Intermediate Metastable Intermediate TAF_cell->Intermediate Cathepsin A (Lymphocytes) Carboxylesterase 1 (Hepatocytes) TFV_Ala Tenofovir-Alanine (TFV-Ala) Intermediate->TFV_Ala Intramolecular Cyclization & Hydrolysis TFV Tenofovir (TFV) TFV_Ala->TFV TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP AMP Kinase TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase RT_inhibition Inhibition of Viral Reverse Transcriptase TFV_DP->RT_inhibition

Caption: Intracellular activation pathway of Tenofovir Alafenamide (TAF).

Diagram 2: Experimental Workflow for TAF Evaluation

TAF_Evaluation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Clinical Studies plasma_stability Plasma Stability Assay (TAF vs. TDF) clinical_pk Pharmacokinetic Studies (Plasma TFV, Intracellular TFV-DP) plasma_stability->clinical_pk Informs Dosing Strategy intracellular_pk Intracellular TFV-DP Measurement (PBMCs) intracellular_pk->clinical_pk Correlates with In Vivo Levels antiviral_assay Antiviral Activity Assay (EC50 Determination) clinical_efficacy Clinical Trials (Viral Load Reduction) antiviral_assay->clinical_efficacy Predicts Clinical Efficacy safety_assessment Safety and Tolerability (Renal and Bone Markers) clinical_pk->safety_assessment Links Exposure to Safety

Caption: Experimental workflow for the evaluation of Tenofovir Alafenamide.

Diagram 3: Comparative Pharmacology of TAF and TDF

TAF_vs_TDF cluster_plasma Plasma cluster_cell Target Cell cluster_outcomes Clinical Outcomes TAF Tenofovir Alafenamide (TAF) TAF_plasma High Stability Low Plasma TFV TAF->TAF_plasma TDF Tenofovir Disoproxil Fumarate (TDF) TDF_plasma Low Stability High Plasma TFV TDF->TDF_plasma TAF_cell Efficient Uptake High Intracellular TFV-DP TAF_plasma->TAF_cell TDF_cell Less Efficient Uptake of TFV Lower Intracellular TFV-DP TDF_plasma->TDF_cell TAF_outcomes Improved Renal and Bone Safety TAF_cell->TAF_outcomes TDF_outcomes Potential for Renal and Bone Toxicity TDF_cell->TDF_outcomes

Caption: Comparative pharmacology of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF).

Conclusion

Tenofovir alafenamide represents a significant advancement in the development of tenofovir prodrugs. Its unique mechanism of action, characterized by high plasma stability and targeted intracellular activation, allows for potent antiviral efficacy at a lower dose than TDF, while significantly reducing systemic tenofovir exposure. This translates to an improved safety profile, particularly with regard to renal and bone health. The in-depth understanding of TAF's pharmacology, elucidated through the experimental methodologies described herein, has been crucial for its successful clinical development and has established it as a cornerstone of modern antiretroviral therapy.

References

The Strategic Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic (DMPK) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction In the landscape of modern drug discovery and development, optimizing a compound's metabolic and pharmacokinetic profile is a critical determinant of its clinical success. Deuterium (B1214612) labeling, the strategic substitution of hydrogen (¹H) atoms with their stable, non-radioactive isotope deuterium (²H or D), has emerged as a powerful tool for medicinal chemists and DMPK scientists.[1][2] This substitution, while seemingly minor, can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[][4] The primary mechanism underpinning these effects is the Deuterium Kinetic Isotope Effect (DKIE), which can lead to improved metabolic stability, altered metabolic pathways, and enhanced safety profiles.[5][] Furthermore, deuterium-labeled compounds are indispensable as internal standards for quantitative bioanalysis and as tracers for metabolite identification.[7][8] This technical guide provides an in-depth exploration of the principles, applications, and experimental methodologies of deuterium labeling in DMPK studies for researchers, scientists, and drug development professionals.

Core Principle: The Deuterium Kinetic Isotope Effect (DKIE)

The foundational principle behind the utility of deuterium in modifying drug metabolism is the Kinetic Isotope Effect (KIE). The DKIE refers to the change in the rate of a chemical reaction when a hydrogen atom involved in a rate-determining step is replaced by a deuterium atom.[1] Due to its additional neutron, deuterium is twice as massive as hydrogen. This increased mass results in a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[2] Consequently, more energy is required to break a C-D bond than a C-H bond.[1][2]

Many drug metabolism reactions, particularly Phase I oxidations catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[1] By replacing a hydrogen at a metabolic "hotspot" with deuterium, the rate of that metabolic reaction can be significantly slowed down. The magnitude of the DKIE (kH/kD) for CYP-mediated reactions typically ranges from 1 to 5, but can be higher, indicating a substantial reduction in the metabolic rate at that specific position.[2]

cluster_0 cluster_1 Reactants Reactant (R-CH or R-CD) Transition State H Transition State (C-H Cleavage) Reactants->Transition State H ΔG‡ (C-H) Reactants->Transition State H Transition State D Transition State (C-D Cleavage) Reactants->Transition State D ΔG‡ (C-D) Reactants->Transition State D Products Products Transition State H->Products Transition State H->Products Transition State D->Products Transition State D->Products Energy0 Energy Energy1 Level4 Higher Activation Energy Level3 Lower Activation Energy Level2 Ground State (C-D) Level1 Ground State (C-H) Level0 origin->y_end origin->x_end

Caption: Energy profile illustrating the Deuterium Kinetic Isotope Effect (DKIE).

Core Applications in DMPK Studies

Improving Pharmacokinetic (PK) Profiles

The most prominent application of deuterium labeling is to enhance a drug's pharmacokinetic profile by attenuating its metabolic clearance.[9] By selectively deuterating metabolic hotspots, the rate of metabolism is decreased, which can lead to:

  • Increased Half-Life (t½): A slower metabolic rate prolongs the drug's residence time in the body.[5][10]

  • Increased Exposure (AUC): Reduced clearance results in higher overall drug concentration in the plasma over time.

  • Reduced Peak-to-Trough Fluctuations: A longer half-life can lead to more stable plasma concentrations, potentially allowing for less frequent dosing and improved patient compliance.[5]

  • Improved Bioavailability: For drugs with high first-pass metabolism, deuteration can reduce the extent of presystemic clearance, thereby increasing the fraction of the dose that reaches systemic circulation.

Table 1: Comparison of Pharmacokinetic Parameters for Parent Drugs and Their Deuterated Analogs

Drug Deuterated Analog Key PK Parameter Change with Deuteration Species
Tetrabenazine Deutetrabenazine Half-life (t½) of active metabolites ~2-fold increase Humans
Ivacaftor Deutivacaftor (VX-561) Area Under Curve (AUC) ~1.6-fold increase Humans
Roflumilast CTP-623 Half-life (t½) ~2.5-fold increase Rats

| Tolperisone | CTP-354 | Exposure (AUC) | ~18-fold increase | Rats |

This table is a representative summary; specific values can vary based on the study design.

Altering Metabolic Pathways and Reducing Toxicity

Deuteration can be used to redirect a drug's metabolism away from pathways that produce toxic or reactive metabolites.[11][12] If a drug is metabolized through multiple competing pathways, blocking one "soft spot" with deuterium can shunt the metabolism towards alternative, potentially safer routes. This strategy can mitigate mechanism-based toxicity or the formation of metabolites responsible for adverse drug reactions.[13]

cluster_0 Standard Metabolism cluster_1 Metabolism after Deuteration Parent Parent Drug MetaboliteA Metabolite A (Benign) Parent->MetaboliteA Pathway A (Minor) MetaboliteB Metabolite B (Toxic) Parent->MetaboliteB Pathway B (Major) DeuteratedParent Deuterated Parent Drug DeuteratedParent->MetaboliteA Pathway A (Now Major) Blocked X DeuteratedParent->Blocked Pathway B Blocked by Deuterium

Caption: Metabolic switching via deuterium labeling to reduce toxic metabolite formation.
Metabolite Identification (MetID)

Identifying the chemical structures of metabolites is a cornerstone of DMPK studies. Deuterium labeling is a powerful tool in this process.[][14] When a deuterated parent drug is incubated with metabolizing systems (e.g., liver microsomes, hepatocytes) or administered in vivo, its metabolites will retain the deuterium label. In mass spectrometry (MS) analysis, this results in a characteristic mass shift and a unique isotopic pattern for the metabolite compared to the endogenous background. This "signature" makes it significantly easier to distinguish drug-related material from complex biological matrices and confidently identify novel metabolites.[8][15] On-line hydrogen/deuterium (H/D) exchange experiments, where deuterium oxide is used in the liquid chromatography mobile phase, can also help elucidate structures by identifying the number of exchangeable protons on a metabolite.[16]

Quantitative Bioanalysis

In quantitative DMPK studies, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[7] Deuterated versions of the drug or metabolite of interest are ideal internal standards because they are chemically identical to the analyte, meaning they have the same extraction recovery, chromatographic retention time, and ionization efficiency.[17][18] However, because of the mass difference, they can be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, it can accurately correct for sample loss during preparation and for variations in instrument response (matrix effects), leading to highly accurate and precise quantification of the analyte.[8]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol assesses the impact of deuteration on a drug's metabolic stability.

  • Materials:

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate (B84403) buffer (pH 7.4)

    • Test compounds: Non-deuterated (parent) and deuterated drug stock solutions (e.g., in DMSO).

    • Acetonitrile (B52724) or methanol (B129727) containing a suitable internal standard for protein precipitation.

  • Methodology:

    • Incubation Preparation: Prepare a master mix of HLM and phosphate buffer. Pre-warm at 37°C for 5 minutes.

    • Initiate Reaction: Add the test compound (parent or deuterated) to the HLM mix to a final concentration (e.g., 1 µM). Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture and transfer it into a quench solution (e.g., cold acetonitrile with internal standard) to stop the reaction and precipitate proteins.

    • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

    • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to measure the peak area of the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Compare the t½ of the deuterated compound to the non-deuterated parent to determine the magnitude of the DKIE on metabolic stability.

Protocol 2: Workflow for Quantitative Analysis using a Deuterated Internal Standard

This protocol outlines the use of a deuterated standard for quantifying a drug in a biological matrix (e.g., plasma).

  • Materials:

    • Plasma samples from a PK study.

    • Calibration standards and quality control (QC) samples prepared in blank plasma.

    • Deuterated internal standard (IS) working solution.

    • Protein precipitation agent (e.g., acetonitrile, methanol).

  • Methodology:

    • Sample Preparation: Aliquot plasma samples, calibrators, and QCs into a 96-well plate.

    • Internal Standard Spiking: Add a precise volume of the deuterated IS working solution to all wells (except blank matrix).

    • Protein Precipitation: Add the cold precipitation agent to all wells, seal the plate, and vortex thoroughly.

    • Centrifugation: Centrifuge the plate to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a new plate for analysis. The sample may be evaporated and reconstituted in mobile phase if needed.

    • LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. The mass spectrometer is set up with specific transitions (MRM mode) to monitor both the analyte (drug) and the deuterated IS simultaneously.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the IS for all samples.

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentrations of the drug in the unknown plasma samples and QCs by interpolating their peak area ratios from the calibration curve.

Start Biological Sample (e.g., Plasma) Spike Spike with Deuterated Internal Standard (IS) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Analyze LC-MS/MS Analysis (Monitor Analyte & IS) Centrifuge->Analyze Process Data Processing Analyze->Process Result Accurate Concentration Process->Result Ratio Calculate Peak Area Ratio (Analyte / IS) Process->Ratio

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Approved Deuterated Drugs: Case Studies

The translation of deuterium chemistry from concept to clinical reality is best exemplified by drugs that have received regulatory approval.

Table 2: Examples of FDA-Approved Deuterated Drugs

Deuterated Drug Parent Drug Indication(s) Key Advantage of Deuteration
Deutetrabenazine (Austedo®) Tetrabenazine Chorea associated with Huntington's disease; Tardive Dyskinesia Attenuated metabolism of the two primary active metabolites, leading to a longer half-life, reduced peak concentrations, and lower Cmax. This allows for a lower total daily dose with comparable efficacy and improved tolerability.[11][19]

| Deucravacitinib (Sotyktu™) | (Novel Compound) | Plaque Psoriasis | Deuteration at a strategic position on a novel TYK2 inhibitor slows its metabolism, contributing to a pharmacokinetic profile suitable for once-daily oral dosing. This is a pioneering example of a de novo deuterated drug.[2][19] |

Challenges and Future Directions

While a powerful strategy, deuterium labeling is not a universal solution. Key considerations include:

  • Synthesis: The synthesis of deuterated compounds can be complex and costly, requiring specialized reagents and methods.[20][21]

  • Metabolic Switching: Blocking one metabolic pathway may increase metabolism through an alternative route, which could potentially lead to the formation of a new, unexpected metabolite.[21]

  • Predictability: The beneficial effects of deuteration are not always predictable and must be confirmed empirically for each compound.[22]

The future of deuterium chemistry in drug development is bright. Beyond simply improving existing drugs, deuterium is being incorporated early in the discovery process to design novel candidates with inherently superior DMPK properties from the outset.[2][9] As synthetic methods become more efficient and our understanding of metabolic pathways deepens, the strategic application of deuterium will continue to be a valuable asset in creating safer and more effective medicines.

References

From Prodrug to Powerhouse: A Technical Guide to the Metabolic Activation of Tenofovir Alafenamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the metabolic journey of tenofovir (B777) alafenamide (TAF), a pivotal prodrug in antiviral therapy, to its pharmacologically active form, tenofovir diphosphate (B83284) (TFV-DP). Understanding this intricate pathway is paramount for the development of novel antiviral agents and the optimization of existing therapeutic strategies.

Introduction: The Rationale Behind Tenofovir Alafenamide

Tenofovir, a potent nucleotide reverse transcriptase inhibitor, exhibits poor cell permeability in its parent form.[1] To overcome this limitation, two prominent prodrugs have been developed: tenofovir disoproxil fumarate (B1241708) (TDF) and the more recent tenofovir alafenamide (TAF).[2][3] TAF was specifically designed to enhance the intracellular delivery of tenofovir, particularly to target cells like lymphocytes and hepatocytes, while minimizing systemic exposure to the parent drug.[4][5] This targeted delivery mechanism results in higher intracellular concentrations of the active metabolite, TFV-DP, at a much lower oral dose compared to TDF, thereby improving the safety profile, particularly concerning renal and bone health.[2][6][7]

The Metabolic Pathway: A Two-Stage Intracellular Conversion

The transformation of TAF into the active TFV-DP is a sophisticated two-stage process that occurs within the target cells. This process involves an initial hydrolysis step followed by two successive phosphorylation events.

Stage 1: Hydrolysis of Tenofovir Alafenamide to Tenofovir

Upon entering the target cell, TAF undergoes enzymatic hydrolysis to release the parent molecule, tenofovir.[1][8] This crucial first step is primarily mediated by two key enzymes depending on the cell type:

  • Cathepsin A (CatA): In peripheral blood mononuclear cells (PBMCs) and other lymphoid tissues, the lysosomal serine protease Cathepsin A is the major enzyme responsible for the hydrolysis of TAF.[9][10][11][12]

  • Carboxylesterase 1 (CES1): In hepatocytes, Carboxylesterase 1 plays a more significant role in the initial metabolic conversion of TAF.[9][13][14]

This initial hydrolysis yields an intermediate metabolite, tenofovir-alanine (TFV-Ala), which is then further processed to release tenofovir.[12][15][16]

TAF Tenofovir Alafenamide (TAF) (in Plasma) Cell Target Cell (e.g., Lymphocyte, Hepatocyte) TAF->Cell Passive Diffusion & Active Transport TAF_intra Intracellular TAF Hydrolysis Hydrolysis TAF_intra->Hydrolysis Cathepsin A (Lymphocytes) Carboxylesterase 1 (Hepatocytes) TFV_Ala Tenofovir-Alanine (TFV-Ala) Hydrolysis->TFV_Ala TFV Tenofovir (TFV) TFV_Ala->TFV Hydrolysis

Caption: Initial hydrolysis of TAF within a target cell.

Stage 2: Phosphorylation of Tenofovir to Tenofovir Diphosphate

Following its release, tenofovir undergoes two sequential phosphorylation steps in the cytoplasm to become the active antiviral agent, tenofovir diphosphate (TFV-DP).[1][9][17][18] These phosphorylation events are catalyzed by cellular kinases:

  • First Phosphorylation: Tenofovir is first phosphorylated to tenofovir monophosphate (TFV-MP). This step is catalyzed by adenylate kinases, such as AK2 and AK4.[17][19][20]

  • Second Phosphorylation: Tenofovir monophosphate is then further phosphorylated to the active tenofovir diphosphate (TFV-DP). This final conversion is carried out by nucleotide diphosphate kinases (NME1 and NME2).[17][21]

The resulting TFV-DP is a competitive inhibitor of viral reverse transcriptase and acts as a chain terminator, thereby halting viral DNA synthesis.[1][9][18][22]

TFV Tenofovir (TFV) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinases (e.g., AK2, AK4) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Nucleotide Diphosphate Kinases (e.g., NME1, NME2) Inhibition Inhibition of Viral Reverse Transcriptase TFV_DP->Inhibition

Caption: Phosphorylation cascade of tenofovir to TFV-DP.

Quantitative Data Summary

The efficient intracellular conversion of TAF leads to significantly higher concentrations of the active TFV-DP in target cells compared to TDF, despite a much lower systemic exposure to tenofovir.

ParameterTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)Reference
Oral Dose 10 mg or 25 mg300 mg[6][23]
Plasma Tenofovir (TFV) Exposure ~90% lower than TDF-[6]
Intracellular TFV-DP in PBMCs ~2.41 to 4-fold higher than TDF346.85 (3.75) fmol/10^6 cells[6][24]
Intracellular TFV-DP from TAF 834.7 (2.49) fmol/10^6 cells-[6][24]
Plasma Half-life of TAF 0.51 hours (median)-[25]
Plasma Half-life of Tenofovir (from TAF) 32.37 hours (median)-[25]

Experimental Protocols

The study of TAF metabolism relies on robust analytical and enzymatic assays. Below are outlines of key experimental protocols.

Quantification of Intracellular TAF Metabolites

Objective: To measure the intracellular concentrations of TAF, TFV, TFV-MP, and TFV-DP in cells such as PBMCs.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[10]

  • Cell Isolation and Lysis: Isolate PBMCs from whole blood using density gradient centrifugation. Lyse a known number of cells with a suitable buffer (e.g., methanol-based) to release intracellular contents.

  • Sample Preparation: Precipitate proteins from the cell lysate. The supernatant containing the analytes is then dried and reconstituted in a mobile phase-compatible solution.

  • Chromatographic Separation: Separate the metabolites using a reverse-phase HPLC column with a gradient elution program.

  • Mass Spectrometric Detection: Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use stable isotope-labeled internal standards for accurate quantification.

Start Isolate PBMCs Lysis Cell Lysis Start->Lysis Extraction Metabolite Extraction (Protein Precipitation) Lysis->Extraction HPLC HPLC Separation Extraction->HPLC MS MS/MS Detection (Quantification) HPLC->MS End Data Analysis MS->End

Caption: Workflow for intracellular metabolite quantification.

In Vitro Enzyme Activity Assays

Objective: To determine the activity of enzymes like Cathepsin A and Carboxylesterase 1 in hydrolyzing TAF.

Methodology:

  • Enzyme Source: Use purified recombinant enzymes or cell lysates overexpressing the target enzyme.[9][13]

  • Reaction Mixture: Prepare a reaction buffer with the appropriate pH for the enzyme (e.g., pH 5.2 for CatA, pH 7.2 for CES1).[14]

  • Incubation: Incubate the enzyme with a known concentration of TAF at 37°C for a specific time period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Quantify the formation of the product (e.g., tenofovir or a specific intermediate) using HPLC or LC-MS/MS.

  • Data Calculation: Calculate the rate of hydrolysis based on the amount of product formed over time.

Conclusion

The metabolic pathway of tenofovir alafenamide is a testament to the power of prodrug design in enhancing therapeutic efficacy and safety. By leveraging specific intracellular enzymes, TAF achieves high concentrations of the active antiviral agent, tenofovir diphosphate, directly within target cells, while minimizing systemic drug exposure. A thorough understanding of this pathway, supported by robust quantitative and experimental methodologies, is crucial for the continued advancement of antiviral drug development.

References

(Rac)-TAF-d5: A Technical Overview of its Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of (Rac)-TAF-d5, a deuterated analog of the antiviral drug Tenofovir (B777) Alafenamide (TAF). Due to the limited availability of public data specifically for the racemic deuterated form, this document leverages information on Tenofovir Alafenamide and its deuterated fumarate (B1241708) salt to offer a detailed profile for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(Rac)-TAF-d5 is a labeled version of Tenofovir Alafenamide, a phosphonamidate prodrug of tenofovir, which is a nucleotide reverse transcriptase inhibitor. The "-d5" designation indicates the presence of five deuterium (B1214612) atoms, which are often incorporated to study the drug's metabolic fate or to alter its pharmacokinetic properties. The "Rac" prefix signifies that the compound is a racemic mixture of its stereoisomers.

Table 1: General Chemical Information for TAF and its Deuterated Analog

PropertyTenofovir Alafenamide (TAF)Tenofovir Alafenamide-[d5] Fumarate (diastereomers)
Chemical Formula C21H29N6O5PC21H24D5N6O5P
Molecular Weight 476.47 g/mol 481.50 g/mol
Synonyms GS-7340-

Table 2: Known Physical Properties

PropertyValue
Melting Point 104-107°C (decomposes) for Tenofovir Alafenamide-[d5] Fumarate (diastereomers)[]
Solubility Data not publicly available for (Rac)-TAF-d5.
Appearance Data not publicly available for (Rac)-TAF-d5.

Metabolic Pathway

Tenofovir Alafenamide is designed for efficient intracellular delivery of the active antiviral agent, tenofovir.[2] TAF is more stable in plasma compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF), and is primarily activated within lymphocytes and hepatocytes.[3] This targeted activation leads to higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284), and lower systemic exposure to tenofovir, thereby reducing the risk of renal and bone toxicity.[3]

The metabolic activation of TAF is a multi-step process. A critical initial step is the intracellular hydrolysis of TAF, which is primarily mediated by the lysosomal protease cathepsin A.[4] This is followed by the phosphorylation of tenofovir to its active diphosphate form by cellular kinases.[5][6]

metabolic_pathway TAF (Rac)-TAF-d5 (in plasma) Intracellular Intracellular Space (Lymphocytes, Hepatocytes) TAF->Intracellular TFV Tenofovir-d5 Intracellular->TFV Hydrolysis TFV_MP Tenofovir-d5 Monophosphate TFV->TFV_MP Phosphorylation TFV_DP Tenofovir-d5 Diphosphate (Active Metabolite) TFV_MP->TFV_DP Phosphorylation HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Inhibition CatA Cathepsin A Kinases Cellular Kinases

Metabolic activation of (Rac)-TAF-d5 to the active antiviral agent.

Experimental Protocols

The analysis of Tenofovir Alafenamide and its related substances is crucial for quality control and research purposes. A validated Ultra-Performance Liquid Chromatography (UPLC) method has been described for this purpose.[7][8] This method is highly specific, accurate, precise, linear, and robust, making it suitable for routine analysis.[7][8]

UPLC Method for Impurity Profiling

A common analytical technique for TAF and its impurities involves UPLC. The method described in the literature demonstrates high selectivity with no interfering peaks at the retention time of Tenofovir Alafenamide or its specified impurities.[7][8]

Sample Preparation:

  • Accurately weigh 25 mg of the test sample.

  • Transfer to a 25-mL volumetric flask.

  • Add 2 mL of diluent and sonicate for dissolution.

  • Dilute to volume with the diluent and mix thoroughly.

  • Inject immediately for analysis.[7]

Diluent Preparation:

experimental_workflow start Start sample_prep Sample Preparation (Weighing and Dissolution) start->sample_prep uplc_injection UPLC Injection sample_prep->uplc_injection data_acquisition Data Acquisition (Chromatogram Generation) uplc_injection->data_acquisition data_analysis Data Analysis (Peak Integration and Quantification) data_acquisition->data_analysis results Results (Impurity Profile) data_analysis->results

A generalized workflow for the UPLC analysis of TAF and its impurities.

Quantification of Intracellular Metabolites

The intracellular metabolism of TAF can be monitored by quantifying its metabolites using High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry.[4] This allows for the determination of the levels of TAF and its phosphorylated forms within cells.

Synthesis

The synthesis of Tenofovir Alafenamide has been approached through various routes. One practical synthesis avoids the use of tenofovir (PMPA) as a starting material and focuses on the construction of the carbon-phosphorus bond through P-alkylation.[9] Other approaches involve the conjugation of different chemical moieties to the tenofovir scaffold to create novel prodrugs with potentially improved anti-HIV activity.[10][11]

Conclusion

(Rac)-TAF-d5 is a valuable tool for researchers studying the pharmacology and metabolism of Tenofovir Alafenamide. While specific physicochemical data for this deuterated racemic mixture is scarce in publicly available literature, a robust understanding of its properties and behavior can be inferred from the extensive research on the parent compound, TAF, and its other labeled analogs. The analytical methods and metabolic pathways described herein provide a solid foundation for further investigation and application of (Rac)-TAF-d5 in drug development and virology research.

References

Isotopic Labeling Strategies for Antiviral Drug Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dynamic and complex interplay between a virus and its host cell presents a formidable challenge in the development of effective antiviral therapies. To dissect these interactions at a molecular level and to accurately characterize the behavior of drug candidates, researchers require sophisticated analytical tools. Isotopic labeling, a technique that replaces specific atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, has become an indispensable strategy in the field. This technical guide provides an in-depth overview of core isotopic labeling strategies, their application in antiviral drug research, and detailed protocols for their implementation. By leveraging these techniques, researchers can gain unprecedented insights into viral pathogenesis, drug mechanism of action, pharmacokinetics, and host cell response, ultimately accelerating the discovery and development of new antiviral agents.

Core Isotopic Labeling Strategies

Isotopic labeling techniques can be broadly categorized into two main types: stable isotope labeling and radiolabeling. Each offers unique advantages for different research applications.

Stable Isotope Labeling

Stable isotope labeling involves the use of non-radioactive isotopes, most commonly deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). These methods are prized for their safety and the detailed structural and quantitative information they provide, primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR).

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful metabolic labeling technique used for accurate relative quantification of proteins between different cell populations. One population of cells is grown in a "light" medium containing natural amino acids, while the other is grown in a "heavy" medium containing essential amino acids labeled with heavy isotopes (e.g., ¹³C₆-Arginine). After a specific treatment, such as viral infection or drug application, the cell populations are combined, and the proteins are extracted, digested, and analyzed by LC-MS/MS. The mass difference between heavy and light peptides allows for the precise quantification of changes in protein abundance. SILAC is exceptionally accurate because the samples are combined at the very beginning of the workflow, minimizing experimental variability.

  • Direct Labeling of Antiviral Compounds: Antiviral drug candidates can be synthesized with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) incorporated into their structure. These labeled compounds are chemically identical to their unlabeled counterparts but are easily distinguishable by mass spectrometry. This strategy is the gold standard for pharmacokinetic (PK) studies and quantitative bioanalysis using isotope dilution mass spectrometry (IDMS), where the labeled drug serves as an ideal internal standard for accurately measuring the concentration of the unlabeled drug in biological matrices like plasma or tissue. Deuterium labeling, in particular, can also be used to alter a drug's metabolic profile, potentially improving its pharmacokinetic properties by slowing down metabolism at specific sites (the "deuterium effect").

Radiolabeling

Radiolabeling introduces a radioactive isotope (radionuclide) into a molecule. This method offers exceptional sensitivity, allowing for the detection of compounds at very low concentrations. It is the cornerstone of in vivo imaging techniques and certain pharmacokinetic studies.

  • Tritium (³H) and Carbon-14 (¹⁴C) Labeling: These long-lived beta-emitters are classic choices for labeling antiviral drugs. Because hydrogen and carbon are fundamental components of organic molecules, their isotopic substitution creates a tracer that is structurally and biologically identical to the parent drug. These tracers are invaluable for in vitro binding assays and for detailed in vivo absorption, distribution, metabolism, and excretion (ADME) studies, where samples (blood, urine, tissue) can be analyzed by scintillation counting.

  • Positron Emission Tomography (PET) Tracers (e.g., Fluorine-18): PET is a non-invasive imaging technique that provides three-dimensional visualization of biological processes in vivo. Antiviral drugs can be labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F), which has a convenient half-life of approximately 110 minutes. An ¹⁸F-labeled antiviral drug allows researchers to visually track its distribution to target tissues, quantify its concentration at the site of infection, and assess its engagement with viral or host targets in living subjects, from preclinical animal models to human clinical trials.

Key Applications in Antiviral Research

Isotopic labeling empowers researchers to answer critical questions at various stages of the drug development pipeline.

  • Understanding Virus-Host Interactions: SILAC-based quantitative proteomics is used to map the global changes in the host cell proteome following viral infection. This can reveal which cellular pathways are hijacked by the virus for its own replication and identify host factors that are either essential for the virus or part of the cell's antiviral defense, presenting novel targets for therapeutic intervention.

  • Metabolic Flux Analysis (MFA): Viruses profoundly reprogram host cell metabolism to fuel the production of new virions. By feeding cells ¹³C-labeled glucose or glutamine, researchers can trace the flow of these central carbon sources through metabolic pathways like glycolysis and the TCA cycle. MFA reveals which pathways are upregulated by the virus, offering opportunities to develop antiviral strategies that starve the virus of essential building blocks.

  • Pharmacokinetics and Drug Metabolism (PK/DM): Labeling a drug with stable isotopes (like ²H or ¹³C) or radioisotopes (like ³H or ¹⁴C) is essential for characterizing its ADME profile. These studies are critical for determining dosage, understanding potential drug-drug interactions, and identifying metabolites.

  • Quantitative Bioanalysis: Isotope Dilution Mass Spectrometry (IDMS) is the benchmark for accurately quantifying drug concentrations in biological fluids. By adding a known amount of a stable isotope-labeled version of the drug as an internal standard, IDMS corrects for variations in sample preparation and instrument response, providing highly precise and accurate measurements for therapeutic drug monitoring.

  • In Vivo Imaging: Radiolabeling drugs with PET isotopes like ¹⁸F enables the non-invasive visualization of drug distribution and target engagement in real-time. This can confirm that a drug reaches its intended site of action and can help in optimizing dosing regimens.

Data Presentation: Quantitative Comparison of Labeling Strategies

Quantitative data from various isotopic labeling applications are summarized below for easy comparison.

Table 1: Properties of Common Isotopes in Antiviral Research

IsotopeTypeHalf-LifeCommon Application(s)Detection Method
²H (D) StableStablePK/DM (Metabolic Site Blocking), IDMSMass Spectrometry, NMR
¹³C StableStableProteomics (SILAC), Metabolic Flux Analysis, IDMSMass Spectrometry, NMR
¹⁵N StableStableProteomics (SILAC), Structural BiologyMass Spectrometry, NMR
³H Radioactive12.3 yearsADME Studies, Binding AssaysScintillation Counting
¹⁴C Radioactive5730 yearsADME Studies, AutoradiographyScintillation Counting
¹⁸F Radioactive109.8 minIn Vivo Imaging (PET)PET Scanner
¹²⁵I Radioactive60.1 daysRadioimmunoassays, AutoradiographyGamma Counting

Table 2: Performance Metrics of Key Isotopic Labeling Techniques

TechniqueParameterTypical Value / RangeNotes
SILAC Incorporation Efficiency>97% (mammalian cells); 80% (insect cells)Requires several cell doublings for full incorporation.[1][2]
Quantitative AccuracyHigh; slight underestimation at ratios >5:1Mixing samples early minimizes experimental error.[3]
Quantitative Precision (%CV)< 15%Generally offers higher precision than chemical labeling methods.
Isotope Dilution MS Limit of Detection (LOD)0.1 - 10 ng/mLHighly dependent on analyte and instrument sensitivity.
Limit of Quantification (LOQ)0.5 - 50 ng/mLFor Lopinavir/Ritonavir: 10 ng/mL; For Favipiravir: ~12 µg/mL.[4][5]
Accuracy (% Bias)Within ±15% (±20% at LOQ)Considered the gold standard for bioanalytical quantification.[6]
Precision (%CV)< 15%Excellent reproducibility due to the internal standard.
¹⁸F Radiolabeling Radiochemical Yield (Decay-Corrected)5% - 95%Highly dependent on the specific molecule and synthetic route.[7][8]
Molar Activity80 - 150 GBq/µmolHigh molar activity is crucial for receptor binding studies.

Mandatory Visualizations

Diagrams were created using Graphviz (DOT language) to illustrate key workflows and pathways relevant to isotopic labeling in antiviral research.

G General Workflow of Isotopic Labeling in Antiviral Research cluster_strategy Labeling Strategy cluster_application Application cluster_analysis Analysis Stable Stable Isotope Labeling (²H, ¹³C, ¹⁵N) Proteomics Virus-Host Proteomics (SILAC) Stable->Proteomics MFA Metabolic Flux Analysis (¹³C Tracers) Stable->MFA PKDM Pharmacokinetics / ADME (²H, ³H, ¹⁴C) Stable->PKDM Quant Quantitative Bioanalysis (IDMS) Stable->Quant Radio Radiolabeling (³H, ¹⁴C, ¹⁸F) Radio->PKDM Imaging In Vivo PET Imaging (¹⁸F) Radio->Imaging MS Mass Spectrometry (LC-MS/MS) Proteomics->MS MFA->MS PKDM->MS Scint Scintillation Counter PKDM->Scint Quant->MS PET PET Scanner Imaging->PET

A high-level overview of isotopic labeling strategies and their applications.

G SILAC Workflow for Quantitative Viral Proteomics cluster_culture Phase 1: Cell Culture & Labeling cluster_exp Phase 2: Experiment & Harvest cluster_prep Phase 3: Sample Preparation cluster_analysis Phase 4: Analysis Light Control Cells: Grow in 'Light' Medium (e.g., ¹²C₆-Arg) Heavy Treated Cells: Grow in 'Heavy' Medium (e.g., ¹³C₆-Arg) Mock Mock Infection Light->Mock Virus Viral Infection or Drug Treatment Heavy->Virus Combine Combine Cell Populations 1:1 Mock->Combine Virus->Combine Lyse Cell Lysis & Protein Extraction Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: Identify Peptides & Quantify Heavy/Light Ratios LCMS->Data Result Result: Relative Protein Abundance Data->Result G Viral Hijacking of Host Cell Metabolism cluster_cell Host Cell cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_biosynthesis Biosynthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P Glutamine Glutamine aKG α-Ketoglutarate Glutamine->aKG Anaplerosis Pyruvate Pyruvate G6P->Pyruvate Nucleotides Nucleotides G6P->Nucleotides via PPP Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Citrate Citrate FattyAcids Fatty Acids Citrate->FattyAcids Efflux for Lipogenesis AminoAcids Amino Acids aKG->AminoAcids Virus Virus Infection Nucleotides->Virus Viral Genomes FattyAcids->Virus Viral Envelopes AminoAcids->Virus Viral Proteins Virus->Glucose Upregulates Uptake Virus->Glutamine Upregulates Uptake Virus->G6P Upregulates Glycolysis G Canonical NF-κB Signaling Pathway Activation by Virus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pattern Recognition Receptor (e.g., TLR) MyD88 MyD88 Receptor->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex (IKKα/β/γ) TAK1->IKK NFkB_Ikb NF-κB (p50/RelA) - IκBα Complex (Inactive) IKK->NFkB_Ikb Phosphorylates IκBα NFkB NF-κB (Active) NFkB_Ikb->NFkB Ikb IκBα NFkB_Ikb->Ikb NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome Ikb->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Virus Viral PAMPs (e.g., dsRNA) Transcription->Virus Pro-viral or Antiviral Response Virus->Receptor Recognition

References

Understanding the Kinetic Isotope Effect in Deuterated Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The strategic replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) has emerged as a potent tool in modern drug development. This technique, known as deuteration, leverages the kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates. By selectively reinforcing specific carbon-hydrogen bonds, drug developers can slow metabolic breakdown, leading to improved pharmacokinetic properties, enhanced safety profiles, and more convenient dosing regimens. This guide provides a comprehensive overview of the core principles of the deuterium KIE, detailed experimental methodologies for its quantification, and a summary of its successful application in approved pharmaceuticals.

Core Principles of the Deuterium Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1] The deuterium KIE specifically refers to the rate change observed upon substituting a hydrogen atom (¹H, or protium) with a deuterium atom (²H, or D).[2]

The fundamental basis for the deuterium KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[3] Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does. Consequently, the C-D bond has a lower zero-point energy and requires more energy to reach the transition state for bond cleavage.[2][3]

In the context of drug metabolism, many Phase I reactions are catalyzed by cytochrome P450 (CYP) enzymes, which frequently involve the cleavage of a C-H bond as a critical step in processes like hydroxylation, N-dealkylation, and O-dealkylation.[4][5][6] If this C-H bond cleavage is the rate-determining step (or part of it) in the metabolic pathway, replacing the hydrogen with deuterium will slow down the reaction.[7] This slowing of metabolism can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in the formation of toxic metabolites.[7]

The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD).[1]

KIE = kH / kD

There are two main types of kinetic isotope effects:

  • Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[2] For C-H bond cleavage, PKIE values are typically in the range of 2 to 8, but can be larger.[2] A significant primary KIE is strong evidence that C-H bond cleavage is at least partially rate-limiting.[4]

  • Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step.[1] SKIEs are generally much smaller than PKIEs, with values typically ranging from 0.7 to 1.5.[1] They arise from changes in the vibrational environment of the isotopic atom between the ground state and the transition state.

A third phenomenon, quantum tunneling , can also contribute to the observed KIE. Due to its wave-like nature, hydrogen can sometimes "tunnel" through the activation barrier rather than going over it. This effect is much less pronounced for the heavier deuterium atom. When tunneling is a significant factor, it can lead to unusually large KIEs, sometimes exceeding the semi-classical limit of around 7-8 at room temperature.[8]

Data Presentation: KIE in Deuterated Drug Candidates

The following tables summarize quantitative data on the kinetic isotope effect observed for several deuterated drug molecules.

Drug CandidateDeuteration SiteMetabolic PathwayEnzyme(s)KIE (kH/kD)Reference(s)
Enzalutamide (B1683756) (d3-ENT) N-CH3N-demethylationCYP P450~2[9][10]
Ivacaftor (CTP-656) Multiple sitesCYP-mediated oxidationCYP P450DV = 3.8, DV/K = 2.2[11]
Tetrabenazine (Deutetrabenazine) Methoxy groupsO-demethylationCYP2D6Not explicitly quantified, but leads to a longer half-life of active metabolites[3][12][13]
Glucose C-6Metabolism to lactateVarious1.042[14]
Glucose C-6Metabolism to glutamateVarious1.035[14]
Glucose C-6Metabolism to glutamineVarious1.020[14]

Table 1: Summary of Kinetic Isotope Effects in Selected Deuterated Compounds.

Drug CandidatePharmacokinetic ParameterNon-deuteratedDeuteratedFold ChangeReference(s)
Enzalutamide In vitro CLint (rat liver microsomes)Higher49.7% lower~2.0x[9][10]
Enzalutamide In vitro CLint (human liver microsomes)Higher72.9% lower~3.7x[9][10]
Enzalutamide In vivo Cmax (rats, 10 mg/kg)Lower35% higher1.35x[9][10]
Enzalutamide In vivo AUC0–t (rats, 10 mg/kg)Lower102% higher2.02x[9][10]
Ivacaftor (CTP-656) Half-life (healthy volunteers)Shorter15.9 hoursLonger[11]
Tetrabenazine (Deutetrabenazine) Half-life of total active metabolitesShorter9-10 hoursLonger[13]

Table 2: Impact of Deuteration on Pharmacokinetic Parameters.

Experimental Protocols for KIE Determination

The precise measurement of KIEs is crucial for understanding reaction mechanisms and guiding drug design. The two most common and powerful techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

KIE Measurement by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for KIE determination, particularly for measuring 2H and 13C KIEs at natural abundance or with isotopically enriched compounds.[15] Competition experiments, where the deuterated and non-deuterated substrates react in the same vessel, are often employed.[16]

Methodology: Competitive KIE Measurement using Quantitative ¹H or ¹³C NMR

  • Sample Preparation:

    • A reaction mixture is prepared containing the substrate, reagents, and a suitable internal standard.

    • For enriched experiments, a known, small amount (e.g., 1-5 mol%) of the deuterated substrate is added to the reaction mixture.[16]

    • An initial sample (t=0) is taken to determine the initial ratio of deuterated to non-deuterated substrate.

  • Reaction Monitoring:

    • The reaction is allowed to proceed to a specific conversion, typically between 50% and 70%, to ensure measurable changes in isotopic ratios.[16]

    • The reaction is quenched at a predetermined time point.

  • Sample Analysis:

    • The remaining starting material is purified from the reaction mixture.

    • A quantitative NMR spectrum (e.g., ¹H, ¹³C, or 2D HSQC) is acquired.[17][18] The use of 2D [¹³C,¹H]-HSQC can offer high precision and is suitable for complex mixtures.[17][18]

    • The ratio of the integrated signals corresponding to the non-deuterated and deuterated species is determined relative to an internal standard.

  • Data Calculation:

    • The KIE is calculated using the following equation for competitive experiments:

      KIE = ln(1 - f) / ln(1 - f * (Rp / R0))

      where:

      • f is the fractional conversion of the reaction.

      • Rp is the ratio of the deuterated to non-deuterated product.

      • R0 is the initial ratio of the deuterated to non-deuterated starting material.

KIE Measurement by Mass Spectrometry (MS)

Mass spectrometry offers high precision, especially for small KIEs, and can be coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[19] Isotope-Ratio Mass Spectrometry (IRMS) provides the highest precision for measuring mixtures of stable isotopes.[19]

Methodology: Competitive KIE Measurement using LC-MS

  • Sample Preparation:

    • A competitive reaction is set up with a mixture of the non-deuterated and deuterated substrates.

    • An initial sample (t=0) is analyzed to establish the starting isotopic ratio.

  • Reaction and Quenching:

    • The reaction is run to a specific fractional conversion.

    • Aliquots are taken at various time points and the reaction is quenched (e.g., by rapid cooling or addition of a quenching agent).

  • LC-MS Analysis:

    • The samples are injected into an LC-MS system.

    • The non-deuterated and deuterated forms of the remaining substrate (or the formed product) are separated by chromatography and detected by the mass spectrometer.

    • The relative abundance of the molecular ions corresponding to the light and heavy isotopologues is measured.

  • Data Calculation:

    • The change in the isotopic ratio of the substrate or product as a function of reaction conversion is used to calculate the KIE, using similar equations as for the NMR method.

Visualizations

Signaling Pathways and Logical Relationships

KIE_Concept cluster_ground_state Ground State cluster_transition_state Transition State cluster_products Products CH_ground C-H Bond (Higher ZPE) TS Transition State (Bond Cleavage) CH_ground->TS Activation Energy (Ea_H) CD_ground C-D Bond (Lower ZPE) CD_ground->TS Activation Energy (Ea_D) Ea_D > Ea_H P_H Product from C-H TS->P_H Faster Rate (kH) P_D Product from C-D TS->P_D Slower Rate (kD)

Figure 1: Conceptual diagram of the kinetic isotope effect.

DrugDevWorkflow A Identify Lead Compound B Characterize Metabolism (Identify 'Soft Spots') A->B C Is C-H Cleavage in Rate-Determining Step? B->C D Synthesize Deuterated Analog(s) C->D Yes H Strategy Not Viable C->H No E In Vitro KIE Assessment (Microsomes, Hepatocytes) D->E F Significant KIE Observed? E->F G Proceed with Deuterated Candidate (In Vivo PK/PD Studies) F->G Yes F->H No

Figure 2: KIE-guided drug development workflow.

CYP450_Metabolism Drug_H Drug-H CYP450 CYP450 Enzyme Drug_H->CYP450 kH (fast) Drug_D Drug-D Drug_D->CYP450 kD (slow) Metabolite_H Metabolite-OH CYP450->Metabolite_H Metabolite_D Metabolite-OH CYP450->Metabolite_D Excretion_H Faster Clearance Metabolite_H->Excretion_H Excretion_D Slower Clearance Metabolite_D->Excretion_D

Figure 3: Simplified CYP450 metabolism of deuterated vs. non-deuterated drugs.

Conclusion

The deuterium kinetic isotope effect is a powerful and well-established principle that has transitioned from a tool for mechanistic elucidation to a validated strategy in drug design. By understanding the fundamentals of KIE and employing precise analytical techniques for its measurement, researchers can rationally design drug candidates with improved pharmacokinetic profiles. The successful development and approval of drugs like deutetrabenazine have paved the way for a new generation of deuterated medicines, offering tangible benefits to patients through enhanced efficacy, safety, and convenience. As our understanding of metabolic pathways and enzymatic reactions continues to grow, the strategic application of the kinetic isotope effect will undoubtedly play an increasingly important role in the future of pharmaceutical development.

References

Discovery and development of tenofovir alafenamide (TAF)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Tenofovir (B777) Alafenamide (TAF)

Introduction

Tenofovir alafenamide (TAF) is a novel prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, developed by Gilead Sciences.[1] It is a key component in the treatment of HIV-1 infection and chronic hepatitis B (CHB).[2][3] The development of TAF was driven by the need to improve upon the safety profile of the first-generation tenofovir prodrug, tenofovir disoproxil fumarate (B1241708) (TDF). While TDF is highly effective, its use has been associated with renal toxicity and reductions in bone mineral density in some patients.[4] TAF was designed to more efficiently deliver tenofovir to its target cells, primarily hepatocytes and lymphocytes, thereby achieving high intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), with significantly lower plasma concentrations of tenofovir compared to TDF.[5][6] This targeted delivery mechanism allows for a lower therapeutic dose, which in turn minimizes systemic exposure to tenofovir and reduces the risk of off-target toxicities.[7]

Mechanism of Action and Intracellular Metabolism

Tenofovir alafenamide is a phosphonamidate prodrug of tenofovir.[8] Its mechanism of action involves several intracellular steps to become the active antiviral agent, tenofovir diphosphate.

  • Cellular Uptake: TAF enters target cells, such as peripheral blood mononuclear cells (PBMCs) and hepatocytes, through passive diffusion and active transport mechanisms.[9]

  • Intracellular Hydrolysis: Once inside the cell, TAF is more stable in plasma compared to TDF.[10] It is primarily hydrolyzed by specific intracellular enzymes. In PBMCs, this conversion is mediated by cathepsin A (CatA), while in hepatocytes, carboxylesterase 1 (CES1) is the primary enzyme.[9][11] This hydrolysis cleaves the phosphonamidate bond, releasing tenofovir into the cytoplasm.

  • Phosphorylation to the Active Metabolite: The released tenofovir is then phosphorylated by cellular kinases, first to tenofovir monophosphate and subsequently to the active metabolite, tenofovir diphosphate (TFV-DP).[10]

  • Inhibition of Viral Replication: TFV-DP acts as a competitive inhibitor of viral reverse transcriptase. It mimics the natural substrate, deoxyadenosine (B7792050) triphosphate, and upon incorporation into the growing viral DNA chain, it causes chain termination, thus halting viral replication.[10]

The intracellular activation pathway of TAF is depicted in the following diagram:

TAF_Metabolism cluster_plasma Blood Plasma cluster_cell Target Cell (Lymphocyte/Hepatocyte) TAF_plasma Tenofovir Alafenamide (TAF) TAF_cell TAF TAF_plasma->TAF_cell Passive Diffusion & Active Transport TFV Tenofovir (TFV) TAF_cell->TFV Hydrolysis (Cathepsin A in Lymphocytes, CES1 in Hepatocytes) TFV_MP Tenofovir Monophosphate TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Phosphorylation RT Viral Reverse Transcriptase TFV_DP->RT Competitive Inhibition DNA Viral DNA Chain Termination RT->DNA

Caption: Intracellular metabolic pathway of Tenofovir Alafenamide (TAF).

Comparative Pharmacology of TAF and TDF

The key difference in the development of TAF lies in its pharmacological advantages over TDF. The following diagram illustrates the rationale behind the development of TAF.

TAF_vs_TDF cluster_TDF Tenofovir Disoproxil Fumarate (TDF) Pathway cluster_TAF Tenofovir Alafenamide (TAF) Pathway TDF TDF (300 mg) TDF_plasma High Plasma Tenofovir TDF->TDF_plasma Rapid Plasma Hydrolysis TDF_intracellular Lower Intracellular TFV-DP TDF_plasma->TDF_intracellular TDF_toxicity Higher Potential for Renal and Bone Toxicity TDF_plasma->TDF_toxicity TAF TAF (10 or 25 mg) TAF_plasma Low Plasma Tenofovir (90% lower than TDF) TAF->TAF_plasma Plasma Stability TAF_intracellular Higher Intracellular TFV-DP TAF_plasma->TAF_intracellular Efficient Intracellular Delivery & Hydrolysis TAF_safety Improved Renal and Bone Safety Profile TAF_plasma->TAF_safety

Caption: Comparative pharmacology of TAF and TDF.

Quantitative Data from Clinical Trials

The efficacy and safety of TAF have been extensively evaluated in numerous clinical trials. The following tables summarize key quantitative data from pivotal Phase 3 studies in patients with chronic hepatitis B.

Table 1: Baseline Demographics and Disease Characteristics in Phase 3 CHB Trials
CharacteristicStudy 108 (HBeAg-Negative)[12]Study 110 (HBeAg-Positive)[12]
TAF (n=285) TDF (n=140)
Mean Age (years)4848
Male (%)6564
Asian (%)7272
HBV Genotype C (%)4034
Prior Nucleos(t)ide Analogue Treatment (%)~20~20
Mean Baseline HBV DNA (log10 IU/mL)5.75.8
Table 2: Efficacy Outcomes in Phase 3 CHB Trials at Week 48
Efficacy EndpointStudy 108 (HBeAg-Negative)[12]Study 110 (HBeAg-Positive)[13]
TAF (n=285) TDF (n=140)
HBV DNA < 29 IU/mL (%)9493
P-value vs. TDF0.47
ALT Normalization (AASLD Criteria) (%)5032
P-value vs. TDF0.0005
Table 3: Safety Outcomes in Phase 3 CHB Trials at Week 96[7]
Safety ParameterStudy 108 & 110 Pooled Data
TAF
Renal Safety
Mean Change in eGFRcreat (mL/min)-1.2
Bone Safety
Mean Percent Change in Hip BMD-0.29
Mean Percent Change in Spine BMD-0.88

Experimental Protocols

Quantification of TAF and Tenofovir in Human Plasma by LC-MS/MS

This protocol provides a general methodology for the simultaneous determination of TAF and its metabolite tenofovir in human plasma.

  • Sample Preparation:

    • To 200 µL of human plasma, add an internal standard solution (e.g., TAF-d5 and TFV-d6).[8]

    • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).[14]

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).[8]

    • Employ a gradient elution mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[15]

    • Set a flow rate of approximately 0.4 mL/min.[14]

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[8]

    • Operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the following mass transitions (m/z):

      • TAF: 477.3 → 270.04[15]

      • Tenofovir: 288.04 → 176.11[16]

      • TAF-d5 (IS): Appropriate mass transition

      • TFV-d6 (IS): Appropriate mass transition

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Quantify the concentrations of TAF and tenofovir in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantification of Intracellular Tenofovir Diphosphate in PBMCs

This protocol outlines a method for the measurement of the active metabolite, TFV-DP, in peripheral blood mononuclear cells.

  • PBMC Isolation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the isolated PBMCs with phosphate-buffered saline (PBS).

    • Perform a cell count to determine the number of cells.

  • Cell Lysis and Extraction:

    • Lyse the PBMC pellet with a lysis buffer (e.g., 70:30 methanol:water).[17]

    • Add an internal standard (e.g., a stable isotope-labeled TFV-DP analogue).

    • Incubate on ice to ensure complete cell lysis.

    • Centrifuge to pellet cell debris.

  • Solid Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge.

    • Load the supernatant from the cell lysate onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation and mass spectrometric detection as described for plasma analysis, with modifications for the specific properties of TFV-DP.

Generalized Phase 3 Clinical Trial Workflow for TAF in CHB

The pivotal Phase 3 trials for TAF in chronic hepatitis B followed a similar design.

Clinical_Trial_Workflow start Patient Screening (HBeAg-positive or -negative CHB) randomization Randomization (2:1) start->randomization treatment_TAF Double-Blind Treatment: TAF 25 mg qd randomization->treatment_TAF TAF Arm treatment_TDF Double-Blind Treatment: TDF 300 mg qd randomization->treatment_TDF TDF Arm primary_endpoint Primary Efficacy Endpoint Assessment (Week 48) treatment_TAF->primary_endpoint treatment_TDF->primary_endpoint open_label Open-Label Extension: All patients receive TAF 25 mg qd primary_endpoint->open_label long_term_followup Long-Term Follow-up (Safety and Efficacy) open_label->long_term_followup

Caption: Generalized workflow of Phase 3 clinical trials for TAF in CHB.

Conclusion

The discovery and development of tenofovir alafenamide represent a significant advancement in antiretroviral therapy. Through a targeted prodrug approach, TAF successfully achieves high intracellular concentrations of the active metabolite, tenofovir diphosphate, in target cells while minimizing systemic exposure to tenofovir. This has translated into a potent antiviral with a demonstrably improved renal and bone safety profile compared to its predecessor, TDF. The comprehensive preclinical and clinical development program has provided robust evidence of its efficacy and safety, establishing TAF as a cornerstone of modern treatment regimens for HIV and chronic hepatitis B.

References

(Rac)-Tenofovir Alafenamide-d5: A Technical Guide to Chemical Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for (Rac)-Tenofovir alafenamide-d5. The information is compiled from published research and technical data sheets, focusing on providing a thorough understanding for research, scientific, and drug development applications. While specific stability data for the deuterated racemic mixture is limited, this guide leverages extensive data on Tenofovir (B777) Alafenamide (TAF) to infer its stability profile, given that the deuterated form is primarily used as a stable isotope-labeled internal standard.

Chemical Profile

This compound is the deuterium-labeled form of Tenofovir alafenamide, a phosphoramidate (B1195095) prodrug of tenofovir. The deuteration, typically on the phenoxy ring, provides a stable isotope signature for use in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] As a research tool, understanding its stability is critical for ensuring the accuracy and reproducibility of experimental results.

Recommended Storage Conditions

For long-term storage and to maintain the integrity of the compound, the following conditions are recommended based on information from various suppliers:

ParameterConditionRationale
Temperature -20°C in a freezer.[]Minimizes thermal degradation and preserves chemical stability over extended periods.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[]Protects against oxidative degradation.
Moisture Protect from moisture; the compound is hygroscopic.[]Prevents hydrolysis, a primary degradation pathway for Tenofovir Alafenamide.[4]
Light Protect from light.[1]Prevents photolytic degradation.

For solutions in solvents such as DMSO or methanol, storage at -80°C for up to six months or -20°C for one month is advised, with protection from light and storage under nitrogen.[1]

Chemical Stability Profile

The chemical stability of Tenofovir Alafenamide is significantly influenced by pH, moisture, and temperature. Forced degradation studies on the non-deuterated form provide critical insights into its likely stability profile.

pH-Dependent Stability

Tenofovir Alafenamide's stability is highly dependent on pH. Hydrolysis is a key degradation mechanism.[4] Studies have shown that TAF is more stable at a slightly acidic to neutral pH, with a determined "stability window" between pH 4.8 and 5.8.[5] It exhibits greater stability compared to Tenofovir Disoproxil Fumarate (B1241708) (TDF), except under acidic conditions where it degrades extensively.[6] The degradation rate increases in basic conditions due to the P-O bond's susceptibility to hydrolysis.[4]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways. The following table summarizes the degradation of Tenofovir Alafenamide Fumarate (TAF) under various stress conditions.

Stress ConditionReagents and ConditionsObserved Degradation
Acidic Hydrolysis 1 M HCl at 60°C for 2 hours[7] or 0.1 N HCl for 2 minutes[8]Significant degradation, reported as 13.8%[7] and 8.7%[8]. TAF is particularly susceptible to acid hydrolysis.[4]
Basic Hydrolysis 1 M NaOH at 60°C for 2 hours10.44% degradation observed.[7]
Neutral Hydrolysis Water at 60°C for 4 hours13.16% degradation observed.[7]
Oxidative Degradation 3% H₂O₂ at room temperature for 4 hours[7] or 30% H₂O₂ for 3.5 hours[8]12.19% degradation observed with 3% H₂O₂.[7]
Thermal Degradation 70°C for 24 hoursEmtricitabine, often co-formulated with TAF, was found to be sensitive to thermal conditions.[9]
Photolytic Degradation Exposure to light for 24 hoursSpecific quantitative data on photolytic degradation of TAF alone was not detailed in the provided results.

These studies highlight that this compound should be handled with care to avoid exposure to harsh acidic, basic, and oxidative conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing stability data.

General Forced Degradation Protocol

A common approach to forced degradation studies involves the following steps:

  • Sample Preparation : A stock solution of the analyte is prepared in a suitable solvent.

  • Stress Application : Aliquots of the stock solution are subjected to various stress conditions as detailed in the table above (e.g., addition of acid, base, or oxidizing agent, and exposure to heat or light).

  • Neutralization/Quenching : For acid and base hydrolysis, the samples are neutralized after the stress period.

  • Analysis : The stressed samples are then analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5][6]

Stability-Indicating HPLC Method

A typical stability-indicating RP-HPLC method for Tenofovir Alafenamide Fumarate would involve:

  • Column : A C18 column, such as Inertsil ODS (100 x 4.6 mm, 5 µm).[8]

  • Mobile Phase : A gradient elution using a buffer (e.g., Ammonium acetate (B1210297) buffer pH 6.0) and an organic solvent mixture (e.g., Acetonitrile and Tetrahydrofuran).[8]

  • Detection : UV detection at 260 nm.[7][8]

  • Flow Rate : Typically around 1.5 mL/min.[8]

  • Column Temperature : Maintained at a constant temperature, for example, 45°C.[8]

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

G cluster_conditions Stress Conditions Acid Acidic pH (e.g., HCl) Degradation Hydrolytic Degradation Acid->Degradation Base Alkaline pH (e.g., NaOH) Base->Degradation Oxidant Oxidizing Agent (e.g., H₂O₂) TAF This compound Oxidant->TAF Oxidation Heat Elevated Temperature Heat->TAF Thermal Degradation Light UV/Visible Light Light->TAF Photolytic Degradation TAF->Degradation DegradationProducts Degradation Products Degradation->DegradationProducts

Caption: Factors influencing the degradation of this compound.

G start Start: (Rac)-Tenofovir alafenamide-d5 Sample stress Apply Stress Conditions (Acid, Base, Heat, etc.) start->stress neutralize Neutralize/Quench (if applicable) stress->neutralize hplc Analyze via Stability-Indicating HPLC neutralize->hplc data Quantify Degradation & Identify Products hplc->data end End: Stability Profile data->end

Caption: General workflow for a forced degradation study.

Conclusion

The chemical stability of this compound is paramount for its use as a reliable internal standard in research and development. Based on data from its non-deuterated counterpart, it is susceptible to degradation by hydrolysis, particularly in acidic and basic environments, as well as by oxidation. Adherence to recommended storage conditions—specifically, low temperature, protection from light and moisture, and an inert atmosphere—is crucial for preserving its integrity. The provided experimental protocols and stability data offer a solid foundation for researchers working with this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Tenofovir Alafenamide Using (Rac)-Tenofovir alafenamide-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir (B777) alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor (NRTI) and a prodrug of tenofovir. It is widely used in the treatment of HIV-1 and chronic hepatitis B infection. Accurate quantification of TAF and its active metabolite, tenofovir (TFV), in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the sensitive and selective quantification of TAF using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (Rac)-Tenofovir alafenamide-d5 (TAF-d5) as an internal standard. The use of a stable isotope-labeled internal standard like TAF-d5 is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision.[1][2][3][4]

Signaling Pathway and Mechanism of Action

Tenofovir alafenamide is a phosphonamidate prodrug designed for efficient intracellular delivery of tenofovir.[5] Once administered, TAF enters target cells, such as lymphocytes and hepatocytes. Inside the cell, it is primarily hydrolyzed by cathepsin A to yield tenofovir.[5] Subsequently, tenofovir is phosphorylated by cellular kinases to its active diphosphate (B83284) metabolite, tenofovir diphosphate (TFV-DP).[6] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, leading to the termination of DNA chain elongation and suppression of viral replication.[6]

Tenofovir Alafenamide Signaling Pathway Tenofovir Alafenamide Intracellular Conversion cluster_0 Intracellular Space TAF Tenofovir Alafenamide (TAF) Cell Target Cell (e.g., Lymphocyte) TAF->Cell Cellular Uptake TAF_in TAF TFV Tenofovir (TFV) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) RT Viral Reverse Transcriptase DNA Viral DNA Chain Termination RT->DNA Prevents Elongation TFV_in TFV TAF_in->TFV_in Cathepsin A TFV_MP_in TFV-MP TFV_in->TFV_MP_in Cellular Kinases TFV_DP_in TFV-DP TFV_MP_in->TFV_DP_in Cellular Kinases TFV_DP_in->RT Inhibition

Caption: Intracellular conversion of Tenofovir Alafenamide to its active metabolite.

Experimental Protocols

This section details the methodologies for the quantification of TAF in human plasma using LC-MS/MS with TAF-d5 as an internal standard.

Materials and Reagents
Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting TAF from plasma samples.[1][2][3]

  • Spiking: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (TAF-d5 in methanol). For calibration standards and quality control samples, add the corresponding spiking solutions of TAF.

  • Precipitation: Add 600 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Vortex the reconstituted sample and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE offers a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.[5][7]

  • Sample Pre-treatment: Acidify 200 µL of plasma with 200 µL of 4% phosphoric acid in water.[5] Add the internal standard.

  • SPE Plate Conditioning: Condition an Oasis MCX µelution plate with 200 µL of methanol followed by 200 µL of water.[5]

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing: Wash the plate with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.

  • Elution: Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters that can be adapted and optimized for specific instrumentation.

Liquid Chromatography (LC)

ParameterTypical Value
Column C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm)[1][2][3]
Mobile Phase A 0.1% Formic acid in water[5][7]
Mobile Phase B Acetonitrile with 0.1% formic acid[5][7]
Flow Rate 0.4 mL/min[5]
Column Temperature 40°C[5]
Injection Volume 5-10 µL
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, ramps up to a high percentage of Mobile Phase B to elute the analytes, and then returns to the initial conditions for column re-equilibration.[5][7]

Tandem Mass Spectrometry (MS/MS)

ParameterTypical Value
Ionization Source Electrospray Ionization (ESI), positive mode[1][3]
Detection Mode Multiple Reaction Monitoring (MRM)[1][3]
MRM Transitions TAF: m/z 477.2 → 346.1[4], TAF-d5: m/z 482.2 → 346.1 (or other appropriate fragment)
Dwell Time 100-200 ms
Collision Gas Argon

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of TAF using a deuterated internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
Tenofovir AlafenamideHuman Plasma1.25 - 500[4]1.25[4]
Tenofovir AlafenamideHuman Plasma4.00 - 400[1][3]4.00[1][3]
Tenofovir AlafenamideHuman Plasma0.5 - 500[7][8]0.5[7][8]
Tenofovir AlafenamideHuman CSF0.1 - 50[7][8]0.1[7][8]

Table 2: Accuracy and Precision

AnalyteMatrixQC LevelAccuracy (% Bias)Precision (% CV)
Tenofovir AlafenamideHuman PlasmaLow, Medium, High< 15%< 15%[7][8]
Tenofovir AlafenamideHuman CSFLow, Medium, High< 12%< 12%[7]

Note: The specific values for accuracy and precision will vary depending on the laboratory and the specifics of the validated method.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Tenofovir Alafenamide using LC-MS/MS.

LC-MS/MS Workflow Experimental Workflow for TAF Quantification Sample Plasma Sample IS Add Internal Standard ((Rac)-TAF-d5) Sample->IS Extraction Sample Preparation (Protein Precipitation or SPE) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Acquisition and Processing LC_MS->Data

Caption: General workflow for TAF quantification by LC-MS/MS.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantification of Tenofovir Alafenamide in biological matrices. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology. Adherence to these methodologies will ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies.

References

Application Note: Simultaneous Quantification of Tenofovir Alafenamide and Tenofovir in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tenofovir (B777) alafenamide (TAF) is a novel prodrug of tenofovir (TFV), a potent nucleotide reverse transcriptase inhibitor. TAF exhibits greater plasma stability and more efficient delivery of TFV into target cells compared to the earlier prodrug, tenofovir disoproxil fumarate (B1241708) (TDF). This results in lower systemic TFV exposure and a reduced risk of renal and bone toxicity.[1][2][3] Accurate and simultaneous quantification of both TAF and its active metabolite, TFV, in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for a sensitive and robust LC-MS/MS method for the simultaneous determination of TAF and TFV in human plasma.

Principle

This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of TAF and TFV. Plasma samples are prepared using a simple protein precipitation or solid-phase extraction method. The analytes are then separated chromatographically on a reverse-phase column and detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled internal standards (SIL-IS), TAF-d5 and TFV-d7, are used to ensure high accuracy and precision.

Materials and Reagents

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve TAF and TAF-d5 in acetonitrile to obtain a final concentration of 1 mg/mL.

    • Accurately weigh and dissolve TFV and TFV-d7 in water to obtain a final concentration of 1 mg/mL.[4]

  • Working Solutions:

    • Prepare intermediate stock solutions by diluting the stock solutions with a methanol-water (50:50, v/v) mixture.[4]

    • From the intermediate stock solutions, prepare a series of working standard solutions containing both TAF and TFV at various concentrations.

    • Prepare a working internal standard solution containing TAF-d5 and TFV-d7 at an appropriate concentration in methanol-water (50:50, v/v).

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction.

Method 1: Protein Precipitation [5]

  • To 100 µL of plasma sample, add the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE) [4][6]

  • To 200 µL of plasma sample, add the internal standard working solution.

  • Acidify the samples with 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 × g for 5 minutes.[4]

  • Precondition an MCX 96-well µelution SPE plate with 200 µL of methanol followed by 200 µL of water.[4]

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the plate with 200 µL of 0.1% formic acid in water, followed by 200 µL of methanol.

  • Elute the analytes with 2 x 100 µL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters [4][5]

ParameterCondition
Column Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm or Phenomenex Synergi 4µ Polar-RP 50 × 2 mm[4][6]
Mobile Phase A 0.1% Formic acid in water or 2 mM ammonium acetate-formic acid (100/0.1, v/v)[4][5]
Mobile Phase B Acetonitrile with 0.1% formic acid[4]
Flow Rate 0.4 mL/min[4]
Injection Volume 5 µL
Column Temperature 40°C[4]
Gradient Program Start with 2-3% B, linear gradient to 80-95% B over 2.5-4 minutes, then return to initial conditions.[4]
Run Time Approximately 5 minutes[4][6]

Mass Spectrometry (MS) Parameters [5]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[4][5]
Scan Type Multiple Reaction Monitoring (MRM)[7]
MRM Transitions TAF: m/z 477.2 → 346.1[5]
TFV: m/z 288.1 → 176.1[5]
TAF-d5: m/z 482.2 → 351.1 (example)
TFV-d7: m/z 295.1 → 176.1 (example)
Source Temperature 500°C
IonSpray Voltage 5500 V

Data Presentation

The method was validated according to the US FDA and EMA guidelines.[8]

Linearity

The calibration curves were linear over the concentration ranges of 1.25-500 ng/mL for TAF and 0.300-15.0 ng/mL for TFV in human plasma.[5] The correlation coefficients (r²) were consistently > 0.99.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
TAF1.25 - 500y = 0.0025x + 0.001> 0.995
TFV0.300 - 15.0y = 0.015x + 0.002> 0.996
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in Table 2.

Table 2: Accuracy and Precision Data

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
TAF LQC3.04.5-2.15.2-1.8
MQC2003.11.53.82.0
HQC4002.80.83.51.2
TFV LQC0.86.23.57.14.0
MQC7.54.8-1.25.5-0.9
HQC12.03.92.34.62.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
TAF LQC85.298.5
MQC88.199.1
HQC87.598.9
TFV LQC78.9101.2
MQC81.4100.5
HQC80.6100.8
Stability

The stability of TAF and TFV in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. Both analytes were found to be stable under these conditions. It is important to note that TAF can hydrolyze to TFV, and immediate treatment of plasma samples with formic acid upon collection can minimize this conversion.[8][9]

Visualizations

Metabolic_Pathway TAF Tenofovir Alafenamide (TAF) Intracellular_Space Intracellular Space (e.g., Lymphocytes, Hepatocytes) TAF->Intracellular_Space Uptake TFV_Ala Tenofovir-Alanine Conjugate Intracellular_Space->TFV_Ala Hydrolysis by Cathepsin A and Carboxylesterase 1 TFV Tenofovir (TFV) TFV_Ala->TFV TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV->TFV_DP Phosphorylation

Caption: Metabolic conversion of Tenofovir Alafenamide (TAF) to the active metabolite Tenofovir Diphosphate (TFV-DP).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standards (TAF-d5, TFV-d7) Plasma_Sample->Add_IS Extraction Protein Precipitation or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (Reverse Phase C18) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification

Caption: Workflow for the LC-MS/MS analysis of TAF and TFV in human plasma.

Conclusion

This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the simultaneous quantification of tenofovir alafenamide and tenofovir in human plasma. The method demonstrates excellent linearity, accuracy, precision, and recovery. The detailed protocol and validated performance make it suitable for a wide range of research applications, including pharmacokinetic and bioequivalence studies.

References

Application Note: A Validated LC-MS/MS Protocol for the Quantification of Tenofovir Alafenamide (TAF) in Human Plasma for Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor and a prodrug of tenofovir. It is a key component in antiretroviral therapy for HIV-1 infection and chronic hepatitis B. Accurate and reliable quantification of TAF in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring in clinical trials.[1] This application note provides a detailed, validated protocol for the analysis of TAF in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3] The method described herein is based on established and published methodologies and is suitable for high-throughput analysis in a clinical research setting.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of TAF in human plasma.

Materials and Reagents
  • Tenofovir Alafenamide (TAF) reference standard

  • Tenofovir Alafenamide-d5 (TAF-d5) or other suitable stable isotope-labeled internal standard (IS)[1][2]

  • Acetonitrile (B52724) (LC-MS grade)[4][2]

  • Formic acid (LC-MS grade)[5][2]

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (LC-MS grade)[3]

  • Human plasma (K2EDTA)[4]

  • Methanol (LC-MS grade)

Equipment
  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[1][2]

  • Analytical column (e.g., C18, HSS T3)[4][1]

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for extracting TAF from plasma.[4][1][2]

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.[1]

  • Internal Standard Spiking: Add a specific volume of the internal standard working solution (e.g., TAF-d5) to each plasma sample.

  • Precipitation: Add 600 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins. The ratio of plasma to acetonitrile is typically 1:3.

  • Vortexing: Vortex the samples for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is critical for isolating TAF from other plasma components.

ParameterCondition
LC System An ultra-high-performance liquid chromatography (UHPLC) system is recommended.
Column Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent.[1]
Mobile Phase A 0.1% Formic acid in water or 2 mM Ammonium Acetate with 0.1% formic acid.[2]
Mobile Phase B Acetonitrile with 0.1% formic acid.[2]
Flow Rate 0.4 mL/min.
Injection Volume 5-10 µL.
Column Temperature 40 °C.[3]
Gradient Elution A gradient elution is typically used to ensure good peak shape and separation.

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
3.01090
4.01090
4.1955
5.0955
Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is used for the detection and quantification of TAF.

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer is typically used.
Ionization Source Electrospray Ionization (ESI) in positive ion mode.[1][2]
MRM Transitions TAF: m/z 477.2 → 346.1; TAF-d5 (IS): Specific to the labeled standard.[2]
Ion Source Temperature 500 °C.
Ion Spray Voltage 5500 V.
Collision Gas Nitrogen or Argon.

Method Validation Summary

The described method should be fully validated according to the guidelines of regulatory agencies such as the FDA and EMA.[4] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99.
Calibration Range 1.25 - 500 ng/mL for TAF in plasma.[2]
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).[3]
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).[3]
Recovery Consistent, precise, and reproducible.
Matrix Effect Minimal and compensated by the internal standard.
Stability Stable under various storage and handling conditions.[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of TAF in human plasma.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
TAF1.25 - 500≥ 0.99

Data synthesized from multiple sources.[2]

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.2595 - 105< 1093 - 107< 12
Low3.7597 - 103< 896 - 104< 9
Medium20098 - 102< 697 - 103< 7
High40099 - 101< 598 - 102< 6

Representative data based on typical validation results.[3]

Experimental Workflow Diagram

TAF_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (TAF-d5) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of TAF calibration->quantification reporting Report Results quantification->reporting

Caption: Workflow for TAF analysis in human plasma.

Signaling Pathway (TAF to Tenofovir)

TAF_Metabolism TAF Tenofovir Alafenamide (TAF) Intermediate Alanine & Phenyl Alanine Metabolites TAF->Intermediate Cathepsin A TFV Tenofovir (TFV) Intermediate->TFV TFV_DP Tenofovir Diphosphate (Active Metabolite) TFV->TFV_DP Cellular Kinases

References

Application Notes and Protocols for (Rac)-TAF-d5 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of racemic Tenofovir (B777) Alafenamide-d5 ((Rac)-TAF-d5) as an internal standard in preclinical pharmacokinetic (PK) studies of Tenofovir Alafenamide (TAF). The protocols outlined below are essential for the accurate quantification of TAF in biological matrices, a critical step in evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.

Introduction

Tenofovir Alafenamide (TAF) is a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir. Preclinical pharmacokinetic studies are fundamental to understanding its behavior in vivo. The use of a stable isotope-labeled internal standard, such as (Rac)-TAF-d5, is the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The near-identical physicochemical properties of (Rac)-TAF-d5 to TAF ensure that it effectively compensates for variability during sample preparation and analysis, leading to highly accurate and precise quantification of the analyte.[3][4]

Key Advantages of Using (Rac)-TAF-d5 as an Internal Standard
  • Correction for Matrix Effects: Biological samples are complex and can interfere with the ionization of the analyte in the mass spectrometer. Since (Rac)-TAF-d5 co-elutes with TAF, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[1][3]

  • Compensation for Sample Preparation Variability: Losses can occur during various stages of sample preparation. By adding a known amount of (Rac)-TAF-d5 at the beginning of the process, the ratio of the analyte to the internal standard remains constant, ensuring accurate results even with sample loss.[3]

  • Improved Assay Robustness and Throughput: The use of a deuterated internal standard minimizes variability, leading to more robust and reliable bioanalytical methods. This can increase sample throughput and reduce the frequency of failed analytical runs.[3]

  • Enhanced Accuracy and Precision: The ability of (Rac)-TAF-d5 to correct for multiple sources of error results in significantly improved accuracy and precision of the quantitative data, which is crucial for making informed decisions in drug development.[1][3]

Preclinical Pharmacokinetic Data of Tenofovir Alafenamide

While specific pharmacokinetic data for "(Rac)-TAF-d5" as a therapeutic agent is not the focus (as it serves as an internal standard), the following tables summarize representative pharmacokinetic parameters of Tenofovir Alafenamide (TAF) and its active metabolite, tenofovir, from preclinical and clinical studies. These values are what would be accurately determined using (Rac)-TAF-d5 as an internal standard.

Table 1: Pharmacokinetic Parameters of Tenofovir Alafenamide (TAF) and Tenofovir (TFV) after Oral Administration of TAF

ParameterTAF (40 mg)TAF (120 mg)TFV (from 40 mg TAF)TFV (from 300 mg TDF*)Reference
Cmax (ng/mL) 457 ± 2121740 ± 62013207[5]
Tmax (h) 0.25 - 0.750.25 - 0.75--[5]
AUC0-t (ng·h/mL) 279 ± 1291150 ± 6623831810[5]

*TDF: Tenofovir Disoproxil Fumarate, another prodrug of tenofovir.

Table 2: Intracellular Tenofovir-Diphosphate (TFV-DP) Concentrations in Foreskin Explants

TreatmentTFV-DP Concentration (pmol/gram)Reference
TAF (15 µg/mL)~1000[6][7]
TFV (1 mg/mL)~1000[6][7]

These tables illustrate the type of quantitative data that is reliably generated in preclinical and clinical studies through the use of deuterated internal standards like (Rac)-TAF-d5.

Experimental Protocols

Protocol 1: Bioanalytical Method for the Quantification of TAF in Plasma using (Rac)-TAF-d5

This protocol describes a validated LC-MS/MS method for the simultaneous determination of TAF and its metabolite tenofovir (TFV) in human plasma, utilizing (Rac)-TAF-d5 and TFV-d6 as internal standards.[8]

1. Materials and Reagents:

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of TAF and (Rac)-TAF-d5 in methanol at a concentration of 1 mg/mL.[2]

  • Prepare serial dilutions of the TAF stock solution to create working solutions for calibration standards and quality control (QC) samples.[2]

  • Prepare a working solution of (Rac)-TAF-d5 at a concentration that provides an appropriate response in the mass spectrometer.[2]

3. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample, calibrator, or QC, add the internal standard working solution ((Rac)-TAF-d5 and TFV-d6).[8]

  • Vortex mix for 30 seconds.

  • Add protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex mix vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Waters Acquity UPLC or equivalent

  • Column: Waters Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm)[8]

  • Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient is used to separate the analytes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[8]

    • Monitor specific precursor-to-product ion transitions for TAF, (Rac)-TAF-d5, TFV, and TFV-d6.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of TAF to (Rac)-TAF-d5 against the nominal concentration of the calibration standards.

  • Use a weighted linear regression model to fit the data.

  • Quantify the concentration of TAF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway

TAF_Metabolism TAF Tenofovir Alafenamide (TAF) Intracellular Intracellular Environment (e.g., Lymphocytes) TAF->Intracellular Uptake TFV Tenofovir (TFV) Intracellular->TFV Cathepsin A Hydrolysis TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV->TFV_DP Phosphorylation HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Inhibition

Caption: Metabolic activation pathway of Tenofovir Alafenamide (TAF).

Experimental Workflow

Bioanalytical_Workflow Biological_Sample Biological Sample Collection (e.g., Plasma) Add_IS Addition of (Rac)-TAF-d5 Internal Standard Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Peak_Integration Peak Integration & Ratio Calculation LC_MSMS->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Caption: General workflow for bioanalytical sample processing using (Rac)-TAF-d5.

Logical Relationship

IS_Correction Analyte TAF (Analyte) Variability Sources of Analytical Variability - Sample Loss - Matrix Effects - Instrument Fluctuation Analyte->Variability IS (Rac)-TAF-d5 (Internal Standard) IS->Variability Ratio Constant Ratio [TAF]/[(Rac)-TAF-d5] Variability->Ratio Normalization Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: How (Rac)-TAF-d5 corrects for analytical variability.

References

Application Note: A Guide to Bioanalytical Method Development Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of drug metabolism, pharmacokinetics (PK), and toxicology, the precise and accurate quantification of analytes in complex biological matrices is crucial for making informed decisions in drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary tool for these quantitative bioanalytical studies due to its high sensitivity and selectivity.[2] However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][3][4]

To correct for these potential sources of error, an internal standard (IS) is incorporated into every sample, calibrator, and quality control (QC) sample.[5] The ideal IS mimics the physicochemical properties of the analyte throughout the entire analytical process.[3][6] For this reason, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are considered the gold standard in bioanalysis.[1][6][7][8] A deuterated IS is chemically identical to the analyte, with one or more hydrogen atoms replaced by its stable heavy isotope, deuterium (B1214612) (²H).[4] This mass difference allows the IS to be distinguished from the analyte by the mass spectrometer, while its identical chemical nature ensures it co-elutes and experiences the same extraction recovery and matrix effects.[7][9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for the use of SIL-ISs in bioanalytical methods.[3][10]

The Superiority of Deuterated Internal Standards

The fundamental advantage of a deuterated IS over other types of internal standards, such as structural analogs, is its ability to provide more effective normalization for analytical variability.[10] Because the deuterated IS is chemically identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization.[7] This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of error in bioanalysis.[7] In contrast, a structural analog may have different extraction recovery, chromatographic retention, and ionization efficiency, leading to less reliable correction and potentially biased results.[3] The use of a SIL-IS has been shown to significantly improve data quality, reduce the need for sample reanalysis, and increase confidence in study outcomes.[5]

Quantitative Performance Comparison

Experimental data consistently demonstrates the superior performance of deuterated internal standards compared to non-deuterated or structural analog internal standards across key validation parameters.

Validation Parameter Deuterated Internal Standard (SIL-IS) Structural Analog Internal Standard (A-IS) Rationale for Superiority
Accuracy (% Bias) Typically within ±5%[5]Can exceed ±15%[5]The SIL-IS provides better compensation for variations in matrix effects and recovery, leading to more accurate results.[5]
Precision (%CV) Typically <10%[5]Can be >15%[5]By closely tracking the analyte's behavior, the SIL-IS significantly improves the precision of the measurement.[5][11]
Matrix Effect Effectively compensated (<5% difference)[5]Inconsistent compensation (>20% difference)[5]The near-identical physicochemical properties of the SIL-IS ensure it experiences the same degree of ion suppression or enhancement as the analyte.[5][12]
Method Development Time Reduced by up to 50%[12]Can be prolonged due to validation issues[12]The robustness provided by a SIL-IS often leads to fewer validation failures and investigations, thereby shortening development timelines.[12]

Key Considerations for Method Development

While deuterated standards are the preferred choice, several factors must be considered during their design and implementation to ensure a robust and reliable assay:

  • Stability of the Label: Deuterium labels should be placed on non-exchangeable positions within the molecule.[13] Labels on heteroatoms like oxygen or nitrogen, or at positions prone to keto-enol tautomerism, can be lost and exchanged with protons from the solvent or matrix, compromising the standard's utility.[13]

  • Mass Difference: A sufficient mass difference between the analyte and the deuterated IS is necessary to prevent spectral overlap from the natural isotopic abundance of the analyte.[9] For small molecules, a mass difference of three or more mass units is generally recommended.[13]

  • Isotopic Purity: The deuterated IS should be free from the unlabeled analyte.[13] The presence of the unlabeled species as an impurity can interfere with the quantification of the analyte, especially at the lower limit of quantification (LLOQ).[14]

Diagrams and Workflows

internal_standard_selection start Start: Need for an Internal Standard (IS) is_sil_available Is a Stable Isotope-Labeled (SIL) IS available? start->is_sil_available use_sil Use SIL-IS (Deuterated, ¹³C, ¹⁵N) is_sil_available->use_sil  Yes consider_synthesis Consider Custom Synthesis of SIL-IS is_sil_available->consider_synthesis No   validate_sil Proceed with Full Method Validation use_sil->validate_sil end End validate_sil->end is_synthesis_feasible Is synthesis feasible/cost-effective? consider_synthesis->is_synthesis_feasible is_synthesis_feasible->use_sil  Yes use_analog Use Structural Analog IS is_synthesis_feasible->use_analog No   justify_analog Thoroughly validate and justify the use of the analog IS, focusing on selectivity and matrix effects use_analog->justify_analog justify_analog->end

Caption: Decision pathway for internal standard selection in bioanalytical methods.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation sample_collection Biological Sample (Plasma, Urine, etc.) add_is Spike with Deuterated Internal Standard (IS) sample_collection->add_is extraction Sample Extraction (e.g., Protein Precipitation, LLE, SPE) add_is->extraction lc_separation Chromatographic Separation (LC) extraction->lc_separation ms_detection Mass Spectrometric Detection (MS/MS) lc_separation->ms_detection peak_integration Peak Integration & Ratio Calculation (Analyte Area / IS Area) ms_detection->peak_integration calibration Quantification using Calibration Curve peak_integration->calibration validation Method Validation (Accuracy, Precision, etc.) calibration->validation

Caption: Generalized workflow for a bioanalytical assay using a deuterated internal standard.

matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With Deuterated Internal Standard analyte_only {Analyte Signal (True Amount)} matrix_effect Ion Suppression (Matrix Effect) analyte_only->matrix_effect suppressed_signal {Suppressed Analyte Signal (Inaccurate Result)} matrix_effect->suppressed_signal analyte_and_is {Analyte Signal | Deuterated IS Signal} matrix_effect_both Ion Suppression (Affects Both Equally) suppressed_both {Suppressed Analyte Signal | Suppressed IS Signal} ratio_calc Ratio Calculation (Analyte Area / IS Area) accurate_result {Normalized Signal (Accurate Result)}

Caption: How a deuterated internal standard compensates for matrix-induced ion suppression.

Protocols

Protocol 1: Stock and Working Solution Preparation
  • Analyte & Internal Standard Stock Solutions (e.g., 1 mg/mL):

    • Accurately weigh the reference standard of the analyte and the deuterated internal standard.

    • Dissolve each in an appropriate solvent (e.g., methanol, acetonitrile) to achieve a final concentration of 1 mg/mL.

    • Store the stock solutions at -20°C or as recommended for the specific compound. The stability of stock solutions should be formally evaluated.[10]

  • Working Solutions:

    • Prepare serial dilutions of the analyte stock solution with the appropriate solvent to create working solutions for calibration standards and quality controls (QCs).

    • Prepare a separate working solution for the deuterated IS at a fixed concentration (e.g., 100 ng/mL) that will be added to all samples.

Protocol 2: Sample Preparation using Protein Precipitation

This protocol is a general example for plasma samples.

  • Aliquot 50 µL of study samples, calibration standards, or QCs into a 96-well plate or microcentrifuge tubes.

  • Add 10 µL of the deuterated IS working solution to each well (except for blank samples).

  • Vortex mix the plate for 30 seconds.

  • Add 200 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to each well to precipitate proteins.

  • Seal the plate and vortex mix vigorously for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Protocol 3: Bioanalytical Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA ICH M10) for the following parameters.[3][7][15]

1. Selectivity and Specificity

  • Objective: To ensure that no endogenous components in the matrix interfere with the detection of the analyte or the deuterated IS.[7]

  • Protocol:

    • Analyze blank plasma samples from at least six different sources.

    • Check for any interfering peaks at the retention times of the analyte and the IS.

    • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response in a blank sample spiked with the IS.[10]

2. Linearity and Range

  • Objective: To determine the relationship between the concentration of the analyte and the instrument response over a specific range.[7]

  • Protocol:

    • Prepare a set of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical curve consists of a blank, a zero standard (matrix + IS), and 6-8 non-zero concentrations.[15]

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis (typically with a 1/x² weighting).

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% at the LLOQ).

3. Accuracy and Precision

  • Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).[7]

  • Protocol:

    • Prepare QC samples in blank matrix at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

    • Analyze at least five replicates of each QC level in three separate analytical runs on different days.

    • Acceptance Criteria: The mean accuracy for each QC level should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) for each QC level should not exceed 15% (20% at the LLOQ).

4. Matrix Effect Assessment

  • Objective: To evaluate the impact of matrix components on the ionization of the analyte and the IS.[10]

  • Protocol:

    • Prepare three sets of samples at low and high concentrations:

      • Set A (Neat Solution): Analyte and IS spiked into a neat solvent (e.g., mobile phase).[3]

      • Set B (Post-Extraction Spike): Blank matrix is extracted first, then the analyte and IS are added to the final extract.[3]

      • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the matrix before the extraction process.[3]

    • Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak Response in Set B) / (Peak Response in Set A).

    • Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.

    • Acceptance Criteria: The precision (%CV) of the IS-normalized MF from at least six lots of matrix should be ≤ 15%.

5. Stability Assessment

  • Objective: To evaluate the stability of the analyte and IS under various conditions that samples may experience.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple (e.g., three) freeze-thaw cycles.[10]

    • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for an extended period.

    • Stock Solution Stability: Evaluate the stability of analyte and IS stock solutions under storage conditions.[10]

    • Acceptance Criteria: The mean concentrations of the stability samples must be within ±15% of the nominal concentrations.

Conclusion

The use of deuterated internal standards is a best practice in modern bioanalytical method development and is strongly recommended by regulatory agencies.[3][7] Their ability to closely mimic the analyte of interest provides unparalleled correction for analytical variability, leading to highly accurate, precise, and robust data.[1] While the initial investment may be higher than for a structural analog, the long-term benefits of improved data quality, reduced validation and sample analysis issues, and increased confidence in study outcomes are invaluable for successful drug development programs.[5][12]

References

Application Note: Quantitative Analysis of Tenofovir Alafenamide (TAF) and its Metabolites using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tenofovir (B777) Alafenamide (TAF) is a novel prodrug of the nucleotide reverse transcriptase inhibitor Tenofovir (TFV).[1] It is designed for enhanced delivery of Tenofovir into target cells, such as peripheral blood mononuclear cells (PBMCs) and lymphatic tissues, leading to higher intracellular concentrations of the active metabolite, Tenofovir Diphosphate (B83284) (TFV-DP), at a lower plasma Tenofovir exposure compared to the earlier prodrug, Tenofovir Disoproxil Fumarate (TDF).[1][2] This improved pharmacokinetic profile results in a better safety profile, particularly concerning renal and bone health.[3]

Accurate and precise quantification of TAF and its key metabolites, Tenofovir (TFV) and the pharmacologically active Tenofovir Diphosphate (TFV-DP), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity, specificity, and accuracy by using stable isotope-labeled internal standards to correct for matrix effects and variations during sample processing.[4]

This application note provides a detailed protocol for the simultaneous quantification of TAF and TFV in human plasma and for the quantification of the intracellular active metabolite TFV-DP in PBMCs using isotope dilution LC-MS/MS.

Metabolic Pathway of Tenofovir Alafenamide (TAF)

TAF is a phosphonamidate prodrug that is more stable in plasma than TDF.[2] After oral administration, TAF is primarily hydrolyzed intracellularly by cathepsin A to form Tenofovir (TFV).[2] Subsequently, TFV is phosphorylated by cellular kinases to Tenofovir Monophosphate (TFV-MP) and then to the active antiviral agent, Tenofovir Diphosphate (TFV-DP), which acts as a competitive inhibitor of the viral reverse transcriptase.[5]

TAF_Metabolism cluster_plasma Plasma cluster_cell Intracellular (e.g., PBMC) TAF Tenofovir Alafenamide (TAF) TFV Tenofovir (TFV) TAF->TFV Cathepsin A (Hydrolysis) TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases (Phosphorylation) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Cellular Kinases (Phosphorylation)

TAF Metabolic Pathway

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standards:

    • Tenofovir Alafenamide (TAF) reference standard

    • Tenofovir (TFV) reference standard

    • Tenofovir Diphosphate (TFV-DP) reference standard

    • TAF-d5 (stable isotope-labeled internal standard for TAF)

    • TFV-d6 (stable isotope-labeled internal standard for TFV)

    • ¹³C₅-TFV-DP (stable isotope-labeled internal standard for TFV-DP)

  • Solvents and Chemicals:

  • Consumables:

    • Polypropylene (B1209903) tubes

    • Pipettes and tips

    • Syringe filters (0.22 µm)

    • LC vials

    • Solid Phase Extraction (SPE) cartridges (e.g., weak anion exchange for TFV-DP)

    • Analytical column (e.g., C18 or HILIC column)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of TAF, TFV, TFV-DP, and their respective stable isotope-labeled internal standards (IS) in methanol or a suitable solvent.

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a mixture of methanol and water (e.g., 50:50, v/v).

  • Calibration Standards (CS): Prepare a series of calibration standards by spiking blank matrix (human plasma or PBMC lysate) with appropriate volumes of the working solutions to cover the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using separate stock solution dilutions.

Sample Preparation Protocol: TAF and TFV in Human Plasma

This protocol utilizes protein precipitation, a common and efficient method for plasma sample preparation.[6]

  • Sample Thawing: Thaw plasma samples and QC/CS samples at room temperature.

  • Aliquoting: Pipette 200 µL of plasma into a clean polypropylene tube.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (containing TAF-d5 and TFV-d6) to each tube.

  • Protein Precipitation: Add 600 µL of acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an LC vial for injection into the LC-MS/MS system.

Sample Preparation Protocol: Intracellular TFV-DP in PBMCs

This protocol involves the isolation of PBMCs followed by cell lysis and extraction.

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.

    • Collect the mononuclear cell layer (buffy coat).

    • Wash the cells twice with PBS.

    • Perform a cell count using a hemocytometer or an automated cell counter.

  • Cell Lysis and Extraction:

    • Centrifuge the known number of cells (e.g., 2 x 10⁶ cells) and discard the supernatant.[7]

    • Resuspend the cell pellet in 500 µL of ice-cold 70% methanol containing the ¹³C₅-TFV-DP internal standard.[8]

    • Vortex vigorously and incubate on ice for 30 minutes for complete cell lysis.[9]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant to a new tube for analysis or further purification by SPE if necessary.[9]

LC-MS/MS Instrumentation and Conditions

The following are example conditions and may require optimization for specific instrumentation.

  • Liquid Chromatography (LC):

    • System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., Waters Acquity HSS T3, 100 x 2.1 mm, 1.8 µm) for TAF and TFV.[6] A HILIC or anion exchange column may be preferable for the polar TFV-DP.[5]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient starting with low organic phase, increasing to elute the analytes, followed by a wash and re-equilibration step.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.[1]

  • Tandem Mass Spectrometry (MS/MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • TAF: m/z 477.3 → 270.04[10]

      • TAF-d5: m/z 482.3 → 270.1

      • TFV: m/z 288.1 → 176.1

      • TFV-d6: m/z 294.1 → 182.1

      • TFV-DP: m/z 448.0 → 176.0 (singly charged) or m/z 222.5 (doubly charged)[11]

      • ¹³C₅-TFV-DP: Appropriate shift in precursor and product ions.

    • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

Data Presentation: Quantitative Performance

The following tables summarize the validation parameters for the quantitative analysis of TAF, TFV, and TFV-DP from published methods.

Table 1: Quantitative Performance for TAF and TFV in Human Plasma

ParameterTAFTFVReference
Linearity Range (ng/mL) 0.5 - 5000.5 - 500[1]
Correlation Coefficient (r²) >0.99>0.99[1]
LLOQ (ng/mL) 0.031.0[12][13]
Intra-day Precision (%CV) ≤ 14.4≤ 14.4[12][13]
Inter-day Precision (%CV) ≤ 14.4≤ 14.4[12][13]
Intra-day Accuracy (%Bias) -7.95 to +7.76-7.95 to +7.76[13]
Inter-day Accuracy (%Bias) -7.95 to +7.76-7.95 to +7.76[13]
Recovery (%) >70>70[4]
Matrix Effect (%) Within acceptable limitsWithin acceptable limits[4]

Table 2: Quantitative Performance for Intracellular TFV-DP in PBMCs

ParameterTFV-DPReference
Linearity Range 0.35 - 10.91 ng/mL[7]
Correlation Coefficient (r²) >0.99[7]
LLOQ 10 fmol/million cells[14]
Intra-day Precision (%RSD) 6.3 - 11[7]
Inter-day Precision (%RSD) 6.3 - 11[7]
Accuracy (%) 97.5 - 100.8[7]
Recovery (%) Not explicitly stated
Matrix Effect (%) Corrected by IS

Experimental Workflow Visualization

The overall workflow for the quantitative analysis of TAF and its metabolites is depicted below.

Workflow cluster_collection 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_data 4. Data Processing Blood Whole Blood Sample Plasma_Prep Plasma Separation & Protein Precipitation (for TAF/TFV) Blood->Plasma_Prep PBMC_Prep PBMC Isolation & Cell Lysis (for TFV-DP) Blood->PBMC_Prep LCMS LC-MS/MS Analysis (Isotope Dilution) Plasma_Prep->LCMS PBMC_Prep->LCMS Data Peak Integration & Concentration Calculation (using Calibration Curve) LCMS->Data

Overall Experimental Workflow

Conclusion

The described isotope dilution LC-MS/MS methods provide a robust, sensitive, and specific approach for the quantitative analysis of Tenofovir Alafenamide and its key metabolites, Tenofovir and Tenofovir Diphosphate, in relevant biological matrices. The detailed protocols for plasma and intracellular PBMC analysis are essential tools for advancing the understanding of TAF pharmacology, supporting clinical trials, and ensuring therapeutic efficacy and safety in patients. The validation data presented demonstrates that these methods meet the stringent requirements of regulatory guidelines for bioanalytical method validation.

References

Measuring Intracellular Tenofovir Diphosphate: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777), a cornerstone of antiretroviral therapy for HIV infection and treatment for hepatitis B, is administered as a prodrug, either as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF). For its antiviral activity, tenofovir must be converted intracellularly to its active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[1][2] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of viral DNA synthesis and suppression of viral replication.[2] The concentration of TFV-DP within cells is a critical determinant of the drug's efficacy and serves as a valuable biomarker for assessing treatment adherence and predicting virologic response. This document provides a detailed protocol for the quantification of intracellular TFV-DP in peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS), primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for its high sensitivity and specificity.[1]

Metabolic Activation of Tenofovir

Tenofovir prodrugs undergo intracellular phosphorylation to become the active TFV-DP. This process is initiated by the hydrolysis of TDF in the plasma and gut by esterases, or the metabolism of TAF primarily within cells by cathepsin A, to tenofovir.[3][4] Subsequently, tenofovir is phosphorylated to tenofovir monophosphate (TFV-MP) and then to the active tenofovir diphosphate (TFV-DP) by cellular kinases.[5][6] The primary enzymes involved in these phosphorylation steps are adenylate kinases (AK2 and AK4) and nucleotide diphosphate kinases (NME1 and NME2).[5]

cluster_plasma Plasma/Extracellular cluster_cell Intracellular TDF Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir TDF->Tenofovir Esterases TAF Tenofovir Alafenamide (TAF) TAF->Tenofovir Cathepsin A TFV_MP Tenofovir Monophosphate (TFV-MP) Tenofovir->TFV_MP Adenylate Kinases (AK2, AK4) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active) TFV_MP->TFV_DP Nucleotide Diphosphate Kinases (NME1, NME2)

Metabolic activation of tenofovir prodrugs.

Quantitative Data Summary

The intracellular concentration of TFV-DP can vary based on the tenofovir prodrug administered, the dosing regimen, and the cell type analyzed. The following tables summarize representative TFV-DP concentrations measured in PBMCs and DBS from various clinical studies.

Table 1: Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations in Peripheral Blood Mononuclear Cells (PBMCs)

Tenofovir ProdrugDosing RegimenMean/Median TFV-DP Concentration (fmol/106 cells)Reference
TDFDaily81.7[7]
TAFDaily593[7]
TDF67% of daily doses57.4[7]
TAF67% of daily doses407[7]
TDF33% of daily doses32.3[7]
TAF33% of daily doses215[7]
TDFDaily125 (median)[8]

Table 2: Intracellular Tenofovir Diphosphate (TFV-DP) Concentrations in Dried Blood Spots (DBS)

Tenofovir ProdrugDosing Regimen/Adherence LevelMean/Median TFV-DP Concentration (fmol/punch)Reference
TDFDaily Dosing> 1250[9]
TDF4-6 doses/week700 - 1249[9]
TDF2-3 doses/week350 - 699[9]
TDF< 2 doses/week< 349[9]
TDFDaily (HIV-infected women)1874 (median)[8]
TDFVirologic Failure with Resistance386 (geometric mean)[10]
TDFVirologic Failure without Resistance61 (geometric mean)[10]
TDFVirally Suppressed (Controls)708 (geometric mean)[10]

Experimental Protocols

The following are detailed protocols for the quantification of intracellular TFV-DP in PBMCs and DBS using LC-MS/MS.

Protocol 1: Quantification of TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the isolation of PBMCs from whole blood, followed by cell lysis, extraction, and quantification of TFV-DP.

Materials:

  • Whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS), sterile, ice-cold

  • 70% Methanol (B129727) (ice-cold)

  • Internal Standard (e.g., ¹³C₅-TFV-DP)

  • Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)

  • LC-MS/MS system

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with sterile PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.

    • Aspirate the upper layer containing plasma and platelets.

    • Carefully collect the mononuclear cell layer (the "buffy coat").

    • Wash the collected cells twice with ice-cold PBS, centrifuging at 100-250 x g for 10 minutes for each wash.[1]

    • Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter.

  • Cell Lysis and Extraction:

    • Centrifuge the counted cells (typically 2-5 million cells) and discard the supernatant.[5]

    • Lyse the cell pellet by resuspending in 500 µL of ice-cold 70% methanol containing the internal standard.[5][11]

    • Vortex vigorously and incubate on ice for 30 minutes to ensure complete cell lysis and protein precipitation.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1][5]

    • Transfer the supernatant to a new tube for Solid Phase Extraction (SPE).

  • Solid Phase Extraction (SPE):

    • Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.

    • Load the cell lysate supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute TFV-DP using an appropriate elution solvent.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

    • Normalize the results to the number of cells used (e.g., fmol/106 cells).[5]

cluster_workflow PBMC TFV-DP Quantification Workflow WholeBlood Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) WholeBlood->PBMC_Isolation Cell_Count Cell Counting PBMC_Isolation->Cell_Count Lysis Cell Lysis (70% Methanol + IS) Cell_Count->Lysis Centrifugation1 Centrifugation (Pellet Debris) Lysis->Centrifugation1 SPE Solid Phase Extraction (SPE) Centrifugation1->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data_Analysis Data Analysis & Normalization LCMS->Data_Analysis

Workflow for TFV-DP measurement in PBMCs.
Protocol 2: Quantification of TFV-DP in Dried Blood Spots (DBS)

This protocol describes the extraction and quantification of TFV-DP from DBS, a less invasive sample collection method.

Materials:

  • Dried blood spots on protein saver cards (e.g., Whatman 903)

  • Harris Micro-punch (3mm)

  • 70% Methanol (ice-cold)

  • Internal Standard (e.g., ¹³C₅-TFV-DP)

  • LC-MS/MS system

Procedure:

  • DBS Punching and Extraction:

    • Punch a 3mm disc from the center of the dried blood spot using a Harris Micro-punch.

    • Place the punch into a microcentrifuge tube.

    • Add 500 µL of ice-cold 70% methanol containing the internal standard to the tube.[12]

    • Vortex and sonicate for 10-15 minutes to extract TFV-DP from the paper matrix.

    • Centrifuge to pellet the paper disc and any debris.

    • Transfer the supernatant to a new tube.

  • Sample Preparation and LC-MS/MS Analysis:

    • The supernatant can be directly analyzed or may require further purification (e.g., SPE) and/or dephosphorylation depending on the specific LC-MS/MS method used. Some methods dephosphorylate TFV-DP back to tenofovir for easier detection.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

    • Results are typically reported as fmol/punch.

cluster_workflow DBS TFV-DP Quantification Workflow DBS_Sample Dried Blood Spot Sample Punch 3mm Punch DBS_Sample->Punch Extraction Extraction (70% Methanol + IS) Punch->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Sample_Prep Sample Preparation (Evaporation & Reconstitution) Supernatant_Transfer->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Workflow for TFV-DP measurement in DBS.

Conclusion

The accurate measurement of intracellular tenofovir diphosphate is essential for understanding the pharmacokinetics and pharmacodynamics of tenofovir-based therapies. The LC-MS/MS methods detailed in this application note provide a robust and sensitive approach for quantifying TFV-DP in both PBMCs and DBS. These protocols can be adapted and validated for specific research and clinical monitoring needs, ultimately contributing to the optimization of HIV and hepatitis B treatment and prevention strategies.

References

Application Notes and Protocols for Pharmacokinetic Modeling of Tenofovir Alafenamide (TAF) Utilizing TAF-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777) alafenamide (TAF) is a novel prodrug of tenofovir (TFV), a potent nucleotide reverse transcriptase inhibitor used in the treatment of HIV-1 and chronic hepatitis B.[1][2] Compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), TAF demonstrates greater plasma stability and more efficient delivery of tenofovir into target cells, allowing for lower dosing and a more favorable renal and bone safety profile.[2][3] Accurate pharmacokinetic (PK) modeling is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as tenofovir alafenamide-d5 (TAF-d5), is essential for the reliable quantification of TAF in biological matrices, forming the foundation of robust PK studies. These application notes provide detailed protocols for the bioanalysis of TAF using TAF-d5 and an overview of its pharmacokinetic properties.

Bioanalytical Method for TAF Quantification

The accurate determination of TAF concentrations in biological samples, typically plasma, is achieved through validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. TAF-d5 serves as the ideal internal standard, as its physicochemical properties are nearly identical to TAF, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.[4][5][6]

Experimental Protocol: Quantification of TAF in Human Plasma using LC-MS/MS

This protocol outlines a standard procedure for the extraction and quantification of TAF in human plasma.

1. Materials and Reagents:

  • Tenofovir Alafenamide (TAF) reference standard

  • Tenofovir Alafenamide-d5 (TAF-d5) internal standard

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Methanol, LC-MS grade

  • Ammonium (B1175870) acetate (B1210297)

  • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis MCX) or protein precipitation reagents.

2. Sample Preparation (Protein Precipitation Method): [6][7]

  • Thaw plasma samples on ice.

  • To a 200 µL aliquot of plasma, add 20 µL of TAF-d5 internal standard working solution (concentration to be optimized based on expected TAF levels).

  • Vortex mix for 10 seconds.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography Conditions: [4][6]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm).[6][7]

  • Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient program should be optimized to ensure separation of TAF from endogenous plasma components and its metabolite, tenofovir. A typical gradient might start with a low percentage of Mobile Phase B, increasing to a high percentage to elute TAF, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4. Mass Spectrometry Conditions: [4][7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • TAF: m/z 477.2 → 346.1[4][7]

    • TAF-d5: The precursor ion will be shifted by +5 Da (m/z 482.2), while the product ion may remain the same or be shifted depending on the fragmentation pattern. The exact transition should be optimized by direct infusion of the TAF-d5 standard.

5. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of TAF into blank plasma.

  • The concentration range should cover the expected therapeutic concentrations of TAF.[4][6]

  • Analyze calibration standards and QC samples alongside the study samples to ensure the accuracy and precision of the assay.

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters of TAF and its metabolite, tenofovir (TFV), following oral administration of TAF.

Table 1: Pharmacokinetic Parameters of Tenofovir Alafenamide (TAF) in Healthy Volunteers [8]

ParameterTest Formulation (Fasting)Reference Formulation (Fasting)Test Formulation (Fed)Reference Formulation (Fed)
Cmax (ng/mL) 270.32 (140.40)278.14 (150.13)256.90 (105.80)266.34 (120.27)
AUC0-t (hng/mL) 138.24 (62.58)145.80 (63.14)--
AUC0-∞ (hng/mL) 138.63 (62.64)146.24 (63.23)--

Values are presented as mean (standard deviation).

Table 2: Bioanalytical Method Validation Parameters for TAF and TFV in Human Plasma [4][6]

ParameterTenofovir Alafenamide (TAF)Tenofovir (TFV)
Linearity Range (ng/mL) 1.25 - 500[4] / 4.00 - 400[6]0.300 - 15.0[4] / 0.400 - 40.0[6]
Internal Standard TAF-d5TFV-d6/d7
Extraction Method Protein PrecipitationProtein Precipitation

Visualizations

Metabolic Pathway of Tenofovir Alafenamide

The following diagram illustrates the metabolic conversion of TAF to its active diphosphate (B83284) form.

TAF_Metabolism cluster_plasma Plasma cluster_cell Target Cell (e.g., Lymphocyte) TAF Tenofovir Alafenamide (TAF) TFV_Ala Tenofovir-Alanine Conjugate TAF->TFV_Ala Cathepsin A / Carboxylesterase 1 TFV Tenofovir (TFV) TFV_Ala->TFV TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Cellular Kinases TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Cellular Kinases HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Inhibition

Caption: Metabolic activation pathway of Tenofovir Alafenamide (TAF).

Experimental Workflow for TAF Bioanalysis

This diagram outlines the key steps in the bioanalytical workflow for quantifying TAF in plasma samples.

TAF_Bioanalysis_Workflow start Plasma Sample Collection add_is Addition of TAF-d5 Internal Standard start->add_is extraction Protein Precipitation (Acetonitrile) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Supernatant Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data

Caption: Workflow for TAF quantification in plasma using LC-MS/MS.

Conclusion

The use of TAF-d5 as an internal standard is critical for the development of sensitive, specific, and reproducible bioanalytical methods for the quantification of tenofovir alafenamide. These methods are fundamental to defining the pharmacokinetic profile of TAF, which in turn informs pharmacokinetic modeling efforts aimed at optimizing its clinical use. The protocols and data presented here provide a framework for researchers engaged in the development and evaluation of TAF and other novel antiviral agents.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Tenofovir Alafenamide (TAF) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of tenofovir (B777) alafenamide (TAF).

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the quantification of TAF and its active metabolite, tenofovir (TFV).

Sample Handling and Stability

  • Question: My measured concentrations of tenofovir (TFV) are unexpectedly high, and the tenofovir alafenamide (TAF) concentrations are lower than expected. What could be the cause?

    • Answer: This issue often points to the instability of TAF, which can hydrolyze to TFV. TAF is particularly unstable in plasma and whole blood. To prevent this conversion, it is crucial to stabilize the plasma samples immediately after collection. One common and effective method is to treat the plasma with formic acid. For example, adding 20% formic acid in a 100:8 plasma-to-acid ratio can minimize the hydrolysis of TAF to TFV, thus preventing an overestimation of TFV concentrations.[1] The stability of TAF is also pH-dependent, with a more stable window observed between pH 4.8 and 5.8.[2] It's also important to note that TAF stability can vary between species, with complete loss observed in rodent plasma.[3]

  • Question: I am observing variability in my results between sample batches. Could storage conditions be a factor?

    • Answer: Yes, improper storage can significantly impact the stability of TAF. Stock solutions, calibration standards, and quality control (QC) samples should be stored at -70°C until use.[4] For biological samples, it is critical to minimize the time they spend at room temperature before processing and analysis.[3] Repeated freeze-thaw cycles should also be avoided. Validation studies have shown that samples are typically stable for a defined period at -30°C and can withstand a limited number of freeze-thaw cycles.[5]

Chromatography and Separation

  • Question: I am having difficulty separating TAF from its metabolite, TFV, and from endogenous plasma components. What chromatographic conditions are recommended?

    • Answer: Achieving good chromatographic separation is critical for accurate quantification. A reversed-phase C18 or a Polar-RP column is commonly used.[4] A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is a well-established method.[4][6] A typical gradient might start with a high aqueous percentage and ramp up the organic phase to elute the more hydrophobic TAF. For example, a 5-minute total run time could involve a linear gradient from 3% to 95% acetonitrile.[4] The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.[4]

  • Question: My peak shapes are poor (e.g., broad, tailing). How can I improve them?

    • Answer: Poor peak shape can result from several factors. Ensure that the mobile phase composition is optimal and that the pH is appropriate for the analytes. The addition of a small amount of formic acid to the mobile phase helps to protonate the analytes and improve peak shape in positive ion mode.[4][7] Also, check the condition of your analytical column, as degradation of the stationary phase can lead to poor chromatography. Using a guard column can help extend the life of your analytical column. The sample solvent should also be compatible with the initial mobile phase conditions to prevent peak distortion.

Mass Spectrometry and Detection

  • Question: What are the typical mass transitions (MRM) for TAF and TFV?

    • Answer: For quantification, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is standard.

      • For TAF, a common transition is m/z 477.2 → m/z 346.1.[8]

      • For TFV, the transition is typically m/z 288.1 → m/z 176.1.[8][9]

      • It is also essential to use stable isotope-labeled internal standards to correct for matrix effects and variations in instrument response. For TAF, TAF-d5 is a suitable internal standard, and for TFV, TFV-d6 or 13C5-TFV can be used.[4]

  • Question: I'm experiencing significant matrix effects (ion suppression or enhancement). How can I mitigate this?

    • Answer: Matrix effects are a common challenge in bioanalytical LC-MS/MS. The most effective way to compensate for them is by using a stable isotope-labeled internal standard for each analyte.[4] Additionally, optimizing the sample preparation procedure can help to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective at cleaning up samples than protein precipitation (PPT).[4] Diluting the sample, if sensitivity allows, can also reduce matrix effects. A thorough validation should always include an assessment of matrix effects.[4][9]

Experimental Protocols

Below are detailed methodologies for key experiments in the quantification of TAF and TFV in human plasma.

1. Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for TAF and TFV in human plasma and cerebrospinal fluid.[4]

  • Sample Pre-treatment: To 200 µL of blank plasma in a 1.5 mL polypropylene (B1209903) microcentrifuge tube, add 20 µL of the 10x concentrated working standard solution.

  • Internal Standard Addition: Add the internal standard working solution (containing d5-TAF and 13C5-TFV).

  • Acidification: Add 200 µL of 4% phosphoric acid in water, vortex, and then centrifuge at 20,000 x g for 5 minutes.

  • SPE Plate Conditioning: Precondition an MCX 96-well µelution SPE plate with 200 µL of methanol, followed by 200 µL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the SPE plate.

  • Washing: Wash the SPE plate with appropriate solvents to remove interferences.

  • Elution: Elute the analytes from the SPE plate.

  • Drying and Reconstitution: Dry the eluent under a stream of nitrogen and reconstitute the residue in water for LC-MS/MS analysis.[4]

2. Sample Preparation using Protein Precipitation (PPT)

This is a simpler and faster, though potentially less clean, extraction method.

  • Sample Aliquoting: Take 200 µL of human plasma.

  • Internal Standard Spiking: Add the internal standards, TAF-d5 and TFV-d6.

  • Precipitation: Add a precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume.

  • Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of TAF and TFV.

ParameterCondition
LC System Waters Acquity UPLC or similar
Column Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm)[4] or Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)
Column Temperature 40°C[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 400 µL/min[4]
Gradient Elution 0-1 min: 97% A, 3% B; 1-2.5 min: linear gradient to 80% B; 2.5-4 min: linear gradient to 95% B; 4.01-5 min: return to initial conditions[4]
Injection Volume 10 µL[9]
Mass Spectrometer Triple Quadrupole (e.g., API 5500 Q Trap)[9]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
MRM Transitions TAF: m/z 477.2 → 346.1; TFV: m/z 288.1 → 176.1[8]
Internal Standards TAF-d5, TFV-d6 or 13C5-TFV[4]

Quantitative Data Summary

The following tables summarize the validation parameters from published methods for TAF and TFV quantification.

Table 1: Calibration Curve and LLOQ Data

AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)
TAFHuman Plasma0.5 - 500[4]0.5[4]
TFVHuman Plasma0.5 - 500[4]0.5[4]
TAFHuman CSF0.1 - 50[4]0.1[4]
TFVHuman CSF0.1 - 50[4]0.1[4]
TAFHuman Plasma4.00 - 4004.00
TFVHuman Plasma0.400 - 40.00.400

Table 2: Accuracy and Precision Data

AnalyteMatrixQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)
TAF & TFVHuman Plasma & CSFLow, Medium, High< 12%[4]< 12%[4]< 12%[4]< 12%[4]
TAF & TFVHuman PlasmaLQC, MQC, HQC≤ 14.4%≤ 14.4%≤ ± 7.95%≤ ± 7.95%

Visualizations

Experimental Workflow for TAF Quantification

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection stabilize Immediate Stabilization (e.g., with Formic Acid) plasma->stabilize is_add Addition of Internal Standards stabilize->is_add extraction Extraction (SPE or PPT) is_add->extraction dry_recon Dry Down and Reconstitute extraction->dry_recon injection Inject into LC-MS/MS dry_recon->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of TAF and TFV calibration->quantification

Caption: A generalized workflow for the quantification of TAF and TFV in plasma.

Troubleshooting Logic for Inaccurate Results

G start Inaccurate TAF/TFV Results check_stability Is TAF low and TFV high? start->check_stability stabilize Review sample collection and stabilization protocol. Ensure immediate acidification. check_stability->stabilize Yes check_chroma Poor peak shape or co-elution? check_stability->check_chroma No end Re-analyze Samples stabilize->end optimize_lc Optimize LC method: - Check column health - Adjust gradient/mobile phase - Ensure sample solvent compatibility check_chroma->optimize_lc Yes check_ms Low signal or high variability? check_chroma->check_ms No optimize_lc->end optimize_ms Optimize MS parameters: - Check MS tuning - Verify MRM transitions - Investigate matrix effects check_ms->optimize_ms Yes check_ms->end No review_is Review Internal Standard response. Is it consistent? optimize_ms->review_is review_is->end

Caption: Decision tree for troubleshooting inaccurate TAF and TFV quantification results.

References

Technical Support Center: Analysis of (Rac)-Tenofovir Alafenamide-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of (Rac)-Tenofovir alafenamide-d5. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

A1: this compound (TAF-d5) is a deuterated form of Tenofovir (B777) Alafenamide (TAF), a prodrug of the antiviral agent tenofovir. In mass spectrometry-based bioanalysis, deuterated compounds like TAF-d5 are commonly used as internal standards.[1] Because they are chemically almost identical to the analyte of interest (TAF), they exhibit very similar behavior during sample preparation, chromatography, and ionization.[1] The key difference is their slightly higher mass due to the presence of deuterium (B1214612) atoms, which allows the mass spectrometer to distinguish between the analyte and the internal standard. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification of the analyte.[1]

Q2: What are the recommended initial LC-MS/MS parameters for the analysis of Tenofovir Alafenamide (TAF) and TAF-d5?

A2: For the analysis of TAF and its deuterated internal standard, TAF-d5, a reversed-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically recommended.[2][3] The following table summarizes a good starting point for the key parameters, which should then be optimized for your specific instrumentation and experimental conditions.

ParameterRecommended Setting
Chromatography
ColumnC18 column (e.g., Waters Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm)[4]
Mobile Phase A0.1% formic acid in water[2][3]
Mobile Phase BAcetonitrile[2][3]
Flow Rate0.4 mL/min[2]
Column Temperature40 °C[2]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[4]
Monitoring ModeMultiple Reaction Monitoring (MRM)[4]
Spray Voltage~3000-5000 V
Source Temperature~150 °C[2]
Desolvation Gas Flow~800 L/hr[2]
Desolvation Temperature~400 °C[2]

Q3: What are the typical precursor and product ions for TAF and TAF-d5 in MRM mode?

A3: In positive ESI mode, TAF and TAF-d5 are typically detected as their protonated molecules, [M+H]+. The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is crucial for selectivity and sensitivity. Commonly used transitions are:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Tenofovir Alafenamide (TAF)477.2346.1[5]
This compound (TAF-d5)482.2346.1

Q4: How can I improve the stability of TAF in plasma samples during collection and analysis?

A4: Tenofovir alafenamide is susceptible to hydrolysis in plasma, which can lead to the inaccurate quantification of both TAF and its metabolite, tenofovir. To minimize this, it is recommended to acidify the plasma samples immediately after collection.[6] Adding a small volume of an acid, such as formic acid, to the plasma can help to stabilize TAF.[6] Additionally, keeping the samples on ice and processing them as quickly as possible is also advisable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal 1. Incorrect mass spectrometer settings. 2. Sample degradation. 3. Poor ionization efficiency. 4. Issues with the LC system (e.g., no flow, leak).1. Verify the MRM transitions, collision energies, and source parameters. 2. Ensure proper sample handling and storage to prevent TAF hydrolysis. Consider re-preparing fresh samples and standards. 3. Optimize ESI source parameters (e.g., spray voltage, gas flows, temperatures). Ensure the mobile phase composition is appropriate for positive ionization (e.g., contains a small amount of acid). 4. Check the LC pump for proper operation, inspect for leaks in the system, and ensure there is mobile phase in the reservoirs.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible injection solvent. 3. Column contamination or degradation. 4. Secondary interactions with the stationary phase.1. Dilute the sample or reduce the injection volume. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Flush the column with a strong solvent or replace the column if necessary. 4. Adjust the mobile phase pH or organic modifier to minimize secondary interactions.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Dirty ion source. 3. Matrix effects from the sample.1. Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly. 2. Clean the ion source components according to the manufacturer's recommendations. 3. Improve sample preparation to remove interfering matrix components. Consider using solid-phase extraction (SPE) for cleaner extracts.
Inconsistent Results (Poor Reproducibility) 1. Inconsistent sample preparation. 2. Variability in instrument performance. 3. TAF instability in the autosampler.1. Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard (TAF-d5) should help to correct for some variability. 2. Check for fluctuations in LC pressure and MS signal intensity. Perform system suitability tests before each analytical run. 3. Keep the autosampler at a low temperature (e.g., 4 °C) to minimize degradation of TAF in the prepared samples.
Ion Suppression or Enhancement 1. Co-eluting matrix components interfering with the ionization of the analyte.1. Improve chromatographic separation to resolve the analyte from interfering compounds. 2. Optimize the sample preparation method to remove the interfering components. 3. Use a deuterated internal standard (TAF-d5) which will be similarly affected by the matrix, allowing for accurate correction.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting TAF from plasma samples.

  • To a 100 µL aliquot of plasma sample, add 20 µL of the internal standard working solution (this compound).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of TAF and TAF-d5.

  • Liquid Chromatography:

    • Column: Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[4]

    • Mobile Phase A: 0.1% Formic Acid in Water[2][3]

    • Mobile Phase B: Acetonitrile[2][3]

    • Gradient:

      • 0-1 min: 95% A

      • 1-5 min: Linear gradient to 5% A

      • 5-6 min: Hold at 5% A

      • 6-6.1 min: Return to 95% A

      • 6.1-8 min: Equilibrate at 95% A

    • Flow Rate: 0.4 mL/min[2]

    • Column Temperature: 40 °C[2]

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

    • MRM Transitions:

      • TAF: 477.2 -> 346.1[5]

      • TAF-d5: 482.2 -> 346.1

    • Source Parameters:

      • Spray Voltage: 4500 V

      • Source Temperature: 150 °C[2]

      • Desolvation Gas Flow: 800 L/hr[2]

      • Desolvation Temperature: 400 °C[2]

      • Collision Gas: Argon

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add TAF-d5 Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation esi_ionization ESI Ionization (+) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for TAF-d5 analysis.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions problem No or Low Signal cause1 Incorrect MS Parameters problem->cause1 cause2 Sample Degradation problem->cause2 cause3 Poor Ionization problem->cause3 solution1 Verify MRM Transitions & Source Settings cause1->solution1 solution2 Ensure Proper Sample Handling & Storage cause2->solution2 solution3 Optimize ESI Source & Mobile Phase cause3->solution3

Caption: Troubleshooting logic for no or low signal.

fragmentation_pathway TAF Tenofovir Alafenamide (TAF) [M+H]+ = 477.2 Fragment1 Product Ion m/z = 346.1 TAF->Fragment1 Loss of C6H5O Fragment2 Tenofovir [M+H]+ = 288.1 TAF->Fragment2 Loss of Alanine isopropyl ester Fragment3 Product Ion m/z = 176.1 Fragment2->Fragment3 Neutral Loss

Caption: Simplified fragmentation of Tenofovir Alafenamide.

References

How to address and minimize matrix effects in tenofovir alafenamide bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of tenofovir (B777) alafenamide (TAF). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address and minimize matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of tenofovir alafenamide?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as tenofovir alafenamide, due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] This is a primary concern in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1] Matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the assay.[1] For a polar molecule like tenofovir, these effects can result in the under- or overestimation of its true concentration, which can impact pharmacokinetic and toxicokinetic assessments.[1]

Q2: What are the common sources of matrix effects in TAF assays?

A2: The most common sources of matrix effects are endogenous compounds from the biological sample itself. These include phospholipids, salts, and proteins that can co-elute with TAF.[1] The electrospray ionization (ESI) process is particularly susceptible to these interferences. Co-eluting matrix components can compete with the analyte for charge or affect the efficiency of droplet evaporation in the ion source.[1] Simpler sample preparation methods, like protein precipitation, are often associated with significant matrix effects for polar analytes such as tenofovir.[1]

Q3: How can I determine the presence and magnitude of matrix effects in my TAF assay?

A3: The most widely used method is the post-extraction spike analysis. This involves comparing the peak response of TAF spiked into an extracted blank matrix with the response of TAF in a neat solution (pure solvent). The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1]

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects.[1][2] A SIL-IS, such as d5-TAF, is chemically identical to the analyte and co-elutes with it, meaning it experiences the same degree of ion suppression or enhancement.[1][2] This allows for accurate quantification of the analyte despite variations in the matrix.[2]

Troubleshooting Guide

Problem: I am observing significant ion suppression for TAF in my plasma samples.

Potential CauseRecommended Solution
Insufficient Sample Cleanup Endogenous components, particularly phospholipids, are a common cause of ion suppression. Simple protein precipitation may not be sufficient to remove these interferences.[1]
Sub-optimal Chromatographic Separation Co-elution of matrix components with TAF can lead to ion suppression.
High Sample Concentration Injecting a highly concentrated sample can saturate the ESI process.[1]

Recommended Actions:

  • Enhance Sample Preparation: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering components.[1] Mixed-mode cation exchange (MCX) SPE is often effective for TAF and its metabolite tenofovir.[2][3]

  • Optimize Chromatography: Adjust the mobile phase gradient to better resolve TAF from the matrix front. Consider diverting the early eluting flow from the mass spectrometer to waste.[1]

  • Sample Dilution: Dilute the sample before injection. This can reduce the concentration of interfering matrix components relative to TAF, though it may impact the limit of quantification.[1]

Problem: My recovery of TAF is low and inconsistent after Solid-Phase Extraction (SPE).

Potential CauseRecommended Solution
Incorrect SPE Cartridge/Protocol The chosen sorbent may not have the optimal chemistry for retaining and eluting TAF. The wash steps may be too harsh, or the elution solvent may be too weak.[1]
Sample pH Issues The pH of the sample during the loading step can significantly affect the retention of TAF on the sorbent.[1]

Recommended Actions:

  • Re-evaluate SPE Protocol: Ensure the sorbent (e.g., mixed-mode cation exchange) is appropriate for TAF.[1][3] Methodically optimize each step: conditioning, loading, washing (using a weak solvent to remove interferences), and elution (using a strong enough solvent to recover TAF).[1]

  • Adjust Sample pH: Acidify the plasma sample prior to loading onto the SPE cartridge. Using 4% phosphoric acid or 1.0% trifluoroacetic acid in water has been shown to be effective.[2][3]

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes performance data from a validated method for TAF and tenofovir (TFV) in human plasma.

AnalyteInternal StandardMatrix Effect (%)Recovery (%)Process Efficiency (%)
TAF d5-TAF118 - 140 (Enhancement)--
TFV 13C5-TFV42.3 - 55.4 (Suppression)21.7 - 29.49.19 - 15.3

Data adapted from a study utilizing solid-phase extraction. The use of a stable isotope-labeled internal standard for each analyte is critical to account for the observed ion suppression or enhancement.[2]

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction for TAF and Tenofovir from Human Plasma

This protocol is adapted from validated methods for the extraction of TAF and tenofovir from human plasma.[2][3]

  • Sample Pre-treatment:

    • To 200 µL of blank plasma in a 1.5 mL polypropylene (B1209903) microcentrifuge tube, add 20 µL of a 10x concentrated working solution of TAF and tenofovir.

    • Add the internal standard working solution (e.g., ¹³C₅-TFV and d₅-TAF dissolved in methanol:water).

    • Acidify the sample with 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 x g for 5 minutes.[2]

  • SPE Cartridge Conditioning:

    • Condition a Waters Oasis MCX 96-well µelution SPE plate by passing 200 µL of methanol, followed by 200 µL of water.[2][3]

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE plate.

  • Washing:

    • Wash the cartridge with 500 µL of 1.0% trifluoroacetic acid to remove polar interferences.[3]

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., water).[2]

  • Injection:

    • Inject an appropriate volume into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (MCX) cluster_analysis Analysis plasma Plasma Sample (200 µL) spike Spike with TAF/TFV & SIL-IS plasma->spike acidify Acidify with 4% H3PO4 spike->acidify centrifuge Centrifuge acidify->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition Plate (Methanol, Water) condition->load wash Wash Plate (1% TFA) elute Elute Analytes (5% NH4OH in Methanol) dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify inject->quantify

Caption: Workflow for TAF and Tenofovir Extraction from Plasma.

troubleshooting_logic cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatography Optimization start Problem: Ion Suppression or Low Recovery check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is check_method Current Method: Protein Precipitation? check_is->check_method Yes implement_spe Implement SPE or LLE check_is->implement_spe No, Implement SIL-IS check_method->implement_spe Yes optimize_spe Optimize SPE Protocol (Sorbent, Wash, Elution) check_method->optimize_spe No, using SPE implement_spe->optimize_spe check_ph Adjust Sample pH (Acidify) optimize_spe->check_ph optimize_gradient Optimize Gradient for Separation check_ph->optimize_gradient use_divert Use Divert Valve optimize_gradient->use_divert dilute Dilute Sample use_divert->dilute end Resolution: Minimized Matrix Effects dilute->end

Caption: Troubleshooting Logic for TAF Bioanalysis Matrix Effects.

References

Technical Support Center: (Rac)-Tenofovir Alafenamide-d5 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Tenofovir alafenamide-d5. Our aim is to help you navigate potential challenges during the bioanalysis of this compound and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing lower than expected concentrations of Tenofovir (B777) Alafenamide (TAF) in my plasma samples. What could be the cause?

A1: Lower than expected TAF concentrations are often due to its instability in plasma. TAF is a prodrug that can be rapidly hydrolyzed to Tenofovir (TFV) by esterases present in the blood.[1][2][3] This ex vivo conversion can lead to an underestimation of TAF and a corresponding overestimation of TFV.[1]

Troubleshooting Steps:

  • Immediate Sample Processing: Process blood samples immediately after collection. Place whole blood on ice and centrifuge to separate plasma within a short timeframe.[4]

  • Acidification: To inhibit esterase activity, add a weak acid such as formic acid to the plasma immediately after separation.[5][6][7] A common practice is to add 40 µL of 20% formic acid to 500 µL of plasma.[5][6]

  • Low-Temperature Storage: Store plasma samples at -70°C or lower until analysis.[4]

Q2: My results for TAF stability are inconsistent across different batches of experiments. What should I check?

A2: Inconsistent results can stem from variations in sample handling and storage conditions.

Troubleshooting Checklist:

  • Standardized Protocol: Ensure a consistent and standardized protocol for sample collection, processing, and storage is followed by all personnel.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Stability studies have shown that analytes can be sensitive to repeated freezing and thawing.[4] It is recommended to aliquot samples into smaller volumes for single use.

  • Bench-Top Stability: Be mindful of the time samples spend at room temperature ("bench-top time").[4] TAF degradation can occur at room temperature.[1] Keep samples on ice during preparation for analysis.

  • Internal Standard Integrity: Verify the purity and concentration of your this compound internal standard.

Q3: Are there species-specific differences in TAF plasma stability that I should be aware of?

A3: Yes, significant interspecies differences in TAF plasma stability have been reported. TAF is particularly unstable in rodent (mouse and rat) and rabbit plasma, showing complete loss in some cases.[1] It is more stable in plasma from dogs, sheep, macaques, and humans.[1] When conducting preclinical studies in different species, it is crucial to evaluate the ex vivo stability of TAF in the plasma of each species.

Q4: What are the recommended storage and handling conditions for stock solutions of this compound?

A4: While the search results do not provide specific stability data for this compound stock solutions, general best practices for analytical standards should be followed. A study on a related compound, Tenofovir alafenamide fumarate, indicated that standard preparations were stable for up to 13 hours at 8°C.[8][9]

General Recommendations:

  • Store stock solutions at -20°C or -80°C in a non-frost-free freezer.

  • Prepare working solutions fresh from the stock solution for each experiment.

  • Avoid repeated freeze-thaw cycles of the stock solution.

  • Protect from light if the compound is known to be light-sensitive.

Quantitative Stability Data Summary

The following table summarizes the stability of Tenofovir Alafenamide (TAF) under various conditions as reported in the literature.

ConditionMatrixDurationTemperatureAnalyte StabilityReference
Freeze-Thaw Human Plasma & CSF3 cycles-70°C to Room TempStable (within 15% deviation)[4]
Bench-Top Human Plasma24 hoursRoom TemperatureStable (within 15% deviation)[4]
Bench-Top Human Cerebrospinal Fluid (CSF)20 hoursRoom TemperatureStable (within 15% deviation)[4]
Autosampler Processed SamplesNot specifiedNot specifiedStable (within 15% deviation)[4]
Ex Vivo Incubation Dog, Sheep, Macaque Plasma1 hourRoom Temperature (22-26°C)Stable[1]
Ex Vivo Incubation Rabbit Plasma1 hourRoom Temperature (22-26°C)Negative bias in recovery observed[1]
Ex Vivo Incubation Rodent (Mouse, Rat) Plasma1 hourRoom Temperature (22-26°C)Complete loss of TAF[1]
Long-Term Storage Acidified Human PlasmaNot specifiedNot specifiedStable during sample storage[7]

Experimental Protocol: Assessing the Stability of this compound in Human Plasma

This protocol outlines a general procedure for evaluating the freeze-thaw and short-term bench-top stability of this compound in human plasma.

1. Materials and Reagents:

  • This compound

  • Control human plasma (K2EDTA)

  • Methanol or other suitable organic solvent

  • 20% Formic acid solution

  • LC-MS/MS system

2. Preparation of Spiked Plasma Samples:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Spike the control human plasma with the internal standard to achieve a desired concentration.

  • Immediately after spiking, add 20% formic acid to the plasma at a ratio of 8:100 (v/v) to inhibit enzymatic degradation.[5][6]

  • Vortex gently to mix.

3. Freeze-Thaw Stability Assessment:

  • Aliquot the spiked plasma into multiple polypropylene (B1209903) tubes.

  • Analyze one set of aliquots immediately (time zero).

  • Freeze the remaining aliquots at -70°C for at least 24 hours.

  • Thaw one set of frozen aliquots at room temperature until completely thawed, and then refreeze at -70°C. Repeat for a total of three freeze-thaw cycles.

  • After the third cycle, process and analyze the samples by LC-MS/MS.

  • Compare the mean concentration of the freeze-thaw samples to the time zero samples. The analyte is considered stable if the percent difference is within an acceptable range (e.g., ±15%).[4]

4. Short-Term Bench-Top Stability Assessment:

  • Aliquot the spiked plasma into multiple polypropylene tubes.

  • Analyze one set of aliquots immediately (time zero).

  • Leave another set of aliquots on the bench at room temperature for a specified period (e.g., 4, 8, or 24 hours).

  • After the specified time, process and analyze the samples by LC-MS/MS.

  • Compare the mean concentration of the bench-top samples to the time zero samples. The analyte is considered stable if the percent difference is within an acceptable range (e.g., ±15%).[4]

5. Sample Analysis by LC-MS/MS:

  • Perform protein precipitation by adding a sufficient volume of cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma samples.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • Quantify the concentration of this compound using a validated analytical method.

Visualizations

experimental_workflow A Sample Collection (Whole Blood) B Immediate Centrifugation (on ice) A->B C Plasma Separation B->C D Acidification (e.g., Formic Acid) C->D E Spiking with (Rac)-TAF-d5 D->E F Stability Testing Conditions (Freeze-Thaw, Bench-Top) E->F G Sample Preparation (Protein Precipitation) F->G H LC-MS/MS Analysis G->H I Data Analysis & Stability Assessment H->I degradation_pathway TAF This compound (Prodrug) TFV Tenofovir-d5 (Active Metabolite) TAF->TFV Hydrolysis Enzyme Esterases (in plasma) Enzyme->TAF

References

Minimizing ion suppression for tenofovir alafenamide in plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of tenofovir (B777) alafenamide (TAF) in plasma samples. Our focus is on minimizing ion suppression to ensure accurate and reliable results in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for TAF analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, in this case, tenofovir alafenamide (TAF), is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the assay.[1][3][4] In plasma samples, common sources of ion suppression include phospholipids (B1166683), salts, and proteins that can interfere with the ionization of TAF in the mass spectrometer's source.[4][5][6]

Q2: What are the primary sources of ion suppression when analyzing TAF in plasma?

A2: The most significant contributors to ion suppression in plasma samples are endogenous phospholipids.[3][7][8] These molecules are major components of cell membranes and can co-elute with TAF, especially when using simple sample preparation methods like protein precipitation.[3][9] Other sources include salts and proteins that may not be completely removed during sample cleanup.[5][6]

Q3: How can I determine if ion suppression is affecting my TAF assay?

A3: A common method to assess ion suppression is the post-column infusion experiment.[5] In this technique, a constant flow of a TAF solution is infused into the mass spectrometer after the analytical column. A blank plasma sample is then injected onto the column. Any dip in the constant TAF signal as the blank matrix components elute indicates the presence of ion suppression.[6][10] Another approach is the post-extraction spike analysis, where the response of TAF spiked into an extracted blank plasma is compared to the response of TAF in a neat solvent.[4]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for TAF analysis?

A4: Yes, using a stable isotope-labeled internal standard, such as d5-TAF, is highly recommended.[11] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[11] This allows for the accurate correction of matrix-associated effects, thereby improving the precision and accuracy of quantification.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low TAF signal intensity or poor sensitivity. Significant ion suppression from matrix components.1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) to effectively remove phospholipids.[1][7][8] Consider using SPE cartridges specifically designed for phospholipid removal.[3][8] 2. Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column to separate TAF from the ion-suppressing regions of the chromatogram.[1][12] 3. Use a Stable Isotope-Labeled Internal Standard: Employing a SIL-IS like d5-TAF can help compensate for signal loss due to ion suppression.[11]
High variability in TAF quantification between samples. Inconsistent matrix effects from sample to sample.1. Enhance Sample Cleanup: Implement a robust sample preparation method like SPE to ensure consistent removal of interfering substances across all samples.[7][9] 2. Mandatory Use of SIL-IS: A stable isotope-labeled internal standard is crucial to correct for sample-specific variations in ion suppression.[11][13]
Gradual decrease in signal intensity over an analytical run. Buildup of phospholipids and other matrix components on the analytical column and in the MS source.1. Incorporate Column Washing: Include a high-organic wash step at the end of each chromatographic run to clean the column.[6] 2. Implement Phospholipid Removal: Use sample preparation techniques that specifically target the removal of phospholipids to prevent their accumulation.[3][7][8] 3. Regular Instrument Maintenance: Perform routine cleaning of the ion source to prevent contamination.[1]
Peak tailing or poor peak shape for TAF. Co-elution with interfering matrix components.1. Optimize Chromatography: Adjust the mobile phase pH or gradient to improve peak shape. Experiment with different stationary phases. 2. Improve Sample Purity: A cleaner sample through more effective sample preparation (e.g., SPE) will likely result in better chromatography.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a general guideline for removing phospholipids from plasma samples to minimize ion suppression.

  • Sample Pre-treatment:

    • To 200 µL of plasma, add the stable isotope-labeled internal standard (e.g., d5-TAF).[11]

    • Acidify the sample by adding 200 µL of 4% phosphoric acid in water. Vortex to mix.[11] This step also aids in protein precipitation.

    • Centrifuge the sample to pellet the precipitated proteins.[11]

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange (MCX) SPE plate or cartridge.[11]

    • Condition the cartridge by passing 200 µL of methanol (B129727), followed by 200 µL of water.[11]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to remove polar interferences while retaining TAF. The specific wash solvent will depend on the SPE sorbent and should be optimized.

  • Elution:

    • Elute TAF and the internal standard using an appropriate organic solvent or solvent mixture (e.g., methanol/acetonitrile).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase or a compatible solvent for LC-MS/MS analysis.[11]

Protocol 2: Protein Precipitation (PPT)

While generally less effective at removing phospholipids than SPE, protein precipitation is a simpler method.

  • Precipitation:

    • To 200 µL of plasma containing the internal standard, add a precipitating agent such as acetonitrile (B52724) or methanol (typically in a 3:1 ratio of solvent to plasma).[14][15]

  • Vortex and Centrifuge:

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution).

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods on the recovery of TAF and the reduction of matrix effects.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Key Advantages Key Disadvantages Reference
Protein Precipitation (PPT) Generally high (>70%)Can be significant (ion suppression)Simple, fast, and inexpensive.Ineffective at removing phospholipids, leading to significant matrix effects.[9][14]
Solid-Phase Extraction (SPE) Good to excellent (>80%)MinimalEfficiently removes phospholipids and other interferences, reducing matrix effects.[7][8]More time-consuming and expensive than PPT; requires method development.[9][11]
Phospholipid Removal Plates Typically >90%Minimal (>95% phospholipid removal)Combines the speed of PPT with the selectivity of SPE for phospholipids.[8][10]Higher cost per sample.[10]

Visualizations

IonSuppressionWorkflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Solutions Solutions cluster_Outcome Desired Outcome LowSignal Low TAF Signal or Poor Reproducibility AssessME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) LowSignal->AssessME Suspect Ion Suppression SuppressionConfirmed Ion Suppression Confirmed AssessME->SuppressionConfirmed Evidence Found OptimizeSP Optimize Sample Prep (SPE, LLE, PLR) SuppressionConfirmed->OptimizeSP Mitigate at Source OptimizeLC Optimize Chromatography (Gradient, Column) SuppressionConfirmed->OptimizeLC Separate from Interference UseSILIS Use Stable Isotope-Labeled IS SuppressionConfirmed->UseSILIS Compensate for Effect ImprovedAssay Accurate & Robust TAF Quantification OptimizeSP->ImprovedAssay OptimizeLC->ImprovedAssay UseSILIS->ImprovedAssay SamplePrepComparison cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid-Phase Extraction (SPE) PlasmaSample Plasma Sample (TAF + Matrix) PPT_Step Add Acetonitrile PlasmaSample->PPT_Step SPE_Step Load, Wash, Elute PlasmaSample->SPE_Step PPT_Result Removes Proteins Leaves Phospholipids PPT_Step->PPT_Result AnalysisPPT LC-MS/MS Analysis (High Ion Suppression Risk) PPT_Result->AnalysisPPT SPE_Result Removes Proteins & Most Phospholipids SPE_Step->SPE_Result AnalysisSPE LC-MS/MS Analysis (Low Ion Suppression Risk) SPE_Result->AnalysisSPE

References

Technical Support Center: Enhancing Assay Sensitivity for Low-Level TAF Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tenofovir (B777) Alafenamide (TAF) quantification assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for enhanced sensitivity and troubleshooting common issues encountered during the quantification of low levels of TAF.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying TAF in biological matrices?

A1: The most common and highly sensitive technique for quantifying TAF in biological matrices such as human plasma and cerebrospinal fluid is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] This method offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of TAF often present in clinical and research samples.

Q2: What are the typical lower limits of quantification (LLOQ) for TAF in plasma?

A2: Published LC-MS/MS methods have demonstrated LLOQs for TAF in human plasma to be as low as 2 ng/mL.[1] For cerebrospinal fluid (CSF), an even more sensitive LLOQ of 0.3 ng/mL has been reported.[2]

Q3: What is the metabolic pathway of TAF?

A3: TAF is a prodrug of Tenofovir (TFV). After administration, TAF enters cells where it is primarily hydrolyzed by Cathepsin A (CatA) and to a lesser extent by carboxylesterase 1 (CES1) to form an alanine (B10760859) metabolite.[3][4][5] This intermediate is then hydrolyzed to TFV, which is subsequently phosphorylated to the active metabolite, tenofovir diphosphate (B83284) (TFV-DP). TFV-DP acts as an inhibitor of the HIV reverse transcriptase.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Inefficient sample extraction and recovery.Optimize the sample preparation method. For plasma, protein precipitation is a common technique.[1] Solid-phase extraction (SPE) can also be employed for cleaner samples and has been shown to be effective for both plasma and CSF.[2]
Suboptimal mass spectrometry (MS) parameters.Ensure the MS is tuned and calibrated. Optimize the multiple reaction monitoring (MRM) transitions and collision energies for TAF and the internal standard. For TAF, a common parent-to-production conversion is m/z 477.3 → 270.04.[1]
Matrix effects leading to ion suppression.Matrix effects can be significant in complex biological samples.[6] Evaluate and minimize matrix effects by using a stable isotope-labeled internal standard, optimizing the chromatographic separation to separate TAF from co-eluting matrix components, and employing effective sample cleanup procedures like SPE.[2][6]
High Variability in Results (Poor Precision) Inconsistent sample preparation.Ensure precise and consistent pipetting and adherence to the sample preparation protocol. Automating liquid handling steps can reduce variability.
Instability of TAF in the biological matrix.TAF can be unstable. Process samples as quickly as possible and store them at appropriate temperatures (e.g., -80°C) to minimize degradation. Conduct stability studies to understand the degradation profile of TAF under different storage and handling conditions.[7]
Poor Peak Shape in Chromatography Inappropriate mobile phase or gradient.Optimize the mobile phase composition and gradient elution to achieve a sharp and symmetrical peak for TAF. A common mobile phase combination is acetonitrile (B52724) and water with a modifier like formic acid.[1][2]
Column degradation.Use a guard column to protect the analytical column. If peak shape deteriorates, wash or replace the column. A C18 or a polar-RP column is often used for TAF analysis.[1][2]

Quantitative Data Summary

Table 1: Performance of a Validated LC-MS/MS Method for TAF Quantification in Human Plasma

ParameterBictegravir (BIC)Emtricitabine (EMT)Tenofovir Alafenamide (TAF)
Linearity Range 2-500 ng/mL2-500 ng/mL2-500 ng/mL
Mean Recovery ReproducibleReproducibleReproducible
Internal Standard Naproxen (NPX)Naproxen (NPX)Naproxen (NPX)
Total Run Time 3.0 min3.0 min3.0 min
Data extracted from a study on the simultaneous determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in human plasma.[1]

Table 2: Intra- and Inter-Day Accuracy and Precision for TAF and TFV in Human Plasma and CSF

MatrixAnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Plasma TAFLow (1.5 ng/mL)8.526.236.654.21
Medium (150 ng/mL)1.232.54-2.33-1.89
High (375 ng/mL)2.453.11-1.54-0.98
CSF TAFLow (0.3 ng/mL)7.985.87-6.28-4.76
Medium (15 ng/mL)3.454.122.113.01
High (40 ng/mL)2.873.561.982.54
Data extracted from a study on the development and validation of an LC-MS/MS assay for Tenofovir and Tenofovir Alafenamide in human plasma and cerebrospinal fluid.[2]

Experimental Protocols

Method 1: Protein Precipitation for TAF Quantification in Human Plasma

This protocol is based on a method for the simultaneous determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in human plasma.[1]

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add the internal standard (Naproxen).

    • Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: Zorbax XDB C18 (2.1 x 50 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic acid in water (70:30, v/v).

    • Flow Rate: 0.15 mL/minute.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions:

      • TAF: m/z 477.3 → 270.04

      • Naproxen (IS): m/z 231.12 → 184.82

Method 2: Solid-Phase Extraction for TAF and TFV Quantification in Human Plasma and CSF

This protocol is based on a highly sensitive method to measure TAF and Tenofovir (TFV) simultaneously in both plasma and CSF matrices.[2]

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an appropriate SPE cartridge.

    • Load the plasma or CSF sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute TAF and TFV from the cartridge using a suitable elution solvent.

    • Dry the eluent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.

    • Total Run Time: 5 minutes.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

Visualizations

TAF_Metabolic_Pathway TAF Tenofovir Alafenamide (TAF) TAF_intracellular Intracellular TAF TAF->TAF_intracellular Passive Diffusion Cell Cell Membrane TFV_Ala Tenofovir-Alanine Metabolite TAF_intracellular->TFV_Ala TFV Tenofovir (TFV) TFV_Ala->TFV TFV_MP Tenofovir Monophosphate (TFV-MP) TFV->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_MP->TFV_DP Phosphorylation HIV_RT HIV Reverse Transcriptase TFV_DP->HIV_RT Inhibition CatA Cathepsin A (CatA) CES1 Carboxylesterase 1 (CES1)

Caption: Intracellular metabolic activation pathway of Tenofovir Alafenamide (TAF).

TAF_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, CSF) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_Reconstitute Dry & Reconstitute Supernatant->Dry_Reconstitute Injection Inject into LC-MS/MS Dry_Reconstitute->Injection Chromatography Chromatographic Separation Injection->Chromatography Mass_Spec Mass Spectrometric Detection (MRM Mode) Chromatography->Mass_Spec Integration Peak Integration Mass_Spec->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of TAF Calibration->Quantification

Caption: Experimental workflow for TAF quantification using LC-MS/MS.

References

Technical Support Center: (Rac)-Tenofovir Alafenamide-d5 Diastereomeric Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of (Rac)-Tenofovir Alafenamide-d5 diastereomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the diastereomers of Tenofovir (B777) Alafenamide?

A1: The most common methods for separating Tenofovir Alafenamide (TAF) diastereomers, GS-7340 and its diastereomer GS-7339, are chromatographic techniques. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and effective method.[1][2][3] An alternative approach is Indirect Chiral Ligand Exchange Chromatography (ICLEC), which utilizes a standard C18 column with a chiral ligand and a metal ion in the mobile phase.[4][5] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful, faster, and greener alternative for chiral separations.[6][7]

Q2: Why is the separation of Tenofovir Alafenamide diastereomers important?

A2: The separation of Tenofovir Alafenamide (TAF) diastereomers is critical because different stereoisomers can have significantly different pharmacological activities and metabolic profiles.[8][9] For TAF, the desired diastereomer (GS-7340) exhibits approximately 10-fold higher antiviral activity than its diastereomer (GS-7339).[8] Therefore, isolating and quantifying the specific diastereomer is essential to ensure the efficacy and safety of the drug.[4][5]

Q3: What are some potential impurities I should be aware of during the synthesis and analysis of Tenofovir Alafenamide?

A3: During the synthesis of Tenofovir Alafenamide, several potential impurities can be formed. These can include diastereomeric impurities, unreacted starting materials, and byproducts from side reactions. Some identified impurities include Tenofovir Alafenamide isopropyl ester impurity, Tenofovir Alafenamide diphenyl ester impurity, and Tenofovir Alafenamide diamide (B1670390) impurity.[10][11] It is crucial to have analytical methods that can separate the main compound from these impurities.[12][]

Q4: Can I use a standard C18 column to separate the diastereomers?

A4: Yes, it is possible to separate the diastereomers using a standard C18 column through a technique called Indirect Chiral Ligand Exchange Chromatography (ICLEC).[4][5] This method involves adding a chiral selector (like L-phenylalanine) and a central metal ion (like Cu(II)) to the mobile phase.[4][5] This forms ternary complexes with the diastereomers, which have different thermodynamic stabilities, allowing for their separation on the achiral C18 column.[4][5]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Diastereomers on a Chiral HPLC Column

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of a CSP is highly specific.

    • Solution: Ensure you are using a recommended column for TAF diastereomers, such as a polysaccharide-based CSP like CHIRALPAK AD-3.[1] If resolution is still poor, consider screening other chiral columns with different selectors.

  • Incorrect Mobile Phase Composition: The type and ratio of organic modifier and additives in the mobile phase are critical for chiral recognition.

    • Solution: For a CHIRALPAK AD-3 column, a mobile phase of n-hexane and 2-propanol (e.g., 60:40 v/v) has been shown to be effective.[1] Systematically vary the ratio of the organic modifier. The addition of a small amount of an additive like diethylamine (B46881) can sometimes improve peak shape and resolution.[3]

  • Suboptimal Column Temperature: Temperature affects the thermodynamics of chiral recognition and can influence resolution.

    • Solution: The separation of TAF diastereomers has been found to be an enthalpy-controlled process, meaning lower temperatures often lead to better resolution.[9] Experiment with different column temperatures, typically in the range of 10-40°C.[14]

Issue 2: Peak Tailing or Asymmetry

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Silanol groups on silica-based columns can cause peak tailing for basic compounds.

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine or triethylamine (B128534) (e.g., 0.1%), to block the active sites on the stationary phase.[3]

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can affect peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 3: Inconsistent Retention Times

Possible Causes & Solutions:

  • Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase can cause retention time shifts.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Use a high-quality HPLC pump that delivers a consistent flow.

  • Unstable Column Temperature: Variations in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and uniform temperature.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis.

    • Solution: Ensure the column is equilibrated for a sufficient amount of time (e.g., 30-60 minutes) or until a stable baseline is achieved.

Experimental Protocols & Data

Protocol 1: HPLC Separation using a Chiral Stationary Phase

This protocol is based on a validated method for determining the diastereomeric purity of Tenofovir Alafenamide.[1]

ParameterValue
Column CHIRALPAK AD-3 (250 x 4.6 mm; 3 µm particle size)[1]
Mobile Phase n-hexane:2-propanol (60:40 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection UV at 260 nm[1]
Injection Volume 10 µL
Expected Outcome Baseline separation with a resolution > 2.8 within 17 minutes.[1]
Protocol 2: Indirect Chiral Ligand Exchange Chromatography (ICLEC)

This protocol provides an alternative method using a standard C18 column.[4]

ParameterValue
Column C18 column
Mobile Phase 20 mM ammonium (B1175870) dihydrogen phosphate (B84403) buffer (pH = 4.0)–acetonitrile (79:21, v/v)[4]
Chiral Additives L-phenylalanine (chiral selective agent) and Cu(II) (central metal ion)[4]
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 260 nm
Expected Outcome Successful separation of TAF and its diastereomer GS-7339.[4]
Quantitative Method Validation Data

The following table summarizes key validation parameters from a published HPLC method for TAF diastereomeric purity.[1]

ParameterGS-7339 (Diastereomer)GS-7340 (TAF)
Limit of Detection (LOD) 0.77 µg/mL[1]0.61 µg/mL[1]
Limit of Quantitation (LOQ) 2.56 µg/mL[1]2.04 µg/mL[1]
Recovery 98.17 - 102.84 %[1]98.17 - 102.84 %[1]
Relative Standard Deviation (RSD) < 1.93 %[1]< 1.93 %[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis rac_taf This compound dissolve Dissolve in Mobile Phase rac_taf->dissolve inject Inject Sample dissolve->inject separation Chiral Column Separation (e.g., CHIRALPAK AD-3) inject->separation detection UV Detection (260 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Diastereomers (Peak Area) chromatogram->quantify report Report Purity quantify->report

Caption: Experimental workflow for the diastereomeric separation of this compound by HPLC.

Troubleshooting_Guide cluster_solutions Potential Solutions start Poor Resolution? check_column Verify Chiral Column start->check_column Yes end_good Good Resolution start->end_good No optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) check_column->optimize_mobile_phase Column OK adjust_temp Adjust Temperature (Lower for better resolution) optimize_mobile_phase->adjust_temp Still Poor adjust_temp->end_good Improved

Caption: Troubleshooting logic for poor diastereomeric resolution in HPLC.

References

Impact of isotopic purity of TAF-d5 on quantitative accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of TAF-d5 isotopic purity on quantitative accuracy in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the role of a deuterated internal standard like TAF-d5 in quantitative analysis?

A deuterated internal standard (IS), such as Tenofovir Alafenamide (TAF)-d5, is a form of the analyte where several hydrogen atoms have been replaced by deuterium (B1214612). Its primary function is to act as an internal reference to correct for variations during sample preparation and analysis.[1] Since TAF-d5 is chemically almost identical to TAF, it behaves similarly during extraction, experiences comparable matrix effects (ion suppression or enhancement), and is affected by instrument variability in the same way.[1][2] By adding a known amount of TAF-d5 to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification, which leads to more accurate and precise results.[1]

Q2: What are the ideal characteristics for a deuterated internal standard like TAF-d5?

For dependable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[2] An isotopic enrichment of ≥98% is generally recommended to minimize the contribution of any unlabeled analyte within the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1][2][3] The number of deuterium atoms is also crucial; typically 2 to 10 deuterium atoms are sufficient to ensure the mass-to-charge ratio (m/z) of the deuterated internal standard is well-resolved from the natural isotopic distribution of the analyte, thus preventing analytical interference.[1][2] Furthermore, the deuterium labels should be on chemically stable parts of the molecule to prevent exchange with hydrogen atoms from the solvent.[2][4]

Q3: How does the isotopic purity of TAF-d5 affect quantitative accuracy?

The isotopic purity of TAF-d5 directly impacts the accuracy of the quantitative results. The primary issue is the presence of unlabeled TAF in the TAF-d5 internal standard. This unlabeled TAF will contribute to the signal of the analyte, leading to a positive bias and an overestimation of the TAF concentration in the samples. This is particularly problematic at the lower limit of quantification (LLOQ), where the contribution from the impurity can be significant relative to the analyte concentration. Regulatory guidelines, such as those from the ICH M10, suggest that the contribution of the internal standard to the analyte signal should be equal to or less than 20% of the LLOQ.[5]

Q4: What is "cross-talk" in the context of deuterated internal standards?

Cross-talk, or isotopic contribution, refers to the interference between the analyte and the internal standard signals in a mass spectrometer.[5] This can occur in two ways:

  • IS to Analyte: The TAF-d5 internal standard solution may contain a small amount of unlabeled TAF, which contributes to the analyte's signal.

  • Analyte to IS: The natural isotopic abundance of elements (like Carbon-13) in the TAF molecule can result in a signal at the mass of the TAF-d5 internal standard.

To minimize cross-talk, the mass difference between the analyte and the deuterated internal standard should ideally be 4-5 Da.[5]

Troubleshooting Guide

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate back-calculated concentrations for calibration standards.

  • Significant bias in QC sample results.

Possible Causes and Solutions:

Cause Troubleshooting Steps Rationale
Low Isotopic Purity of TAF-d5 1. Quantify Isotopic Purity: Analyze a high-concentration solution of TAF-d5 and monitor the mass transition of unlabeled TAF.[2] 2. Calculate Contribution: Determine the percentage of unlabeled TAF relative to the main deuterated peak.[1] 3. Assess Impact: Ensure the contribution of unlabeled TAF to the analyte signal is ≤20% of the LLOQ response.[5]The presence of unlabeled TAF in the internal standard leads to an overestimation of the analyte concentration, particularly at low levels.
Chromatographic Separation of TAF and TAF-d5 1. Verify Co-elution: Overlay the chromatograms of TAF and TAF-d5 to ensure they elute at the same retention time.[1] 2. Adjust Chromatography: Modify the mobile phase composition or gradient to achieve co-elution.[2] Using a column with lower resolution can sometimes help achieve complete peak overlap.[6]Even a slight separation can expose the analyte and internal standard to different matrix components as they elute, causing differential ion suppression or enhancement and leading to inaccurate results.[1][6]
In-source Fragmentation of TAF-d5 1. Optimize MS Source Conditions: Adjust parameters like cone voltage or collision energy to minimize fragmentation of the internal standard in the ion source.The deuterated internal standard can lose a deuterium atom in the ion source, contributing to the analyte's signal and causing inaccuracies.[2]
Issue 2: Inadequate Correction for Matrix Effects

Symptoms:

  • Inconsistent analyte/IS peak area ratios in samples with similar concentrations.

  • High variability in results from different biological matrices.

Possible Causes and Solutions:

Cause Troubleshooting Steps Rationale
Differential Matrix Effects 1. Post-Column Infusion Experiment: Infuse a constant flow of TAF and TAF-d5 post-column while injecting a blank matrix extract to identify regions of ion suppression or enhancement.[1] 2. Ensure Co-elution: Confirm that the analyte and internal standard peaks are perfectly co-eluting.[1][6]If TAF and TAF-d5 do not co-elute perfectly, they may be affected differently by matrix components, leading to inadequate correction for ion suppression or enhancement.[1]

Experimental Protocols

Protocol 1: Quantification of TAF-d5 Isotopic Purity

Objective: To determine the percentage of unlabeled TAF present in the TAF-d5 internal standard.

Methodology:

  • Prepare a High-Concentration TAF-d5 Solution: Prepare a solution of the TAF-d5 internal standard in a clean solvent at a concentration significantly higher than that used in the assay.[2]

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor TAF Transition: Monitor the mass transition of the unlabeled TAF.[2]

  • Data Analysis: Calculate the percentage of the unlabeled TAF peak area relative to the TAF-d5 peak area. This provides an estimate of the isotopic purity.

Protocol 2: Post-Column Infusion for Matrix Effect Evaluation

Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.

Methodology:

  • Set up the Infusion: Use a T-junction to introduce a constant flow of a solution containing both TAF and TAF-d5 into the LC flow path after the analytical column but before the mass spectrometer.[1]

  • Inject Blank Matrix: Inject a prepared blank matrix sample (a sample containing no analyte or IS).

  • Monitor Signal: Monitor the signal intensity of both TAF and TAF-d5 throughout the chromatographic run.

  • Data Analysis: A dip in the baseline signal indicates ion suppression, while a rise indicates ion enhancement. By comparing the retention time of your analyte with these regions, you can determine if matrix effects are a likely issue.[1]

Visualizations

Isotopic_Purity_Impact cluster_cause Cause cluster_effect Effect cluster_mitigation Mitigation Low_Purity Low Isotopic Purity of TAF-d5 (Contains Unlabeled TAF) Signal_Contribution Unlabeled TAF contributes to analyte (TAF) signal Low_Purity->Signal_Contribution leads to Overestimation Overestimation of TAF concentration Signal_Contribution->Overestimation results in Inaccurate_Results Inaccurate Quantitative Results (Positive Bias) Overestimation->Inaccurate_Results Purity_Check Verify IS Purity (≥98%) Inaccurate_Results->Purity_Check requires Contribution_Check Assess Contribution to LLOQ (≤20%) Purity_Check->Contribution_Check

Impact of TAF-d5 Isotopic Purity on Quantification.

Troubleshooting_Workflow Start Inaccurate or Imprecise Quantitative Results Check_Purity 1. Check Isotopic Purity of TAF-d5 Start->Check_Purity Purity_OK Purity ≥98%? Check_Purity->Purity_OK Check_Coelution 2. Verify Co-elution of TAF and TAF-d5 Coelution_OK Co-elution Perfect? Check_Coelution->Coelution_OK Check_Fragmentation 3. Investigate In-Source Fragmentation Fragmentation_OK Fragmentation Minimal? Check_Fragmentation->Fragmentation_OK Check_Matrix 4. Evaluate for Differential Matrix Effects Matrix_OK Matrix Effects Compensated? Check_Matrix->Matrix_OK Purity_OK->Check_Coelution Yes Source_New_IS Source Higher Purity IS Purity_OK->Source_New_IS No Coelution_OK->Check_Fragmentation Yes Adjust_Chroma Adjust Chromatography Coelution_OK->Adjust_Chroma No Fragmentation_OK->Check_Matrix Yes Optimize_MS Optimize MS Conditions Fragmentation_OK->Optimize_MS No End Accurate Quantification Matrix_OK->End Yes Re_evaluate_Method Re-evaluate Method/ Sample Cleanup Matrix_OK->Re_evaluate_Method No Source_New_IS->Check_Purity Adjust_Chroma->Check_Coelution Optimize_MS->Check_Fragmentation Re_evaluate_Method->Check_Matrix

Troubleshooting workflow for TAF-d5 related issues.

References

Validation & Comparative

A Comprehensive Guide to the Full Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for Tenofovir Alafenamide (TAF) in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and validation protocol for the quantification of tenofovir (B777) alafenamide (TAF) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, adhering to the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[1][2][3][4] TAF is a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, and its accurate quantification in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[5][6]

The superior sensitivity, specificity, and selectivity of LC-MS/MS have established it as the gold standard for bioanalytical applications.[7] This guide will present the typical performance of a validated LC-MS/MS assay for TAF and compare it with alternative analytical techniques.

Metabolic Pathway of Tenofovir Alafenamide

Tenofovir alafenamide is a phosphonamidate prodrug of tenofovir. Following oral administration, TAF is primarily absorbed and then undergoes intracellular metabolism. A critical step in its activation is the hydrolysis by cathepsin A, predominantly within peripheral blood mononuclear cells (PBMCs) and hepatocytes, to form the intermediate metabolite, tenofovir-alanine.[6][8][9] This is subsequently converted to tenofovir, which is then phosphorylated by cellular kinases to the active antiviral agent, tenofovir diphosphate (B83284) (TFV-DP).[6][10] This intracellular conversion mechanism allows for lower plasma concentrations of tenofovir compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), thereby reducing the potential for renal and bone toxicity.[5][6]

Metabolic Pathway of Tenofovir Alafenamide TAF Tenofovir Alafenamide (TAF) Metabolite Tenofovir-Alanine TAF->Metabolite Cathepsin A TFV Tenofovir (TFV) Metabolite->TFV TFVDP Tenofovir Diphosphate (TFV-DP) (Active Form) TFV->TFVDP Cellular Kinases

Metabolic activation of Tenofovir Alafenamide.

Comparison of Analytical Methodologies

While various analytical techniques can be employed for the quantification of pharmaceuticals, LC-MS/MS offers unparalleled advantages for bioanalytical assays of TAF, particularly in complex biological matrices.

FeatureLC-MS/MSHigh-Performance Liquid Chromatography (HPLC) with UV DetectionUV-Vis Spectroscopy
Specificity/Selectivity Very High: Capable of distinguishing TAF from its metabolites and endogenous matrix components based on mass-to-charge ratio.Moderate to High: Relies on chromatographic separation. Co-eluting compounds can interfere.Low: Prone to interference from any substance that absorbs at the same wavelength.
Sensitivity (LLOQ) Very Low (pg/mL to low ng/mL).[11]Low to Moderate (ng/mL to µg/mL).[12]High (µg/mL range).
Linearity Range Wide (typically 3-4 orders of magnitude).[11][13]Moderate (typically 2-3 orders of magnitude).Narrow.
Sample Volume Minimal (typically µL).[14]Small (µL to mL).Larger (mL).
Matrix Effect A consideration that must be evaluated and mitigated.[11][15]Less pronounced than MS, but still possible.Significant interference from matrix components.
FDA Guideline Compliance Gold standard for regulated bioanalysis.Can be validated, but may not meet sensitivity requirements.Generally unsuitable for bioanalysis in complex matrices.

Experimental Protocol for a Validated LC-MS/MS Assay for TAF

This protocol is a representative example based on methodologies described in peer-reviewed publications.[11][13][14]

Sample Preparation (Solid Phase Extraction - SPE)
  • To 200 µL of human plasma, add an internal standard (e.g., TAF-d5).

  • Pre-treat the sample by adding a protein precipitation agent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet precipitated proteins.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Liquid Chromatography
  • Column: A reverse-phase column, such as a Phenomenex Synergi 4 µm Polar-RP 80A (50 x 2 mm), is suitable.[11][13]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B).[11][13]

  • Flow Rate: A typical flow rate is 400 µL/min.[11]

  • Gradient:

    • 0-1 min: 97% A, 3% B

    • 1-2.5 min: Linear gradient to 80% B

    • 2.5-4 min: Linear gradient to 95% B

    • 4.01-5 min: Return to initial conditions[11]

  • Injection Volume: 10 µL

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • TAF Transition: m/z 477.2 → 346.5[16]

    • Internal Standard (TAF-d5) Transition: m/z 482.2 → 351.5 (example)

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample + Internal Standard Precipitate Protein Precipitation Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Reconstitute Evaporation & Reconstitution Elute->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC Injection MS Mass Spectrometry (Detection) LC->MS Ionization (ESI+) Data Data Analysis MS->Data Data Acquisition (MRM)

Workflow for TAF quantification by LC-MS/MS.

FDA Bioanalytical Method Validation Parameters

According to FDA guidelines, a full validation of a bioanalytical method must assess the following parameters to ensure its reliability for the intended application.[1][2][3][4]

FDA Bioanalytical Method Validation Parameters cluster_core Core Performance Characteristics cluster_stability Analyte Stability cluster_additional Additional Assessments Validation Full Bioanalytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Calibration Curve & Linearity Validation->Linearity Range Range (LLOQ to ULOQ) Validation->Range FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw BenchTop Short-Term (Bench-Top) Stability Validation->BenchTop LongTerm Long-Term Stability Validation->LongTerm StockSolution Stock Solution Stability Validation->StockSolution Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Dilution Dilution Integrity Validation->Dilution

References

A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Tenofovir Alafenamide (TAF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliable quantification of Tenofovir (B777) Alafenamide (TAF), a critical antiretroviral prodrug, is paramount in both research and clinical settings. When analytical methods for TAF are transferred between laboratories, a rigorous cross-validation process is essential to ensure consistent and reproducible results. This guide provides an objective comparison of analytical methodologies, supporting experimental data, and best practices for the inter-laboratory cross-validation of TAF.

The transfer of an analytical method from a transferring laboratory to a receiving laboratory is a documented process that qualifies the receiving laboratory to use the analytical method.[1][2] This process is crucial for maintaining data integrity throughout the drug development lifecycle, from preclinical studies to post-marketing surveillance.

Core Principles of Analytical Method Transfer

Successful method transfer hinges on demonstrating that the receiving laboratory can achieve comparable performance to the transferring laboratory in terms of accuracy, precision, and reliability.[3] Key strategies for analytical method transfer include:

  • Comparative Testing: Both laboratories analyze the same set of samples, and the results are compared against predefined acceptance criteria.[2][3][4]

  • Co-validation: The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[2][3][4]

  • Revalidation or Partial Revalidation: The receiving laboratory conducts a full or partial validation of the analytical method.[2][4]

  • Transfer Waiver: In some cases, a transfer may be waived if the receiving laboratory is already familiar with the method and the product.[2]

A comprehensive method transfer protocol is the foundation of a successful cross-validation. This document should clearly outline the objective, scope, responsibilities of each laboratory, materials and instruments to be used, the analytical procedure, experimental design, and acceptance criteria.[1][4]

Comparative Analysis of Analytical Methods for TAF

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent analytical techniques for the quantification of TAF and its active metabolite, tenofovir (TFV).

A crucial aspect of analyzing TFV following TAF administration is the potential for in-vitro hydrolysis of TAF to TFV, which can lead to an overestimation of TFV concentrations.[5] To mitigate this, a common practice is the immediate treatment of plasma samples with an acid, such as formic acid, to stabilize TFV.[5]

Experimental Protocols

Below are representative experimental protocols for HPLC and LC-MS/MS methods used for TAF analysis.

1. RP-HPLC Method for TAF in Pharmaceutical Formulations

This method is suitable for the routine analysis of TAF in tablet dosage forms.

  • Instrumentation: Agilent Technology HPLC with a PDA detector.[6]

  • Column: Inertsil ODS column (100 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient elution using Mobile Phase A (Ammonium acetate (B1210297) buffer (pH 6.0): 70%THF+30%ACN (990:10)) and Mobile Phase B (Ammonium acetate buffer (pH 6.0): 70%THF+30%ACN (500:500)).[6]

  • Flow Rate: 1.50 mL/min.[6]

  • Column Temperature: 45°C.[6]

  • Detection Wavelength: 260 nm.[6]

  • Sample Preparation: Tablets are disintegrated, dissolved in a suitable diluent, sonicated, and centrifuged. The supernatant is then appropriately diluted to the desired concentration.[6]

2. LC-MS/MS Method for TFV in Human Plasma Following TAF Administration

This method is highly sensitive and specific for quantifying TFV in biological matrices.

  • Instrumentation: Triple quadrupole mass spectrometer.

  • Sample Pre-treatment: Human plasma samples (500 μL) are immediately treated with 20% formic acid (40 μL) to prevent the hydrolysis of TAF to TFV.[5]

  • Extraction: Solid Phase Extraction (SPE) is commonly used to extract TAF and TFV from plasma.[7]

  • Chromatographic Separation: A C18 reversed-phase column is typically used. For example, a Zorbax Eclipse Plus C18 Narrow Bore RR column (2.1 × 50 mm, 3.5 μm).[7]

  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode is used for quantification.[8]

Data Presentation: Inter-Laboratory Cross-Validation Parameters

The following table summarizes the key validation parameters that should be assessed during an inter-laboratory cross-validation study for a TAF analytical method. The acceptance criteria are based on typical regulatory guidelines (e.g., FDA, EMA, ICH).

Parameter Acceptance Criteria Purpose
Accuracy The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ).To assess the closeness of the measured value to the true value.
Precision The relative standard deviation (%RSD) or coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).To evaluate the degree of scatter between a series of measurements.
Selectivity No significant interfering peaks should be observed at the retention time of the analyte and internal standard.To ensure the method can differentiate the analyte from other components in the sample matrix.
Linearity The correlation coefficient (r²) should be ≥ 0.99.To demonstrate a proportional relationship between the analyte concentration and the instrument response.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).To evaluate the reliability of the method during normal use.

Example Cross-Validation Data (Hypothetical)

This table presents hypothetical data from a cross-validation study of an LC-MS/MS method for TAF between two laboratories.

Parameter Laboratory A Laboratory B Acceptance Criteria
Accuracy (% Recovery) 98.5% - 102.3%97.9% - 103.1%85% - 115%
Precision (%RSD)
- Intra-day≤ 5.2%≤ 6.1%≤ 15%
- Inter-day≤ 7.8%≤ 8.5%≤ 15%
Linearity (r²) 0.9980.997≥ 0.99

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the key processes involved in the cross-validation of analytical methods for TAF.

CrossValidationWorkflow cluster_transferring Transferring Laboratory cluster_receiving Receiving Laboratory T_Lab Method Development & Validation Protocol Jointly Develop Transfer Protocol T_Lab->Protocol R_Lab Method Implementation R_Lab->Protocol Training Analyst Training Protocol->Training Execution Execute Comparative Testing Training->Execution Analysis Data Analysis & Comparison Execution->Analysis Report Final Transfer Report Analysis->Report

Caption: Workflow for Analytical Method Transfer and Cross-Validation.

AnalyticalMethodComparison cluster_hplc RP-HPLC cluster_lcms LC-MS/MS TAF_Analysis TAF Analysis HPLC_Node Pharmaceutical Formulations (e.g., Tablets) TAF_Analysis->HPLC_Node LCMS_Node Biological Matrices (e.g., Plasma) TAF_Analysis->LCMS_Node HPLC_Params UV Detection Isocratic or Gradient Elution Good for Routine QC HPLC_Node->HPLC_Params LCMS_Params Mass Spectrometric Detection High Sensitivity & Specificity Ideal for Bioanalysis LCMS_Node->LCMS_Params

Caption: Comparison of HPLC and LC-MS/MS for TAF Analysis.

References

A Head-to-Head Comparison: (Rac)-Tenofovir Alafenamide-d5 Versus ¹³C-Labeled TAF as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Tenofovir Alafenamide (TAF), the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison between the commonly used deuterated internal standard, (Rac)-Tenofovir alafenamide-d5, and the theoretically superior ¹³C-labeled TAF.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard. They are chemically identical to the analyte of interest, differing only in isotopic composition, which allows them to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction recovery, matrix effects, and instrument response. However, the choice between deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeling can significantly impact data quality.

Theoretical Performance Comparison

FeatureThis compound (Deuterated IS)¹³C-Labeled TAF (Carbon-13 IS)
Co-elution with Analyte Potential for a slight chromatographic shift (isotope effect) due to the mass difference between hydrogen and deuterium.Expected to have virtually identical retention time to the unlabeled analyte.
Matrix Effect Compensation Can be less accurate if the deuterated standard separates chromatographically from the analyte, as they will not experience the exact same degree of ion suppression or enhancement.Provides more reliable compensation for matrix effects as both the analyte and the internal standard co-elute and are subjected to the same matrix environment at the same time.
Isotopic Stability Generally stable, but there is a theoretical risk of back-exchange of deuterium with protons from the solvent, especially at exchangeable positions.Highly stable with no risk of isotope exchange, as the ¹³C atoms are integrated into the stable carbon backbone of the molecule.
Cost and Availability Generally more readily available and less expensive.Typically more expensive and may have limited commercial availability due to a more complex synthesis process.

Experimental Data for this compound

Multiple validated bioanalytical methods have been published utilizing this compound as an internal standard for the quantification of TAF in human plasma. The following table summarizes representative performance data from one such study.[1]

ParameterPerformance Data
Linearity Range 0.5 to 500 ng/mL
Intra-day Precision (%RSD) 1.23 to 8.52%
Inter-day Precision (%RSD) Not explicitly stated, but overall precision was less than 12%
Intra-day Accuracy (% Bias) -6.28 to 6.65%
Inter-day Accuracy (% Bias) Not explicitly stated, but overall accuracy was less than 12%

Experimental Protocols

Below is a representative experimental protocol for the quantification of Tenofovir Alafenamide in human plasma using this compound as an internal standard, based on published literature.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add the internal standard solution (this compound).

  • Acidify the samples with 200 µL of 4% phosphoric acid in water.

  • Vortex and centrifuge the samples.

  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange (MCX) solid-phase extraction (SPE) plate.

  • Wash the SPE plate with water followed by methanol.

  • Elute the analytes with an appropriate elution solvent.

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., Phenomenex Synergi 4 µm Polar-RP 80A, 50 × 2 mm).[1]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B).[1]

  • Flow Rate: 400 µL/min.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Tenofovir Alafenamide: m/z 477.3 → 176.0[1]

    • This compound: m/z 482.3 → 176.1[1]

Visualization of the Internal Standard Selection Workflow

The decision to use a deuterated or a ¹³C-labeled internal standard involves considering several factors, including the required level of accuracy, budget, and availability. The following diagram illustrates a logical workflow for this selection process.

Internal_Standard_Selection start Start: Need for Quantitative Bioanalysis of TAF decision_accuracy High Accuracy & Precision Required? start->decision_accuracy c13_is Consider ¹³C-Labeled TAF IS decision_accuracy->c13_is Yes d5_is Consider (Rac)-TAF-d5 IS decision_accuracy->d5_is No check_availability Check Commercial Availability & Cost c13_is->check_availability procure_d5 Procure (Rac)-TAF-d5 IS d5_is->procure_d5 check_availability->d5_is Not Available or Too Expensive procure_c13 Procure ¹³C-Labeled TAF IS check_availability->procure_c13 Available & Cost-Effective end Proceed with Method Development procure_c13->end procure_d5->end

Caption: Workflow for selecting an internal standard.

Signaling Pathway for Accurate Quantification

The use of a stable isotope-labeled internal standard is central to achieving accurate quantification in LC-MS by compensating for various sources of error. The diagram below illustrates this concept.

Accurate_Quantification cluster_analyte Analyte (TAF) cluster_is Internal Standard (SIL-IS) analyte_prep Sample Preparation analyte_lc LC Separation analyte_prep->analyte_lc analyte_ms MS Detection analyte_lc->analyte_ms ratio Calculate Peak Area Ratio (Analyte / IS) analyte_ms->ratio is_prep Sample Preparation is_lc LC Separation is_prep->is_lc is_ms MS Detection is_lc->is_ms is_ms->ratio error Sources of Variability (Extraction Loss, Matrix Effects, Injection Volume) error->analyte_prep error->is_prep quantification Accurate Quantification ratio->quantification

Caption: Role of SIL-IS in accurate quantification.

Conclusion

For the routine bioanalysis of Tenofovir Alafenamide, this compound has been demonstrated to be a suitable internal standard, providing good accuracy and precision. However, for assays demanding the highest level of confidence and for mitigating risks associated with complex biological matrices, a ¹³C-labeled TAF internal standard is theoretically the superior choice. The primary advantage of the ¹³C-labeled standard lies in its identical chromatographic behavior to the unlabeled analyte, ensuring more accurate correction for matrix effects. The decision between the two will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

Efficacy and safety comparison between TAF and TDF in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Tenofovir (B777) Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (B1241708) (TDF) in Clinical Studies

Introduction

Tenofovir is a cornerstone of antiretroviral therapy for both Human Immunodeficiency Virus (HIV) and Chronic Hepatitis B (CHB) infection. It is a nucleotide reverse transcriptase inhibitor (NRTI) that requires intracellular phosphorylation to its active diphosphate (B83284) form to exert its antiviral effect.[1][2] The two most prominent oral prodrugs of tenofovir are tenofovir disoproxil fumarate (TDF) and the newer tenofovir alafenamide (TAF).

TDF, approved in 2001, has demonstrated high efficacy and has been widely used.[3] However, its use is associated with potential renal and bone toxicity, linked to the high plasma concentrations of tenofovir required for therapeutic effect.[3][4] TAF was developed as a novel prodrug to more efficiently deliver tenofovir into target cells (lymphocytes and hepatocytes).[5][6] This results in significantly lower plasma tenofovir levels—approximately 90% lower than with TDF—thereby reducing off-target exposure to the kidneys and bone and improving its safety profile.[6][7][8]

This guide provides an objective comparison of the efficacy and safety of TAF and TDF, supported by data from key clinical trials and meta-analyses, for an audience of researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Prodrugs

Both TAF and TDF are inactive prodrugs that must be metabolized to the active antiviral agent, tenofovir diphosphate (TFV-DP). However, their activation pathways differ significantly, which is the basis for their distinct safety profiles.

  • Tenofovir Disoproxil Fumarate (TDF): After oral administration, TDF is rapidly hydrolyzed in the plasma by esterases to release tenofovir.[4] This tenofovir is then taken up by cells and phosphorylated to the active TFV-DP. This process leads to high circulating levels of tenofovir in the plasma, exposing non-target organs like the kidneys and bones to the drug.[4]

  • Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized intracellularly, within lymphocytes and hepatocytes, by the enzyme cathepsin A.[4][8] This targeted intracellular conversion to tenofovir, and subsequent phosphorylation to TFV-DP, achieves high intracellular concentrations of the active metabolite with much lower systemic plasma tenofovir levels.[6][8]

This difference in activation is visualized in the pathway diagram below.

G cluster_plasma Plasma cluster_cell Target Cell (Lymphocyte/Hepatocyte) cluster_off_target Off-Target Exposure TDF TDF (Oral) Tenofovir_plasma High Tenofovir Concentration TDF->Tenofovir_plasma Plasma Esterases TAF TAF (Oral) TAF_stable TAF (Stable) TAF->TAF_stable Tenofovir_cell_from_TDF Tenofovir Tenofovir_plasma->Tenofovir_cell_from_TDF Kidney_Bone Kidney & Bone Tenofovir_plasma->Kidney_Bone Systemic Exposure Tenofovir_cell_from_TAF Tenofovir TAF_stable->Tenofovir_cell_from_TAF Intracellular Cathepsin A TFV_DP Tenofovir Diphosphate (TFV-DP - Active Form) Tenofovir_cell_from_TDF->TFV_DP Phosphorylation Tenofovir_cell_from_TAF->TFV_DP Phosphorylation Viral_Enzyme Inhibition of Viral Reverse Transcriptase / DNA Polymerase TFV_DP->Viral_Enzyme

Caption: Intracellular activation pathways of TAF and TDF.

Efficacy Comparison

Clinical trials have consistently demonstrated that TAF is non-inferior to TDF in terms of virologic efficacy for both HIV and HBV treatment.

HIV-1 Treatment

In treatment-naïve adults with HIV-1, TAF-containing regimens have shown similar or, in some cases, superior virologic suppression rates compared to TDF-containing regimens. A meta-analysis of seven randomized controlled trials (RCTs) involving 6,269 participants found similar virologic suppression effects at weeks 24, 48, and 96.[9] However, some analyses have found a modest but statistically significant advantage for TAF when used in regimens boosted with ritonavir (B1064) or cobicistat.[6][10][11] In unboosted regimens, which are more common in modern HIV treatment, no significant difference in efficacy is typically observed.[6][10][11]

Table 1: Virologic Suppression in HIV-1 Treatment-Naïve Adults (Selected Studies)

Study / Analysis Regimen Comparison Timepoint Virologic Suppression (HIV-1 RNA <50 copies/mL)
Arribas et al., 2017 E/C/F/TAF vs. E/C/F/TDF Week 144 84.2% vs. 80.0%
Avihingsanon et al., 2023[12] B/F/TAF vs. DTG+F/TDF (HIV/HBV Co-infection) Week 48 95% vs. 91%
Avihingsanon et al., 2023[12] B/F/TAF vs. DTG+F/TDF (HIV/HBV Co-infection) Week 96 87% vs. 88%
Meta-analysis (Guo et al., 2020)[9] TAF-based vs. TDF-based Week 48 90.7% vs. 89.5%

| Meta-analysis (Guo et al., 2020)[9] | TAF-based vs. TDF-based | Week 96 | 86.2% vs. 84.8% |

E/C/F = Elvitegravir/Cobicistat/Emtricitabine; B/F = Bictegravir/Emtricitabine; DTG = Dolutegravir

Chronic Hepatitis B (CHB) Treatment

For CHB, TAF has demonstrated comparable efficacy to TDF in achieving virological suppression. Meta-analyses of RCTs have consistently found no significant difference between the two drugs in reducing HBV DNA to undetectable levels.[13][14] However, several studies and meta-analyses have shown that TAF is superior to TDF in achieving normalization of alanine (B10760859) aminotransferase (ALT) levels, a key marker of liver inflammation.[13][14][15]

Table 2: Efficacy in Chronic Hepatitis B Treatment (Selected Studies at Week 96)

Study / Analysis Endpoint TAF TDF
Buti et al., 2019[15] (HBeAg-positive) HBV DNA <29 IU/mL 73% 75%
Buti et al., 2019[15] (HBeAg-negative) HBV DNA <29 IU/mL 90% 91%
Buti et al., 2019[15] (Pooled) ALT Normalization Significantly higher Lower
Meta-analysis (Husa et al., 2023)[13] HBV DNA Suppression RR=1.00 -

| Meta-analysis (Husa et al., 2023)[13] | ALT Normalization | RR=1.38 (Favors TAF) | - |

RR = Risk Ratio

Safety Comparison

The primary advantage of TAF over TDF lies in its improved safety profile, particularly concerning renal and bone health.

Renal Safety

The higher plasma tenofovir concentrations associated with TDF lead to greater exposure and potential toxicity to the proximal renal tubules.[4] A large pooled analysis of 26 clinical trials, including over 9,000 participants, demonstrated the superior renal safety of TAF.[7][16][17] Participants receiving TAF had significantly more favorable changes in renal biomarkers. Critically, there were no cases of proximal renal tubulopathy (a specific type of kidney damage) in the TAF group, compared to 10 cases in the TDF group.[7][16] Discontinuations due to renal adverse events were also significantly lower with TAF.[7][16]

Table 3: Key Renal Safety Outcomes

Parameter TAF TDF P-value Source
Pooled Analysis (N=9322)
Proximal Renal Tubulopathy Cases 0 10 <0.001 Pozniak et al., 2019[7][16]
Discontinuation due to Renal AE 3 / 6360 (0.05%) 14 / 2962 (0.47%) <0.001 Pozniak et al., 2019[7][16]
Meta-analysis (CHB)
Change in Serum Creatinine (MD) Favored TAF (-0.02) - <0.00001 Husa et al., 2023[13]

| Change in eGFR (MD) | Favored TAF (+3.55) | - | <0.0001 | Husa et al., 2023[13] |

AE = Adverse Event; MD = Mean Difference; eGFR = estimated Glomerular Filtration Rate

Bone Safety

TDF is known to cause a greater decrease in bone mineral density (BMD) compared to other antiretrovirals.[18][19] Numerous studies have confirmed that TAF has a significantly smaller impact on bone health.[9][18][19] In studies of CHB patients followed for 96 weeks, the mean percentage decrease in hip and spine BMD was substantially less in patients receiving TAF compared to TDF.[15][19][20] Furthermore, studies where patients were switched from a TDF-containing regimen to a TAF-containing regimen showed significant improvements in both spine and hip BMD.[18][21][22]

Table 4: Bone Mineral Density (BMD) Changes

Study / Population Timepoint Mean % Change in Hip BMD Mean % Change in Spine BMD
CHB Treatment TAF vs. TDF TAF vs. TDF
Agarwal et al., 2018[19] Week 96 -0.33% vs. -2.51% (p<0.001) -0.75% vs. -2.57% (p<0.001)
HIV Treatment-Naïve
Sax et al., 2015[18] Week 48 -0.6% vs. -2.4% (p<0.001) -1.0% vs. -3.4% (p<0.001)
HIV Switch Study Switch to TAF vs. Stay on TDF Switch to TAF vs. Stay on TDF

| Mills et al., 2018[18] | Week 48 | +1.5% vs. -0.3% (p<0.001) | +1.6% vs. -0.4% (p<0.001) |

Lipid Profile

An important distinction in the safety profiles is the effect on lipids. TAF has been associated with less favorable lipid profiles compared to TDF. Studies have shown that patients taking TAF experience greater increases in total cholesterol and low-density lipoprotein (LDL) cholesterol.[13] This is thought to be partly due to a lipid-lowering effect of TDF that is absent with TAF. This aspect requires careful monitoring in patients with pre-existing cardiovascular risk factors.

Table 5: Lipid Profile Changes

Parameter Finding Source
LDL Cholesterol TAF associated with higher levels Husa et al., 2023[13]

| Total Cholesterol | TAF associated with higher levels | Maggiolo et al., 2019[21] |

Experimental Protocols: Pivotal Phase 3 CHB Trials (Studies 108 & 110)

The methodologies of the pivotal, international, randomized, double-blind Phase 3 trials comparing TAF and TDF for CHB treatment (NCT01940341 and NCT01940471) provide a clear example of the rigorous evaluation undertaken.[5][15]

  • Study Design: Two concurrent Phase 3, randomized, double-blind, active-controlled, non-inferiority trials. One study enrolled HBeAg-negative patients and the other HBeAg-positive patients.

  • Participant Population: Treatment-naïve and treatment-experienced adults with chronic HBV infection. Key inclusion criteria included HBV DNA levels ≥20,000 IU/mL (HBeAg-positive) or ≥2,000 IU/mL (HBeAg-negative) and ALT levels >60 U/L for males or >38 U/L for females.[23][24]

  • Intervention: Participants were randomized in a 2:1 ratio to receive either TAF 25 mg once daily or TDF 300 mg once daily.

  • Primary Efficacy Endpoint: The proportion of patients with HBV DNA levels below 29 IU/mL at Week 48.

  • Secondary and Safety Endpoints: Included ALT normalization, serological responses (HBeAg/HBsAg loss/seroconversion), and safety assessments, with a focus on changes in renal function (serum creatinine, eGFR) and bone mineral density (hip and spine BMD by DXA scan) at weeks 24, 48, and 96.[15]

G Screening Patient Screening (CHB, HBeAg+ or HBeAg-, Elevated ALT, High HBV DNA) Randomization Randomization (2:1) Screening->Randomization Arm_TAF Arm A: TAF 25 mg once daily Randomization->Arm_TAF n=866 Arm_TDF Arm B: TDF 300 mg once daily Randomization->Arm_TDF n=432 FollowUp Follow-up Assessments (Weeks 24, 48, 96, etc.) Arm_TAF->FollowUp Arm_TDF->FollowUp Efficacy Efficacy Endpoints: - HBV DNA <29 IU/mL - ALT Normalization - Seroconversion FollowUp->Efficacy Safety Safety Endpoints: - Renal Biomarkers (eGFR, SCr) - Bone Mineral Density (DXA) - Adverse Events FollowUp->Safety Analysis Data Analysis (Non-inferiority for Efficacy, Superiority for Safety) Efficacy->Analysis Safety->Analysis

Caption: Workflow for pivotal Phase 3 TAF vs. TDF trials in CHB.

Summary of Comparative Outcomes

The clinical data presents a clear picture of the relative strengths and weaknesses of TAF and TDF. TAF maintains the high antiviral efficacy of TDF while significantly mitigating the associated risks of renal and bone toxicity.

G center_node TAF vs. TDF Comparison Efficacy Efficacy center_node->Efficacy Renal Renal Safety center_node->Renal Bone Bone Safety center_node->Bone Lipids Lipid Profile center_node->Lipids Efficacy_detail Generally Comparable (TAF non-inferior to TDF) Efficacy->Efficacy_detail Renal_detail TAF Superior (Fewer renal AEs, less eGFR decline) Renal->Renal_detail Bone_detail TAF Superior (Significantly less BMD loss) Bone->Bone_detail Lipids_detail TDF Superior (TAF associated with greater lipid increases) Lipids->Lipids_detail

Caption: Logical relationship of TAF vs. TDF key outcomes.

Conclusion

Clinical evidence from numerous randomized controlled trials and large-scale meta-analyses robustly supports that Tenofovir Alafenamide (TAF) offers a significant evolution over Tenofovir Disoproxil Fumarate (TDF). TAF provides comparable high-level virologic suppression for the treatment of both HIV and CHB.[10][13][14] Its key advantage is a markedly improved safety profile, with significantly lower risks of renal and bone toxicity due to its targeted intracellular delivery and lower systemic tenofovir exposure.[7][15][16][19] While the potential for increased lipid levels with TAF necessitates monitoring, its favorable bone and renal outcomes make it a preferred therapeutic option, particularly for patients with, or at risk for, kidney or bone disease, and for long-term antiretroviral therapy.

References

Navigating Bioequivalence for Generic Tenofovir Alafenamide Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of study designs, pharmacokinetic data, and regulatory expectations is crucial for the successful development of generic tenofovir (B777) alafenamide (TAF) formulations. This guide provides researchers, scientists, and drug development professionals with a comparative overview of bioequivalence (BE) study designs, supported by experimental data and detailed protocols, to facilitate the development of interchangeable generic TAF products.

Tenofovir alafenamide, a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a cornerstone of modern antiretroviral therapy. As patent exclusivities expire, the development of generic alternatives is critical to enhance treatment accessibility. Demonstrating bioequivalence to the reference listed drug is a mandatory step in the regulatory approval of any generic formulation. This guide outlines the key considerations and methodologies for designing and evaluating BE studies for generic TAF tablets.

Regulatory Landscape and Study Design Recommendations

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the World Health Organization (WHO) provide specific guidance on the design of bioequivalence studies for tenofovir alafenamide formulations.[1][2] A single-dose, two-treatment, two-period crossover in vivo study is the recommended design.[1][2] These studies are typically conducted in healthy adult subjects.[2]

A critical factor in the study design for TAF is the significant impact of food on its absorption. Administration of TAF with a high-fat meal has been shown to increase the systemic exposure of tenofovir alafenamide by 65%.[2][3][4] Therefore, bioequivalence studies are recommended to be conducted under fed conditions to reflect the labeled instructions for use.[1][2] The analyte to be measured in plasma for bioequivalence assessment is the parent drug, tenofovir alafenamide.[1][2]

Comparative Pharmacokinetic Data

The primary objective of a bioequivalence study is to demonstrate that the rate and extent of absorption of the active ingredient from the test (generic) product are not significantly different from those of the reference product. The key pharmacokinetic (PK) parameters for this assessment are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).

Multiple studies have successfully demonstrated the bioequivalence of generic TAF 25 mg tablets with the reference product, VEMLIDY®. The results consistently show that the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-∞) fall within the pre-specified acceptance range of 80.00% to 125.00%.[5][6]

Below is a summary of pharmacokinetic data from comparative bioequivalence studies conducted under both fasting and fed conditions.

Table 1: Comparative Pharmacokinetic Parameters of Tenofovir Alafenamide (25 mg Tablets) in Healthy Subjects

ConditionFormulationCmax (ng/mL)AUC0-t (h·ng/mL)AUC0-∞ (h·ng/mL)
Fasting Test270.32 (140.40)138.24 (62.58)138.63 (62.64)
Reference278.14 (150.13)145.80 (63.14)146.24 (63.23)
GMR (90% CI) 97.52% (83.72%, 113.59%) 95.93% (89.10%, 103.30%) 95.91% (89.09%, 103.24%)
Fed Test256.90 (105.80)274.63 (84.61)275.06 (84.17)
Reference266.34 (120.27)272.08 (83.00)273.06 (83.27)
GMR (90% CI) 100.62% (86.87%, 116.56%) 101.36% (95.65%, 107.41%) 101.11% (95.39%, 107.19%)

Data presented as mean (standard deviation). GMR: Geometric Mean Ratio. CI: Confidence Interval. Source:

Table 2: Additional Comparative Pharmacokinetic Data of Tenofovir Alafenamide (25 mg Tablets)

ConditionFormulationCmax (ng/mL)AUC0-t (ng·h/mL)AUC0-∞ (ng·h/mL)
Fasting Test248.5148.1148.4
Reference275.7157.8158.1
Fed Test244.6230.4233.2
Reference246.7244.9246.2

Source:[7][8]

Experimental Protocols

A standardized and robust experimental protocol is essential for the successful execution of a bioequivalence study. The following outlines a typical protocol for a generic tenofovir alafenamide study.

1. Study Design: A randomized, open-label, single-dose, two-period, two-sequence, crossover study is generally employed.[6] A washout period of at least 10 days between the two periods is considered sufficient to prevent any carry-over effects.[9]

2. Study Population: Healthy male and non-pregnant, non-lactating female subjects are recruited for these studies.[2][5]

3. Dosing and Administration: A single oral dose of the 25 mg tenofovir alafenamide tablet (either test or reference) is administered with approximately 240 mL of water.[5] For fed studies, subjects consume a standardized high-fat, high-calorie breakfast before drug administration.[7]

4. Blood Sampling: To accurately characterize the pharmacokinetic profile, intensive blood sampling is conducted. A typical schedule includes pre-dose sampling and multiple post-dose samples collected up to 72 hours.[6] Frequent sampling is particularly important within the first few hours post-dose to capture the Cmax accurately.[2]

5. Bioanalytical Method: The plasma concentrations of tenofovir alafenamide and its metabolite, tenofovir, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][10] The method must demonstrate adequate specificity, accuracy, precision, and stability.[5]

6. Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.[6] An analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values.[11] The 90% confidence intervals for the ratio of the geometric means of the test and reference products are calculated to determine bioequivalence.[11]

Visualizing the Process and Pathway

To further clarify the bioequivalence study process and the mechanism of action of tenofovir alafenamide, the following diagrams are provided.

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis s1 Subject Screening s2 Informed Consent s1->s2 s3 Enrollment of Healthy Volunteers s2->s3 p1_rand Randomization to Treatment Sequence (Test or Reference) s3->p1_rand p1_dose Single Dose Administration p1_rand->p1_dose p1_sample Serial Blood Sampling p1_dose->p1_sample washout Washout Period p1_sample->washout p2_dose Crossover to Alternate Treatment washout->p2_dose p2_sample Serial Blood Sampling p2_dose->p2_sample a1 Bioanalytical Analysis of Plasma Samples (LC-MS/MS) p2_sample->a1 a2 Pharmacokinetic Parameter Calculation (Cmax, AUC) a1->a2 a3 Statistical Analysis (90% CI) a2->a3 result Bioequivalence Determination a3->result

Caption: A typical workflow for a two-period crossover bioequivalence study.

TAF_Signaling_Pathway TAF Tenofovir Alafenamide (TAF) Cell Hepatocyte / Lymphocyte TAF->Cell Passive Diffusion & Active Transport TFV Tenofovir (TFV) Cell->TFV Intracellular Hydrolysis (Cathepsin A / CES1) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV->TFV_DP Phosphorylation RT HIV-1 Reverse Transcriptase / HBV Polymerase TFV_DP->RT Inhibition DNA Viral DNA Chain Termination RT->DNA Prevents Elongation

References

Assessing the Metabolic Switching of Tenofovir Alafenamide (TAF) in the Presence of Deuteration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of standard Tenofovir (B777) Alafenamide (TAF) and a hypothetical deuterated version of TAF (D-TAF). The inclusion of deuterium, a stable isotope of hydrogen, has the potential to alter the pharmacokinetics and metabolic pathways of drugs, a concept known as the "kinetic isotope effect."[1][2] This can lead to a more favorable drug profile, including increased half-life and reduced formation of toxic metabolites.[3] This guide outlines the potential metabolic switching of TAF upon deuteration, supported by hypothesized experimental data and detailed protocols for validation.

Introduction to Tenofovir Alafenamide (TAF) and the Rationale for Deuteration

Tenofovir Alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor (NRTI) and a prodrug of tenofovir.[4][5] It is a cornerstone of antiretroviral therapy (ART) for HIV-1 infection and is also used in the treatment of chronic hepatitis B.[6][7] TAF was developed as a successor to tenofovir disoproxil fumarate (B1241708) (TDF) with an improved safety profile, particularly concerning renal and bone toxicity.[8][9] This is attributed to its greater plasma stability and efficient intracellular delivery of tenofovir to target cells, leading to lower systemic exposure to tenofovir.[5][10]

The metabolic activation of TAF is a critical process. TAF is primarily hydrolyzed intracellularly by cathepsin A to tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate (B83284) (TFV-DP).[11] Deuteration, the strategic replacement of hydrogen atoms with deuterium, can slow down the rate of metabolic reactions involving the cleavage of carbon-hydrogen bonds.[12][13] By selectively deuterating TAF at metabolically active sites, it is hypothesized that its metabolic switching can be favorably altered, potentially leading to:

  • Enhanced Intracellular Accumulation: Slower metabolism could lead to higher and more sustained intracellular concentrations of the active metabolite, TFV-DP.

  • Reduced Plasma Tenofovir Exposure: A more controlled conversion to tenofovir could further minimize systemic tenofovir levels, potentially enhancing its safety profile.

  • Altered Metabolite Profile: Deuteration may shift the metabolic pathway, reducing the formation of any off-target or potentially toxic metabolites.

Comparative Metabolic Profiles: TAF vs. D-TAF

The following tables summarize the hypothesized quantitative data comparing the metabolic parameters of TAF and its deuterated counterpart, D-TAF.

Table 1: Pharmacokinetic Parameters in Human Plasma Following Oral Administration

ParameterTAFD-TAF (Hypothetical)Fold Change
Cmax (ng/mL) 2502300.92
AUClast (ngh/mL) 4506301.4
t1/2 (h) 0.51.22.4
Metabolite (Tenofovir) Cmax (ng/mL) 15100.67
Metabolite (Tenofovir) AUC (ngh/mL) 1801500.83

Table 2: Intracellular Metabolite Concentrations in PBMCs

MetaboliteTAFD-TAF (Hypothetical)Fold Change
Tenofovir (pmol/10^6 cells) 1501801.2
Tenofovir Diphosphate (TFV-DP) (pmol/10^6 cells) 80012001.5
Intracellular t1/2 of TFV-DP (h) 48721.5

Visualizing the Metabolic Pathways and Experimental Design

To clearly illustrate the metabolic conversion of TAF and the proposed experimental workflow for its assessment, the following diagrams are provided.

TAF_Metabolism cluster_plasma Plasma cluster_cell Target Cell (e.g., PBMC) TAF_plasma TAF TFV_plasma Tenofovir (TFV) TAF_plasma->TFV_plasma Plasma Esterases (minor pathway) TAF_cell TAF TAF_plasma->TAF_cell Cellular Uptake TFV_cell Tenofovir (TFV) TAF_cell->TFV_cell Cathepsin A TFV_MP Tenofovir Monophosphate (TFV-MP) TFV_cell->TFV_MP Adenylate Kinase 2 TFV_DP Tenofovir Diphosphate (TFV-DP - Active) TFV_MP->TFV_DP NME/d-CMP Kinase

Caption: Metabolic activation pathway of Tenofovir Alafenamide (TAF).

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Pharmacokinetic Study (Animal Model) cluster_data Data Analysis and Comparison Hepatocytes Incubate TAF/D-TAF with Human Hepatocytes Metabolite_ID Metabolite Identification (LC-MS/MS) Hepatocytes->Metabolite_ID Enzyme_Kinetics Enzyme Kinetics Assays (Cathepsin A) Hepatocytes->Enzyme_Kinetics PBMCs Incubate TAF/D-TAF with Human PBMCs PBMCs->Metabolite_ID PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, AUC, t1/2) Metabolite_ID->PK_Parameters Metabolite_Profiling Compare Metabolite Profiles Metabolite_ID->Metabolite_Profiling Dosing Oral Dosing of TAF/D-TAF Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvesting PBMC and Liver Tissue Isolation Dosing->Tissue_Harvesting LC_MS_Analysis LC-MS/MS Analysis of Plasma, PBMCs, and Tissues Blood_Sampling->LC_MS_Analysis Tissue_Harvesting->LC_MS_Analysis LC_MS_Analysis->PK_Parameters LC_MS_Analysis->Metabolite_Profiling Intracellular_Conc Determine Intracellular Metabolite Concentrations LC_MS_Analysis->Intracellular_Conc

Caption: Experimental workflow for comparing TAF and D-TAF metabolism.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to assess the metabolic switching of TAF in the presence of deuteration.

In Vitro Metabolic Stability in Human Liver Microsomes
  • Objective: To determine the rate of metabolism of TAF and D-TAF.

  • Methodology:

    • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and phosphate (B84403) buffer (100 mM, pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding TAF or D-TAF (1 µM final concentration).

    • At various time points (0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are transferred to a stop solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Intracellular Metabolism in Peripheral Blood Mononuclear Cells (PBMCs)
  • Objective: To quantify the formation of tenofovir and its phosphorylated metabolites (TFV-MP, TFV-DP) from TAF and D-TAF in target cells.

  • Methodology:

    • Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

    • Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Incubate the cells with TAF or D-TAF (10 µM) for various time points (e.g., 0, 2, 8, 24 hours) at 37°C.

    • At each time point, wash the cells with cold phosphate-buffered saline to remove extracellular drug.

    • Lyse the cells with 70% methanol (B129727) and centrifuge to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify intracellular concentrations of TAF, tenofovir, TFV-MP, and TFV-DP.[14][15]

Pharmacokinetic Study in an Animal Model (e.g., Beagle Dogs)
  • Objective: To compare the in vivo pharmacokinetic profiles of TAF and D-TAF.

  • Methodology:

    • Fast beagle dogs overnight prior to drug administration.

    • Administer a single oral dose of TAF or D-TAF.

    • Collect blood samples from the jugular vein at pre-dose and various post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Process the blood to obtain plasma and PBMCs.

    • Analyze plasma and PBMC lysates for TAF, tenofovir, and TFV-DP concentrations using a validated LC-MS/MS method.[16][17]

    • Calculate pharmacokinetic parameters (Cmax, AUC, t1/2, clearance) using non-compartmental analysis.

Conclusion

The strategic deuteration of Tenofovir Alafenamide presents a promising avenue for enhancing its metabolic profile. The hypothesized data suggests that D-TAF could offer significant advantages over the non-deuterated form, including a longer plasma half-life, increased intracellular accumulation of the active metabolite, and potentially a more favorable safety profile due to lower systemic tenofovir exposure. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment of deuterated TAF, enabling a thorough comparison of its metabolic switching and overall performance. Further investigation into this area is warranted to validate these potential benefits and to pave the way for the development of next-generation antiretroviral therapies.

References

Comparing renal and bone safety profiles of TAF and TDF

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Renal and Bone Safety Profiles of Tenofovir (B777) Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (B1241708) (TDF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir, a cornerstone of antiretroviral therapy for HIV and hepatitis B virus (HBV) infections, has been available in two prominent prodrug formulations: tenofovir disoproxil fumarate (TDF) and the newer tenofovir alafenamide (TAF). While both are highly effective, their distinct pharmacological properties lead to significant differences in their renal and bone safety profiles. This guide provides a comprehensive comparison of TAF and TDF, focusing on their mechanisms of action, clinical safety data, and the experimental protocols used to evaluate their effects.

Mechanism of Action: A Tale of Two Prodrugs

The differential safety profiles of TAF and TDF are rooted in their distinct chemical structures and metabolic pathways. TDF is rapidly converted to tenofovir in the plasma, leading to high circulating levels of the active drug.[1][2] This systemic exposure is linked to off-target effects, particularly in the kidneys and bones.[3] In contrast, TAF is more stable in plasma and is primarily metabolized to tenofovir intracellularly, within target cells like lymphocytes and hepatocytes.[1][4][5] This targeted delivery mechanism results in approximately 90% lower plasma concentrations of tenofovir compared to TDF, thereby minimizing exposure to renal tubules and bone tissue.[6]

Renal Safety

The nephrotoxicity associated with TDF is primarily due to the accumulation of tenofovir in the proximal renal tubule cells.[3] High plasma concentrations of tenofovir lead to increased uptake by these cells, which can cause mitochondrial dysfunction and cellular injury, manifesting as Fanconi syndrome, proteinuria, and declines in glomerular filtration rate.[3] TAF's lower systemic tenofovir exposure mitigates this risk.[7]

Bone Safety

TDF has been associated with greater decreases in bone mineral density (BMD) compared to other antiretroviral agents.[8] The proposed mechanisms for this include direct toxic effects on osteoblasts, the cells responsible for bone formation, and indirect effects stemming from renal phosphate (B84403) wasting.[3][9] The reduced systemic tenofovir levels with TAF lead to a more favorable bone safety profile, with clinical studies consistently demonstrating smaller reductions in BMD.[8][10] In vitro studies have shown that TAF has no impact on osteoblast viability at clinically relevant concentrations.[11]

Signaling Pathway of TAF and TDF Metabolism and Action

TAF and TDF Metabolic Pathways and Cellular Effects cluster_plasma Plasma cluster_target_cell Target Cell (e.g., Lymphocyte) cluster_renal_cell Renal Proximal Tubule Cell cluster_bone Bone TDF TDF (Oral Administration) Plasma_TFV_from_TDF High Plasma Tenofovir (TFV) TDF->Plasma_TFV_from_TDF Rapid Conversion (Esterases) TAF TAF (Oral Administration) Plasma_TFV_from_TAF Low Plasma Tenofovir (TFV) TAF->Plasma_TFV_from_TAF High Plasma Stability TAF_uptake TAF Uptake TAF->TAF_uptake Renal_uptake_TDF High TFV Uptake Plasma_TFV_from_TDF->Renal_uptake_TDF Bone_exposure_TDF High TFV Exposure Plasma_TFV_from_TDF->Bone_exposure_TDF Renal_uptake_TAF Low TFV Uptake Plasma_TFV_from_TAF->Renal_uptake_TAF Bone_exposure_TAF Low TFV Exposure Plasma_TFV_from_TAF->Bone_exposure_TAF TAF_metabolism Intracellular Metabolism (Cathepsin A) TAF_uptake->TAF_metabolism TFV_in_cell Tenofovir (TFV) TAF_metabolism->TFV_in_cell TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV_in_cell->TFV_DP Phosphorylation Viral_RT Viral Reverse Transcriptase TFV_DP->Viral_RT Inhibition Mitochondrial_Toxicity Mitochondrial Dysfunction Renal_uptake_TDF->Mitochondrial_Toxicity Reduced_Toxicity Reduced Renal Toxicity Renal_uptake_TAF->Reduced_Toxicity BMD_loss Decreased Bone Mineral Density Bone_exposure_TDF->BMD_loss Preserved_BMD Preserved Bone Mineral Density Bone_exposure_TAF->Preserved_BMD

Caption: Metabolic pathways of TAF and TDF and their effects on target and off-target cells.

Quantitative Data Presentation

The following tables summarize the key renal and bone safety outcomes from comparative clinical trials of TAF and TDF.

Table 1: Renal Safety Outcomes

ParameterTAFTDFFindingCitation
Incidence of Proximal Renal Tubulopathy 0 cases10 casesStatistically significant difference (P < 0.001) in a pooled analysis of 26 clinical trials.[6][12][13]
Discontinuation due to Renal Adverse Events 3/6360 (0.05%)14/2962 (0.47%)Significantly fewer discontinuations with TAF (P < 0.001) in a pooled analysis.[6][12][13]
Change in Serum Creatinine (B1669602) Smaller increaseLarger increaseStatistically significant difference in favor of TAF in multiple studies.[14]
Change in eGFR (mL/min/1.73m²) Smaller decrease or slight increaseGreater decreaseTAF was associated with an improvement of 3.69 mL/min/1.73m² in eGFR from treatment initiation compared to TDF in a meta-analysis of 24 RCTs.[7][14]

Table 2: Bone Safety Outcomes

ParameterTAFTDFFindingCitation
Mean Percentage Change in Hip BMD (at 96 weeks) -0.33%-2.51%Significantly smaller decrease with TAF (P < 0.001) in a study of patients with chronic HBV.[15]
Mean Percentage Change in Spine BMD (at 96 weeks) -0.75%-2.57%Significantly smaller decrease with TAF (P < 0.001) in the same HBV study.[15]
Mean Percentage Change in Hip BMD (at 48 weeks) ~ -1%~ -3%Statistically significant difference in a pooled analysis of two pivotal trials in HIV-positive participants.[16]
Mean Percentage Change in Spine BMD (at 48 weeks) ~ -2%~ -3%Statistically significant difference in the same pooled analysis.[16]
Bone Fractures No significant difference in incidence in most studies.No significant difference in incidence in most studies.While BMD changes are significant, the incidence of clinical fractures was low and not significantly different between the two groups in many large trials.[10][17]

Experimental Protocols

The following outlines the general methodologies employed in clinical trials to assess the renal and bone safety of TAF and TDF.

Renal Safety Assessment
  • Serum Creatinine and Estimated Glomerular Filtration Rate (eGFR):

    • Protocol: Serum creatinine levels are measured at baseline and at regular intervals throughout the study (e.g., every 12-24 weeks). The eGFR is then calculated using a standard formula, such as the Cockcroft-Gault or Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.[7]

    • Purpose: To monitor overall kidney function and detect changes in the rate at which kidneys filter waste from the blood.

  • Urinary Biomarkers of Tubular Function:

    • Protocol: Urine samples are collected at specified time points and analyzed for levels of specific proteins that indicate proximal tubule damage. Common biomarkers include:

      • Beta-2-microglobulin (β2M)

      • Retinol-binding protein (RBP)

      • Albumin

      • Kidney Injury Molecule-1 (KIM-1)

      • Neutrophil gelatinase-associated lipocalin (NGAL)[12][18]

    • Analysis: These biomarkers are often measured using enzyme-linked immunosorbent assays (ELISA) or other immunoassays.[18] The results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[12]

    • Purpose: To detect early signs of renal tubular dysfunction, which may precede changes in serum creatinine or eGFR.

Bone Safety Assessment
  • Dual-Energy X-ray Absorptiometry (DXA):

    • Protocol: BMD is measured at the hip and lumbar spine at baseline and at regular follow-up visits (e.g., every 24-48 weeks) using a DXA scanner.[10][15] Centralized reading of DXA scans is often employed in multicenter trials to ensure consistency and reduce inter-reader variability.[19]

    • Purpose: To quantify changes in bone density over time and assess the risk of osteoporosis.

  • Bone Turnover Markers:

    • Protocol: Serum or plasma samples are collected to measure the levels of biochemical markers that reflect the rate of bone formation and resorption.

    • Purpose: To understand the physiological mechanisms underlying changes in BMD.

Experimental Workflow for a Comparative Clinical Trial

Generalized Experimental Workflow for TAF vs. TDF Clinical Trials cluster_screening Screening and Enrollment cluster_randomization Randomization cluster_followup Follow-up and Monitoring cluster_analysis Data Analysis and Reporting Patient_Recruitment Patient Recruitment (e.g., HIV+ or HBV+ individuals) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment - Medical History - Physical Exam - Blood and Urine Collection - DXA Scan Informed_Consent->Baseline_Assessment Randomization Randomization (Double-blind) Baseline_Assessment->Randomization TAF_Arm TAF-containing Regimen Randomization->TAF_Arm TDF_Arm TDF-containing Regimen Randomization->TDF_Arm Follow_up_Visits Regular Follow-up Visits (e.g., Weeks 24, 48, 96) TAF_Arm->Follow_up_Visits TDF_Arm->Follow_up_Visits Renal_Monitoring Renal Safety Monitoring - Serum Creatinine/eGFR - Urinalysis - Urinary Biomarkers Follow_up_Visits->Renal_Monitoring Bone_Monitoring Bone Safety Monitoring - DXA Scans - Bone Turnover Markers Follow_up_Visits->Bone_Monitoring Adverse_Event_Monitoring Adverse Event Monitoring Follow_up_Visits->Adverse_Event_Monitoring Data_Analysis Statistical Analysis - Comparison of changes from baseline - Incidence of adverse events Renal_Monitoring->Data_Analysis Bone_Monitoring->Data_Analysis Adverse_Event_Monitoring->Data_Analysis Results_Reporting Reporting of Efficacy and Safety Outcomes Data_Analysis->Results_Reporting

Caption: A typical workflow for clinical trials comparing the safety and efficacy of TAF and TDF.

Conclusion

The evidence from numerous clinical trials consistently demonstrates that TAF has a superior renal and bone safety profile compared to TDF. This is attributed to its novel prodrug design, which leads to lower systemic tenofovir exposure and targeted intracellular delivery. For researchers and drug development professionals, the development of TAF from TDF serves as a prime example of how medicinal chemistry and a deep understanding of pharmacology can lead to the creation of safer and more effective therapies. The experimental protocols outlined in this guide provide a framework for the continued evaluation of new antiretroviral agents and other therapeutics where off-target toxicity is a concern.

References

Head-to-head comparison of different TAF-based antiretroviral regimens

Author: BenchChem Technical Support Team. Date: December 2025

Tenofovir (B777) alafenamide (TAF), a novel prodrug of tenofovir, forms the backbone of several leading antiretroviral therapy (ART) regimens. Its targeted delivery mechanism allows for lower plasma tenofovir concentrations compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF), resulting in an improved renal and bone safety profile.[1][2][3][4][5] This guide provides a head-to-head comparison of prominent TAF-based single-tablet regimens, presenting key experimental data on their efficacy and safety to inform researchers, scientists, and drug development professionals.

Featured TAF-Based Regimens:

This comparison focuses on the following widely utilized TAF-based single-tablet regimens:

  • Biktarvy® (bictegravir/emtricitabine/tenofovir alafenamide)

  • Genvoya® (elvitegravir/cobicistat (B1684569)/emtricitabine/tenofovir alafenamide)

  • Odefsey® (emtricitabine/rilpivirine/tenofovir alafenamide)

  • Symtuza® (darunavir/cobicistat/emtricitabine/tenofovir alafenamide)

Efficacy: Viral Suppression

The primary measure of efficacy for ART is the achievement and maintenance of virologic suppression, defined as HIV-1 RNA levels below 50 copies/mL. Head-to-head clinical trials have demonstrated the non-inferiority of these TAF-based regimens in treatment-naïve and virologically suppressed patients.

Clinical TrialRegimen 1Virologic Suppression (HIV-1 RNA <50 copies/mL)Regimen 2Virologic Suppression (HIV-1 RNA <50 copies/mL)Study PopulationDuration
GS-US-380-1489 [6][7][8][9][10]Biktarvy92.4%Dolutegravir/Abacavir/Lamivudine93.0%Treatment-Naïve Adults48 Weeks
GS-US-380-1490 [6][11][12][13][14]Biktarvy89%Dolutegravir + Emtricitabine/TAF93%Treatment-Naïve Adults144 Weeks
Study 1961 [3]Biktarvy (Switch)98.3% (HIV-1 RNA ≥50 c/mL: 1.7%)Boosted Protease Inhibitor or Elvitegravir-based regimen98.3% (HIV-1 RNA ≥50 c/mL: 1.7%)Virologically Suppressed Women48 Weeks
Biktarvy vs. Symtuza Study [15][16][17][18]Biktarvy-Symtuza-Advanced HIV Infection48 Weeks

Safety Profile: Key Adverse Events

While all regimens are generally well-tolerated, their safety profiles differ, particularly concerning weight gain and potential for drug-drug interactions.

Adverse EventBiktarvyGenvoyaOdefseySymtuza
Common Side Effects Diarrhea, nausea, headache[12]Nausea, diarrhea, headache, tiredness[12]Headaches, sleep problemsNausea, diarrhea
Weight Gain Average of 2 kg over 96 weeks[15]--Average of 2 kg or less over 96 weeks[15]
Drug Interactions Fewer interactions due to unboosted integrase inhibitor[4]Potential for interactions due to cobicistat boosting[2][5]Potential for interactions with acid-reducing agents[19]Potential for numerous interactions due to darunavir (B192927) and cobicistat[18][20]
Renal and Bone Safety Favorable renal and bone safety profile[3]Favorable renal and bone safety profile compared to TDF-based regimens[5]Favorable renal and bone safety profileFavorable renal and bone safety profile

Mechanisms of Action

The antiviral activity of these regimens stems from the synergistic action of their components, primarily targeting two key enzymes in the HIV replication cycle: reverse transcriptase and integrase, or protease for Symtuza.

Biktarvy (Bictegravir/Emtricitabine/Tenofovir Alafenamide)

Biktarvy combines an integrase strand transfer inhibitor (INSTI) with two nucleoside reverse transcriptase inhibitors (NRTIs).[1][4][21][22]

Biktarvy_MOA cluster_virus HIV Replication Cycle cluster_drugs Biktarvy Components HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration HIV_DNA->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA TAF_FTC Tenofovir Alafenamide & Emtricitabine (NRTIs) TAF_FTC->Reverse_Transcription Inhibit BIC Bictegravir (INSTI) BIC->Integration Inhibit Genvoya_MOA cluster_virus HIV Replication Cycle cluster_drugs Genvoya Components HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration HIV_DNA->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA TAF_FTC Tenofovir Alafenamide & Emtricitabine (NRTIs) TAF_FTC->Reverse_Transcription Inhibit EVG Elvitegravir (INSTI) EVG->Integration Inhibit COBI Cobicistat COBI->EVG Boosts Concentration Odefsey_MOA cluster_virus HIV Replication Cycle cluster_drugs Odefsey Components HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA TAF_FTC Tenofovir Alafenamide & Emtricitabine (NRTIs) TAF_FTC->Reverse_Transcription Inhibit RPV Rilpivirine (NNRTI) RPV->Reverse_Transcription Inhibit Symtuza_MOA cluster_virus HIV Replication Cycle cluster_drugs Symtuza Components HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration HIV_DNA->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription_Translation Transcription & Translation Proviral_DNA->Transcription_Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Protease_Cleavage Protease Cleavage Viral_Proteins->Protease_Cleavage Mature_Virion Mature Virion Protease_Cleavage->Mature_Virion TAF_FTC Tenofovir Alafenamide & Emtricitabine (NRTIs) TAF_FTC->Reverse_Transcription Inhibit DRV Darunavir (PI) DRV->Protease_Cleavage Inhibit COBI Cobicistat COBI->DRV Boosts Concentration

References

Safety Operating Guide

Navigating the Disposal of (Rac)-Tenofovir alafenamide-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (Rac)-Tenofovir alafenamide-d5, a deuterated analog of an antiviral agent. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Important Safety Note: Safety Data Sheets (SDSs) for this compound present conflicting hazard information. While some sources classify it as non-hazardous, others identify it as a toxic substance. To ensure the highest level of safety, it is imperative to handle this compound as a hazardous material, employing all appropriate precautions.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, personnel must be equipped with the appropriate personal protective equipment. This includes:

  • Gloves: Nitrile or other chemically resistant gloves should be worn. For handling highly concentrated forms or during spill cleanup, double gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A lab coat or other protective garment should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a contained space, a properly fitted respirator (e.g., N95 or higher) should be used.

All handling of the solid compound should ideally take place within a chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.

Step-by-Step Disposal Procedures

The disposal of this compound and materials contaminated with it must be managed as hazardous pharmaceutical waste. The primary method of disposal for such waste is incineration by a licensed environmental management vendor.

1. Solid Waste (Pure Compound, Contaminated PPE, and Labware):

  • Segregation: Do not mix this waste with non-hazardous laboratory trash.

  • Container: Place all solid waste, including unused or expired this compound powder, contaminated gloves, weigh boats, pipette tips, and vials, into a designated hazardous waste container. This container should be clearly labeled as "Hazardous Pharmaceutical Waste" and is often color-coded black.

  • Labeling: The container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings.

  • Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.

2. Sharps Waste:

  • Container: Any needles or syringes contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled for hazardous drug waste.

  • Disposal: Once full, this container should be sealed and placed into the larger hazardous pharmaceutical waste stream for incineration.

3. Liquid Waste (Solutions and Rinsates):

  • Collection: Collect all liquid waste containing this compound, including solutions from experiments and the initial rinses of contaminated glassware, in a dedicated, leak-proof, and chemically compatible container.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name, and an approximate concentration of the compound.

  • pH Neutralization: If the waste is highly acidic or basic, it should be neutralized before being added to the waste container, provided this can be done safely without causing a reaction.

  • Prohibition of Sewer Disposal: Under no circumstances should liquid waste containing this compound be poured down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals[1][2].

4. Decontamination of Glassware:

  • Initial Rinse: Rinse contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or methanol) to dissolve the compound. This initial rinsate must be collected and treated as hazardous liquid waste.

  • Subsequent Rinsing: After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures.

5. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the hazardous waste container is full or ready for disposal, contact your institution's EHS department or a certified hazardous waste disposal contractor.

  • Documentation: Ensure all required paperwork is completed for the waste pickup, and retain any documentation provided by the disposal vendor as proof of proper disposal.

Summary of Disposal Information

For quick reference, the following table summarizes the key disposal parameters for this compound, assuming it is treated as a hazardous chemical.

Waste TypeContainer SpecificationLabeling RequirementsDisposal Method
Solid Waste (Pure compound, contaminated labware, PPE)Black, leak-proof container with a secure lid."Hazardous Pharmaceutical Waste", Chemical NameIncineration via a licensed vendor.
Sharps Waste (Contaminated needles, syringes)Puncture-resistant sharps container."Hazardous Drug Waste Only"Incineration via a licensed vendor.
Liquid Waste (Solutions, rinsates)Leak-proof, chemically compatible container."Hazardous Waste", Chemical Name, ConcentrationIncineration via a licensed vendor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate Waste (this compound) B Solid Waste? (e.g., powder, gloves, vials) A->B C Liquid Waste? (e.g., solutions, rinsates) B->C No E Place in Black Hazardous Waste Container B->E Yes D Sharps Waste? (e.g., needles, syringes) C->D No F Place in Labeled Liquid Waste Container C->F Yes G Place in Sharps Container for Hazardous Drugs D->G Yes H Label Container Correctly E->H F->H G->H I Store in Satellite Accumulation Area H->I J Contact EHS for Pickup I->J K Incineration by Licensed Vendor J->K

References

Essential Safety and Logistical Information for Handling (Rac)-Tenofovir alafenamide-d5

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Tenofovir alafenamide-d5 is a deuterated analog of Tenofovir alafenamide, a potent antiviral drug. Although one Safety Data Sheet (SDS) classifies it as non-hazardous, it is prudent to handle it as a potent pharmaceutical compound due to its pharmacological activity and the potential for occupational health risks associated with such substances.[1][2] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Disposable Nitrile Gloves (double-gloving recommended), Lab Coat, Safety Goggles with Side Shields, N95 Respirator
Solution Preparation and Handling Disposable Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields
General Laboratory Operations Lab Coat, Safety Goggles, Disposable Nitrile Gloves

It is essential to always wash hands thoroughly after handling the compound, even when gloves have been worn.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • All work with solid this compound should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance safety enclosure to minimize inhalation exposure.[4][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Before starting, verify that all necessary PPE is available and in good condition.

2. Weighing and Aliquoting:

  • Perform weighing of the solid compound within a fume hood or a powder containment hood to prevent the dispersion of airborne particles.[5]

  • Use dedicated spatulas and weighing papers.

  • Handle the compound gently to avoid creating dust.

3. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • If sonication is required, ensure the vial is securely capped.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.[6]

4. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8]

  • Keep it away from incompatible materials. The original container should be used for storage.[8]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Contaminated items such as gloves, weighing papers, and disposable lab coats should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of them down the drain.

  • Empty Containers:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Decontamination:

    • Work surfaces should be decontaminated after use with an appropriate cleaning agent.

  • All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid Compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve post_decontaminate Decontaminate Work Area handling_dissolve->post_decontaminate post_doff Doff PPE post_decontaminate->post_doff disposal_waste Segregate and Dispose of Waste post_doff->disposal_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.